Phycoerythrobilin
描述
Structure
3D Structure
属性
CAS 编号 |
18097-67-1 |
|---|---|
分子式 |
C12H15NO5S |
分子量 |
586.7 g/mol |
IUPAC 名称 |
3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14+,29-15+ |
InChI 键 |
GLWKVDXAQHCAIO-CDHJOLGUSA-N |
SMILES |
CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
手性 SMILES |
C/C=C\1/C(C(=O)N=C1/C=C/2\C(=C(/C(=C\C3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
规范 SMILES |
CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
同义词 |
phycoerythrobilin |
产品来源 |
United States |
Foundational & Exploratory
Phycoerythrobilin: A Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycoerythrobilin (PEB) is a red, light-harvesting linear tetrapyrrole chromophore, classified as a phycobilin. It plays a crucial role as an accessory pigment in the photosynthetic apparatus of cyanobacteria, red algae, and cryptomonads. Covalently attached to phycobiliproteins, primarily phycoerythrin (PE), PEB efficiently absorbs green light, a spectral region where chlorophylls have poor absorption, and transfers the captured energy to the photosynthetic reaction centers. This unique photophysical property, along with its potent antioxidant and anti-inflammatory activities, has positioned this compound as a molecule of significant interest in various fields, including biotechnology, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is an open-chain tetrapyrrole characterized by a system of conjugated double bonds, which is responsible for its distinct red color and light-absorbing properties.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid | [1] |
| Molecular Formula | C₃₃H₃₈N₄O₆ | [1] |
| Molar Mass | 586.68 g/mol | [1] |
| CAS Number | 18097-67-1 | [1] |
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Notes | Reference(s) |
| Appearance | Red pigment | ||
| Solubility | Water-soluble when covalently bound to phycobiliproteins. | Free this compound has limited solubility in water but is soluble in organic solvents like methanol and ethanol. | [2][3][4] |
| Absorption Maximum (λmax) | ~550 - 565 nm | The exact maximum can vary depending on the protein environment and solvent. | [5] |
| Molar Extinction Coefficient (ε) | Varies significantly depending on the protein context. For R-phycoerythrin, which contains PEB, values can be in the range of 1.96 x 10⁶ M⁻¹cm⁻¹. A value of 136,000 M⁻¹cm⁻¹ has also been reported for PEB. | The high extinction coefficient indicates strong light absorption. | [6][7] |
| Fluorescence Emission Maximum (λem) | ~576 - 585 nm | [5] | |
| Fluorescence Quantum Yield (ΦF) | High (up to 0.98 for phycoerythrin) | This indicates very efficient re-emission of absorbed light as fluorescence. | [8] |
| Fluorescence Lifetime (τF) | Varies with the protein environment; can be in the nanosecond range. | [9][10] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor molecule heme. The pathway is well-conserved among cyanobacteria and red algae.[1][11][12]
The initial step involves the oxidative cleavage of the heme ring by heme oxygenase (HO) to produce biliverdin IXα, a green linear tetrapyrrole.[13] Subsequently, biliverdin IXα undergoes a series of reductions catalyzed by ferredoxin-dependent bilin reductases (FDBRs).
Two primary pathways for the conversion of biliverdin IXα to this compound have been identified:
-
Two-Enzyme Pathway: This is the more common pathway found in many cyanobacteria and red algae. It involves the sequential action of two enzymes:
-
15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA): This enzyme catalyzes the reduction of biliverdin IXα to 15,16-dihydrobiliverdin.
-
This compound:ferredoxin oxidoreductase (PebB): This enzyme then reduces 15,16-dihydrobiliverdin to produce this compound.[11]
-
-
Single-Enzyme Pathway: A more direct pathway has been discovered in some cyanophages and cyanobacteria, involving a single enzyme:
-
This compound synthase (PebS): This enzyme catalyzes the four-electron reduction of biliverdin IXα directly to this compound.[9]
-
Role in Photosynthesis and Energy Transfer
In the photosynthetic apparatus, this compound, as part of phycoerythrin, is a key component of the phycobilisome, a large protein complex that acts as a light-harvesting antenna.[14] The phycobilisome captures light energy and funnels it to the reaction centers of photosystem II and, in some cases, photosystem I.[15][16]
The energy transfer within the phycobilisome is a highly efficient process that occurs via Förster resonance energy transfer (FRET). The arrangement of the different phycobiliproteins (phycoerythrin, phycocyanin, and allophycocyanin) creates an energy gradient, ensuring unidirectional energy flow from the outer phycoerythrin (containing PEB) to the core allophycocyanin, and finally to the chlorophyll molecules in the reaction centers.[6][7][17]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound, primarily through the isolation of its parent protein, phycoerythrin.
Protocol 1: Extraction of Phycoerythrin from Cyanobacteria
This protocol describes a common method for extracting phycobiliproteins from cyanobacterial biomass using repeated freeze-thaw cycles for cell lysis.[2][18][19]
Materials:
-
Cyanobacterial cell pellet
-
Phosphate buffer (0.1 M, pH 7.0)
-
Centrifuge
-
-20°C or -80°C freezer
-
Vortex mixer
Procedure:
-
Cell Harvesting: Harvest the cyanobacterial culture by centrifugation at 10,000 x g for 10 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of 0.1 M phosphate buffer (pH 7.0).
-
Freeze-Thaw Cycles: Subject the cell suspension to repeated freeze-thaw cycles. Freeze the sample at -20°C or -80°C until completely frozen, then thaw at room temperature or in a cool water bath. Repeat this cycle 3-5 times to ensure efficient cell lysis.
-
Extraction: After the final thaw cycle, incubate the lysate at 4°C for 2-4 hours with gentle agitation in the dark to maximize the extraction of phycobiliproteins.
-
Clarification: Centrifuge the extract at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude phycobiliprotein extract.
Protocol 2: Purification of Phycoerythrin by Chromatography
This protocol outlines a two-step chromatographic procedure for the purification of R-phycoerythrin (R-PE).[20][21][22]
Materials:
-
Crude phycobiliprotein extract
-
Ammonium sulfate
-
Dialysis tubing (10-12 kDa MWCO)
-
DEAE-Sepharose or similar anion-exchange chromatography resin
-
Gel filtration chromatography resin (e.g., Sephadex G-200)
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
Sodium chloride (for gradient elution)
-
Chromatography columns and system
Procedure:
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve 50-60% saturation.
-
Allow the protein to precipitate for at least 4 hours or overnight at 4°C.
-
Collect the precipitate by centrifugation at 12,000 x g for 20 minutes.
-
Resuspend the pellet in a minimal volume of phosphate buffer.
-
-
Dialysis:
-
Transfer the resuspended pellet to dialysis tubing and dialyze against a large volume of phosphate buffer at 4°C with several buffer changes to remove excess ammonium sulfate.
-
-
Anion-Exchange Chromatography:
-
Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with phosphate buffer.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound phycoerythrin using a linear gradient of sodium chloride (e.g., 0-0.5 M NaCl) in the phosphate buffer.
-
Collect fractions and monitor the absorbance at 565 nm (for phycoerythrin) and 280 nm (for total protein). Pool the fractions containing pure phycoerythrin.
-
-
Gel Filtration Chromatography (Optional):
-
For further purification and to separate aggregates, the pooled fractions from the ion-exchange step can be concentrated and loaded onto a gel filtration column equilibrated with phosphate buffer.
-
Elute with the same buffer and collect the fractions corresponding to the desired molecular weight of phycoerythrin.
-
Protocol 3: Spectrophotometric Quantification of Phycoerythrin
The concentration of phycoerythrin in a purified or crude extract can be determined spectrophotometrically using the Beer-Lambert law and specific extinction coefficients.[13][19][23][24]
Materials:
-
Phycobiliprotein extract
-
Spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Sample Preparation: Clarify the phycobiliprotein extract by centrifugation if necessary.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 250 nm to 750 nm. Use the extraction buffer as a blank.
-
Absorbance Measurement: Measure the absorbance of the sample at the following wavelengths:
-
565 nm (A₅₆₅): Corresponds to the maximum absorbance of phycoerythrin.
-
620 nm (A₆₂₀): Corresponds to the maximum absorbance of phycocyanin (to check for contamination).
-
650 nm (A₆₅₀): Corresponds to the maximum absorbance of allophycocyanin (to check for contamination).
-
280 nm (A₂₈₀): Used to estimate the total protein concentration and assess purity.
-
-
Concentration and Purity Calculation:
-
The concentration of phycoerythrin can be calculated using published equations that take into account the absorbance values and the specific extinction coefficients. For a simplified estimation, the absorbance at 565 nm is primarily used.
-
The purity of the phycoerythrin extract is often assessed by the ratio of A₅₆₅ / A₂₈₀. A ratio greater than 4.0 is generally considered to indicate high purity.[2]
-
Conclusion
This compound is a vital photosynthetic pigment with a unique chemical structure that endows it with remarkable photophysical properties. Its efficient light-harvesting capabilities are central to the survival of many photosynthetic organisms in diverse aquatic environments. The growing understanding of its biosynthesis and biological activities has opened up numerous avenues for its application in biotechnology and medicine. The methodologies outlined in this guide provide a foundation for researchers to isolate, characterize, and utilize this fascinating molecule for further scientific exploration and the development of innovative technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Energy transfer from phycobilisomes to photosystem I at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Energy transfer from phycobilisomes to photosystem I at room temperature [frontiersin.org]
- 17. Structural insight into the mechanism of energy transfer in cyanobacterial phycobilisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid extraction of phycobiliproteins from cultured cyanobacteria samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Purification of R-phycoerythrin from Gracilaria lemaneiformis by centrifugal precipitation chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. participants.wepal.nl [participants.wepal.nl]
The Core of Color: An In-depth Technical Guide to Phycoerythrobilin Biosynthesis in Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycoerythrobilin (PEB) is a vibrant red, open-chain tetrapyrrole (bilin) pigment that plays a crucial role in the light-harvesting machinery of cyanobacteria, red algae, and cryptomonads.[1][2] As a key chromophore in the phycobiliprotein phycoerythrin, PEB absorbs light energy in the green part of the spectrum, a region where chlorophylls absorb poorly, and transfers this energy to the photosynthetic reaction centers.[3][4] This expanded light-harvesting capability provides a significant ecological advantage to organisms inhabiting aquatic environments where light quality is variable. Beyond its fundamental biological role, PEB and its associated proteins are of increasing interest in biotechnology and drug development due to their strong fluorescence, antioxidant properties, and potential as natural colorants.[5] This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in cyanobacteria, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory aspects.
The Core Biosynthetic Pathway
The biosynthesis of this compound in cyanobacteria is a multi-step enzymatic process that begins with the ubiquitous precursor, heme. The pathway proceeds through the intermediate biliverdin IXα and involves two key ferredoxin-dependent bilin reductases (FDBRs): PebA and PebB .[2][6]
The overall transformation can be summarized as follows:
Heme → Biliverdin IXα → 15,16-Dihydrobiliverdin → this compound
-
Heme to Biliverdin IXα: The pathway initiates with the oxidative cleavage of the heme macrocycle by the enzyme heme oxygenase (HO) . This reaction opens the tetrapyrrole ring to form the linear tetrapyrrole, biliverdin IXα (BV), releasing a molecule of carbon monoxide (CO) and iron (Fe²⁺).[7]
-
Biliverdin IXα to 15,16-Dihydrobiliverdin: The first committed step in PEB biosynthesis is the two-electron reduction of the C15-C16 double bond of biliverdin IXα. This reaction is catalyzed by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) .[2][8] The reduction of this double bond results in the formation of the unstable intermediate, 15,16-dihydrobiliverdin (15,16-DHBV).[9] This enzymatic step is crucial as it alters the conjugation of the tetrapyrrole system, leading to a blue-shift in its absorption spectrum.[2]
-
15,16-Dihydrobiliverdin to this compound: The final step in the pathway is the two-electron reduction of the A-ring of 15,16-dihydrobiliverdin, catalyzed by the enzyme This compound:ferredoxin oxidoreductase (PebB) .[2][8] This reaction yields the final product, this compound (PEB).[9]
Both PebA and PebB are ferredoxin-dependent enzymes, utilizing reduced ferredoxin as the electron donor for the reduction reactions.[10]
Alternative Pathway in Cyanophages
Interestingly, some cyanophages (viruses that infect cyanobacteria) have evolved a more streamlined pathway for PEB synthesis. These viruses encode a single, bifunctional enzyme called This compound synthase (PebS) .[6] PebS is a ferredoxin-dependent bilin reductase that can catalyze the complete four-electron reduction of biliverdin IXα to this compound, presumably via the 15,16-dihydrobiliverdin intermediate, within a single active site.[11]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize key quantitative data related to the this compound biosynthesis pathway.
Table 1: Enzyme Kinetic Parameters (Representative Values)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| PebA | Biliverdin IXα | ~5-15 | Not consistently reported | Not consistently reported | Not consistently reported | [2][12] |
| PebB | 15,16-Dihydrobiliverdin | ~2-10 | Not consistently reported | Not consistently reported | Not consistently reported | [2][12] |
| PebS | Biliverdin IXα | ~1-5 | Not consistently reported | Not consistently reported | Not consistently reported | [11] |
Note: Specific kinetic values for PebA and PebB are not consistently reported across the literature and can vary depending on the experimental conditions and the source organism of the enzyme. The values presented are estimations based on available qualitative data.
Table 2: this compound Production in Recombinant Systems
| Host Organism | Expression System | Key Genes Expressed | Culture Conditions | PEB Titer (mg/L) | Source |
| E. coli | Co-expression plasmid | hox1 (heme oxygenase), pebS (PEB synthase) | Lactose induction (4 mmol/L), 27°C, OD600 0.9, 14h | 20.37 | [5] |
| E. coli | Co-expression plasmid | ho1 (heme oxygenase), pebS (PEB synthase) | IPTG induction (0.1 mM), batch fermentation | 5.02 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Protocol 1: Recombinant Production and Purification of His-tagged PebA and PebB
This protocol describes the expression of N-terminally His-tagged PebA and PebB in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction: a. Amplify the pebA and pebB genes from the genomic DNA of a PEB-producing cyanobacterium (e.g., Synechococcus sp. WH8020) using PCR with primers that incorporate appropriate restriction sites and an N-terminal 6x-Histidine tag sequence. b. Clone the amplified tagged genes into a suitable E. coli expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7 promoter). c. Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1 and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. d. Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Protein Purification: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. d. Equilibrate a Ni-NTA affinity column with lysis buffer. e. Load the clarified lysate onto the column. f. Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). g. Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). h. Collect fractions and analyze by SDS-PAGE to assess purity. i. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
Protocol 2: In Vitro Spectrophotometric Assay for PebA and PebB Activity
This protocol describes a coupled spectrophotometric assay to measure the activity of PebA and PebB by monitoring the consumption of NADPH.[13]
1. Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 7.5. b. Substrates: i. For PebA assay: Biliverdin IXα (10 µM final concentration). ii. For PebB assay: 15,16-Dihydrobiliverdin (10 µM final concentration). Note: 15,16-DHBV can be produced in situ by a pre-reaction with PebA or synthesized chemically. c. Electron Transfer System: i. Ferredoxin (from spinach or cyanobacteria, 20 µM). ii. Ferredoxin-NADP+ reductase (FNR, 0.5 U/mL). iii. NADPH (200 µM). d. Enzyme: Purified PebA or PebB (1-5 µg).
2. Assay Procedure: a. In a 1 mL cuvette, combine 900 µL of assay buffer, the electron transfer system components, and the substrate. b. Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration. c. Initiate the reaction by adding the purified enzyme (PebA or PebB). d. Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) for 5-10 minutes using a spectrophotometer. e. The rate of NADPH consumption is proportional to the enzyme activity.
3. Calculation of Enzyme Activity: a. Determine the linear rate of absorbance change (ΔA340/min). b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Vt) / (ε * l * Ve * C) Where:
- Vt = Total volume of the assay (mL)
- ε = Molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1)
- l = Path length of the cuvette (cm)
- Ve = Volume of enzyme added (mL)
- C = Concentration of the enzyme (mg/mL)
Protocol 3: HPLC Analysis of Bilins
This protocol allows for the separation and quantification of biliverdin IXα, 15,16-dihydrobiliverdin, and this compound.[14][15]
1. Sample Preparation: a. For in vitro assays, stop the reaction by adding an equal volume of ice-cold methanol. b. For in vivo samples, extract the pigments from cyanobacterial cells by methods such as freeze-thawing followed by extraction with a suitable buffer (e.g., phosphate buffer). c. Centrifuge the samples to pellet any debris and collect the supernatant.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. d. Gradient: A linear gradient from 20% to 80% B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: Diode array detector (DAD) monitoring at relevant wavelengths (e.g., 375 nm for biliverdin, ~580-600 nm for 15,16-DHBV, and ~550 nm for PEB).
3. Quantification: a. Generate standard curves for each bilin using commercially available or purified standards of known concentrations. b. Integrate the peak areas of the bilins in the sample chromatograms. c. Calculate the concentration of each bilin in the sample by comparing its peak area to the corresponding standard curve.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated to coordinate with the synthesis of the phycoerythrin apoproteins and the assembly of functional phycobilisomes. This regulation primarily occurs at the transcriptional level and is often influenced by environmental cues, particularly light quality.[16][17]
In many cyanobacteria, the genes encoding PebA and PebB (pebA and pebB) are located in an operon, often found within a larger gene cluster that also includes genes for phycoerythrin apoproteins (cpeA, cpeB) and lyases involved in chromophore attachment.[18][19] The co-localization and co-transcription of these genes ensure the coordinated production of all components necessary for phycoerythrin synthesis.
Light-Dependent Regulation: The expression of the peb operon, along with the phycoerythrin operons, is often regulated by light quality in a process known as complementary chromatic adaptation (CCA).[16][17] In cyanobacteria capable of CCA, green light induces the expression of genes required for phycoerythrin synthesis, including pebA and pebB, allowing the cells to efficiently harvest green light. Conversely, red light represses the expression of these genes. This regulation is mediated by complex signal transduction pathways involving photoreceptors that perceive the ambient light spectrum.[10]
Conclusion
The this compound biosynthesis pathway is a fundamental process in cyanobacteria, enabling them to thrive in diverse light environments. The core pathway, involving the sequential action of the ferredoxin-dependent enzymes PebA and PebB, represents a key target for biotechnological applications. A thorough understanding of the enzymatic mechanisms, quantitative aspects, and regulatory networks governing this pathway is essential for harnessing its potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the vibrant world of phycobilin biosynthesis. Further research into the specific kinetic properties of the enzymes and the intricate details of the regulatory mechanisms will undoubtedly open new avenues for the production and application of these valuable natural products.
References
- 1. Frontiers | Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Activity Measurement for Oxidoreductases Acting on Carbon Using Spectrophotometric Assays-Creative Enzymes [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]
- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 11. biorxiv.org [biorxiv.org]
- 12. Crystal structure of the first eukaryotic bilin reductase GtPEBB reveals a flipped binding mode of dihydrobiliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro reconstitution and analysis of the 6-deoxyerythronolide B synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the light-regulated operon encoding the phycoerythrin-associated linker proteins from the cyanobacterium Fremyella diplosiphon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Light-dependent governance of cell shape dimensions in cyanobacteria [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. uniprot.org [uniprot.org]
The Pivotal Role of Phycoerythrobilin in the Photosynthetic Machinery of Red Algae
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Red algae (Rhodophyta) have evolved sophisticated mechanisms to thrive in aquatic environments where light quality and quantity are often limited. Central to their remarkable photosynthetic efficiency is a class of brilliantly colored, water-soluble pigment-protein complexes known as phycobilisomes. These light-harvesting antennae are primarily composed of phycobiliproteins, which in turn owe their vibrant hues and light-absorbing properties to covalently attached chromophores called phycobilins. Among these, phycoerythrobilin (PEB) stands out as a key player, enabling red algae to capture green and yellow light—wavelengths that are poorly absorbed by chlorophylls. This technical guide provides an in-depth exploration of the function of this compound in red algae photosynthesis, detailing its biochemical properties, biosynthesis, and the intricate process of energy transfer within the phycobilisome. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental processes of algal photosynthesis and potential avenues for biotechnological application.
Introduction
Photosynthesis in red algae is distinguished by the presence of phycobilisomes, large protein complexes anchored to the stromal side of the thylakoid membranes.[1] These structures are responsible for absorbing light energy and transferring it with remarkable efficiency to the photosynthetic reaction centers. The primary light-absorbing molecules within the phycobilisomes are the phycobiliproteins, which include phycoerythrin (PE), phycocyanin (PC), and allophycocyanin (APC).[1]
Phycoerythrin, the most abundant phycobiliprotein in many red algae, is responsible for their characteristic red coloration.[1] Its ability to absorb light in the green region of the visible spectrum is conferred by its prosthetic group, this compound (PEB), a linear tetrapyrrole.[1] This guide will delve into the multifaceted role of PEB, from its molecular structure and spectral properties to its biosynthesis and critical function in the photosynthetic energy cascade.
This compound: The Chromophore of Phycoerythrin
This compound is a red, open-chain tetrapyrrole that acts as the principal chromophore in phycoerythrin.[1] It is covalently attached to the apoprotein (the protein part of the complex) through thioether bonds to specific cysteine residues.[2][3] This covalent linkage is crucial for stabilizing the chromophore's conformation and modulating its spectral properties.[4]
Structure and Linkage
The structure of this compound is characterized by a system of conjugated double bonds, which is responsible for its strong absorption of light in the visible spectrum.[5] The number of conjugated double bonds in PEB is six, which results in its absorption maximum being shifted towards the red end of the spectrum compared to other phycobilins like phycourobilin (PUB) with five conjugated double bonds.[5]
The attachment of PEB to the phycoerythrin apoprotein can occur through one or two thioether bonds. In some cases, a single thioether bond is formed at the C3¹ position of the A-ring of the bilin.[6] In other instances, a second thioether bond can form at the C18¹ position of the D-ring, creating a doubly-linked chromophore.[3] These different linkage patterns can influence the spectral properties of the phycoerythrin complex.
Spectral and Photophysical Properties
The spectral properties of this compound are central to its function in light harvesting. When bound to the phycoerythrin protein, PEB exhibits strong absorption in the green-yellow region of the spectrum. The exact absorption maxima can vary depending on the specific type of phycoerythrin (e.g., R-Phycoerythrin, B-Phycoerythrin) and the organism.[1]
Table 1: Quantitative Spectral and Photophysical Properties of R-Phycoerythrin (R-PE) and its Chromophores
| Property | Value | Reference(s) |
| R-Phycoerythrin (R-PE) | ||
| Absorption Maxima (λmax) | 496 nm, 545 nm, 565 nm | [7] |
| Emission Maximum (λem) | 573 - 575 nm | [1][6] |
| Molar Extinction Coefficient (ε) | 1.96 x 106 M-1cm-1 | [1][6] |
| Fluorescence Quantum Yield (ΦF) | 0.82 - 0.84 | [7][8] |
| This compound (PEB) - bound | ||
| Absorption Maximum (λmax) | ~550 - 560 nm | [5][9] |
| Molar Extinction Coefficient (ε) | 136,000 M-1cm-1 | [10] |
| Phycourobilin (PUB) - bound | ||
| Absorption Maximum (λmax) | ~495 - 498 nm | [5][10] |
| Molar Extinction Coefficient (ε) | 105,000 M-1cm-1 | [10] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the ubiquitous precursor, heme.[8] This pathway is crucial for the production of the light-harvesting pigments necessary for photosynthesis in red algae.
The biosynthesis of PEB from biliverdin IXα involves two sequential two-electron reductions.[8] The first step is catalyzed by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA), which reduces the 15,16-double bond of biliverdin IXα to form 15,16-dihydrobiliverdin (DHBV).[8][11] This reaction causes a blue-shift in the absorbance properties of the tetrapyrrole.[8] The second enzyme, this compound:ferredoxin oxidoreductase (PebB), then reduces the A-ring of DHBV to yield the final product, this compound.[8][11]
Energy Transfer within the Phycobilisome
The primary function of this compound, as part of the phycoerythrin complex, is to absorb light energy and transfer it with near-perfect efficiency to the photosynthetic reaction centers.[12] This energy transfer occurs through a process known as Förster resonance energy transfer (FRET), which is a non-radiative process that depends on the distance and spectral overlap between donor and acceptor chromophores.[12]
The phycobilisome is structured as a core of allophycocyanin (APC) from which rods of phycocyanin (PC) and phycoerythrin (PE) radiate outwards.[13] This arrangement creates an energetic funnel.[14] Light energy absorbed by PEB in the peripheral PE complexes is transferred sequentially to PC, then to APC in the core, and finally to the chlorophyll a molecules within the photosystems.[2][12][15][16]
The efficiency of this energy transfer is remarkably high, often exceeding 90%.[17] This is due to the precise spatial arrangement and spectral tuning of the different phycobiliproteins and their associated chromophores within the phycobilisome.
Experimental Protocols
A comprehensive understanding of the function of this compound requires robust experimental methodologies for the isolation and characterization of phycobilisomes and their constituent proteins.
Isolation of Intact Phycobilisomes by Sucrose Gradient Ultracentrifugation
This protocol describes a general method for the isolation of intact phycobilisomes from red algae, adapted from established procedures.[18][19]
Materials:
-
Fresh or frozen red algal tissue
-
Extraction Buffer: 0.75 M Potassium Phosphate buffer (pH 7.0), containing 1 mM phenylmethylsulfonyl fluoride (PMSF) and 1 mM EDTA.
-
Triton X-100 (10% v/v solution)
-
Sucrose solutions (in 0.75 M Potassium Phosphate buffer, pH 7.0): 2.0 M, 1.5 M, 1.0 M, 0.75 M, 0.5 M
-
Ultracentrifuge and appropriate rotor (e.g., swinging bucket rotor)
-
Homogenizer (e.g., mortar and pestle, bead beater)
Procedure:
-
Cell Lysis:
-
Wash the algal tissue with distilled water and blot dry.
-
Homogenize the tissue in ice-cold Extraction Buffer (e.g., 1:3 w/v ratio) using a pre-chilled mortar and pestle or a bead beater.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
-
Solubilization of Phycobilisomes:
-
Carefully collect the supernatant.
-
Add Triton X-100 to the supernatant to a final concentration of 1% (v/v).
-
Incubate on a rocker at 4°C for 30 minutes to release the phycobilisomes from the thylakoid membranes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet any remaining membrane fragments.
-
-
Sucrose Gradient Preparation:
-
Carefully layer the sucrose solutions in an ultracentrifuge tube, starting with the highest concentration (2.0 M) at the bottom and sequentially adding the lower concentrations (1.5 M, 1.0 M, 0.75 M, 0.5 M).
-
-
Ultracentrifugation:
-
Gently layer the solubilized phycobilisome extract on top of the sucrose gradient.
-
Centrifuge at approximately 100,000 x g for 16-18 hours at 18-20°C.
-
-
Fraction Collection:
-
After centrifugation, distinct colored bands corresponding to the phycobilisomes will be visible in the gradient.
-
Carefully collect the intact phycobilisome fraction (typically a vibrant red or purple band) using a syringe or by fractionating the gradient from the bottom.
-
SDS-PAGE Analysis of Phycobiliproteins
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the constituent subunits of the phycobiliproteins based on their molecular weight.
Materials:
-
Isolated phycobilisome fraction
-
Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Polyacrylamide gels (e.g., 12% resolving gel with a 4% stacking gel)
-
Electrophoresis apparatus and power supply
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue or Zinc Stain)
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix the phycobilisome sample with an equal volume of 2x Laemmli sample buffer.
-
Heat the sample at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or a reversible stain like Zinc Stain to visualize the protein bands.
-
Zinc Staining of Phycobiliproteins in Polyacrylamide Gels
Zinc staining is a rapid and reversible negative staining technique that is particularly useful for visualizing phycobiliproteins as it does not permanently fix the proteins in the gel.[9]
Materials:
-
Polyacrylamide gel after electrophoresis
-
Equilibration Solution: 0.2 M Imidazole, 0.1% (w/v) SDS
-
Developer Solution: 0.3 M Zinc Sulfate
-
Destaining Solution (optional): 2% Citric Acid
Procedure:
-
Equilibration:
-
Incubate the gel in the Equilibration Solution for 10-15 minutes with gentle agitation.
-
-
Development:
-
Discard the equilibration solution and add the Developer Solution.
-
Gently agitate for 30-60 seconds. Protein bands will appear as clear zones against an opaque white background.
-
-
Washing:
-
Immediately pour off the developer solution and rinse the gel several times with distilled water to stop the reaction.
-
-
Destaining (Optional):
-
To destain, incubate the gel in 2% Citric Acid for 5-10 minutes.
-
77K Fluorescence Spectroscopy
Low-temperature (77 K) fluorescence spectroscopy is a powerful technique to study the energy transfer processes within intact phycobilisomes. At this temperature, photochemical reactions are inhibited, allowing for the clear resolution of fluorescence emission from the different phycobiliproteins.[20][21]
Materials:
-
Isolated intact phycobilisome sample
-
Fluorometer equipped with a low-temperature sample holder (cryostat)
-
Liquid nitrogen
-
Quartz cuvette or sample holder suitable for low-temperature measurements
Procedure:
-
Sample Preparation:
-
Dilute the phycobilisome sample to an appropriate concentration in the isolation buffer.
-
-
Freezing:
-
Place the sample in the cryostat and slowly cool it to 77 K using liquid nitrogen.
-
-
Fluorescence Measurement:
-
Excite the sample at a wavelength where phycoerythrin absorbs strongly (e.g., 545 nm).
-
Record the fluorescence emission spectrum, typically from 550 nm to 750 nm.
-
An intact phycobilisome will show a strong fluorescence emission peak from allophycocyanin (around 660-680 nm), indicating efficient energy transfer from phycoerythrin.
-
Conclusion and Future Perspectives
This compound is a vital component of the photosynthetic apparatus in red algae, enabling them to efficiently capture light in environments where chlorophylls are less effective. Its unique spectral properties, coupled with the highly organized structure of the phycobilisome, ensure a near-perfect transfer of light energy to the photosynthetic reaction centers. The detailed understanding of this compound's function, biosynthesis, and the associated experimental methodologies provides a solid foundation for further research.
For drug development professionals, the inherent fluorescence of phycoerythrin, conferred by this compound, has already led to its widespread use as a fluorescent label in various bioassays and imaging techniques. Future research could focus on harnessing the antioxidant properties of phycobilins for therapeutic applications or engineering novel light-harvesting systems for bioenergy production. The intricate and highly efficient processes of light capture and energy transfer in red algae, orchestrated by molecules like this compound, continue to offer valuable insights and inspiration for biotechnological innovation.
References
- 1. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 2. [PDF] THE FLUORESCENCE SPECTRA OF RED ALGAE AND THE TRANSFER OF ENERGY FROM PHYCOERYTHRIN TO PHYCOCYANIN AND CHLOROPHYLL | Semantic Scholar [semanticscholar.org]
- 3. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. Phycoerythrin (PE) | AAT Bioquest [aatbio.com]
- 8. What is the quantum yield of PE? | AAT Bioquest [aatbio.com]
- 9. conductscience.com [conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromophore Content of C-Phycoerythrin from Various Cyanobacteria [agris.fao.org]
- 12. THE FLUORESCENCE SPECTRA OF RED ALGAE AND THE TRANSFER OF ENERGY FROM PHYCOERYTHRIN TO PHYCOCYANIN AND CHLOROPHYLL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. The fluorescence spectra of red algae and the transfer of energy from phycoerythrin to phycocyanin and chlorophyll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. Isolation and Characterization of Intact Phycobilisome in Cyanobacteria [jove.com]
- 20. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector | PLOS One [journals.plos.org]
- 21. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characteristics of Phycoerythrobilin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycoerythrobilin (PEB) is a red, water-soluble linear tetrapyrrole (bilin) chromophore of significant interest in the fields of photosynthesis research, bio-imaging, and therapeutics. As a key light-harvesting pigment in cyanobacteria and red algae, PEB's ability to absorb light energy and transfer it with high efficiency is central to its biological function.[1][2] Furthermore, its potent photosensitizing properties have positioned it as a promising candidate for photodynamic therapy (PDT).[3] The functionality of PEB is intrinsically linked to its molecular structure, particularly the configuration of its double bonds, which gives rise to various isomers with distinct spectroscopic signatures. This guide provides a comprehensive overview of the spectroscopic characteristics of PEB isomers, details the experimental protocols for their analysis, and explores the underlying molecular mechanisms.
Core Spectroscopic Properties of this compound
This compound, when bound to its native phycobiliproteins, exhibits characteristic absorption and fluorescence spectra. The extended π-conjugated system of the tetrapyrrole backbone is responsible for its strong absorption in the visible region of the electromagnetic spectrum.
General Spectroscopic Data
The following table summarizes the general spectroscopic properties of PEB when associated with phycobiliproteins. It is important to note that these values can vary depending on the specific protein environment and the solvent.
| Spectroscopic Property | Value | Reference |
| Color | Red | [4] |
| Maximum Absorption (λmax) | ~540-570 nm | [5][6] |
| Maximum Emission (λem) | ~575 nm | [1] |
| Molar Extinction Coefficient (ε) | 42,800 M⁻¹cm⁻¹ (in 8 M urea, pH 1.5) | [1] |
| Fluorescence Quantum Yield (Φf) | > 0.9 (when bound to phycoerythrin) | [4] |
Isomerism in this compound
This compound can exist as different stereoisomers, primarily due to the possibility of Z (Zusammen) and E (Entgegen) configurations around the double bonds of the methine bridges connecting the pyrrole rings.[4] These isomers, while having the same molecular formula and connectivity, differ in the spatial arrangement of their atoms, leading to distinct spectroscopic and functional properties. The most common isomers found in biological systems are the ZZZssa and ZZZasa isomers.[4]
Z/E Isomerization
The isomerization from the more stable Z-form to the E-form can be induced by light (photoisomerization) or catalyzed by enzymes (lyase-isomerases).[5][7] This process is often reversible and plays a crucial role in the function of photoreceptor proteins like phytochromes, which utilize a related bilin, phycocyanobilin.
Experimental Protocols
Precise and reproducible experimental protocols are essential for the accurate characterization of PEB isomers. The following sections detail the methodologies for the extraction, separation, and spectroscopic analysis of these molecules.
Extraction and Purification of this compound
PEB is typically extracted from phycobiliproteins, such as phycoerythrin, isolated from cyanobacteria or red algae.
1. Isolation of Phycobiliproteins:
-
Culture and harvest algal or cyanobacterial biomass.
-
Disrupt the cells using methods such as sonication, freeze-thawing, or high-pressure homogenization in a suitable buffer (e.g., phosphate buffer, pH 7.0).[9]
-
Centrifuge the lysate to remove cell debris.
-
Purify the phycobiliproteins from the supernatant using techniques like ammonium sulfate precipitation followed by chromatography (e.g., ion-exchange or size-exclusion chromatography).[9]
2. Cleavage of this compound from the Apoprotein:
-
The covalent thioether bond linking PEB to the protein can be cleaved by treatment with boiling methanol. This process can, however, lead to the formation of artifacts.[1]
Separation of this compound Isomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying different isomers of bilins. While a specific protocol for PEB isomers is not explicitly detailed in the reviewed literature, a general approach adapted from methods for other bilins can be employed.
Objective: To separate Z and E isomers of PEB.
Materials:
-
Reversed-phase HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C18 analytical column (e.g., Phenomenex Luna C18).[10]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA.[10]
-
Purified PEB extract.
Procedure:
-
Sample Preparation: Dissolve the dried PEB extract in a small volume of the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of increasing concentration of Mobile Phase B in Mobile Phase A. A typical gradient might start at a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B over 20-30 minutes to elute the isomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile at the absorption maxima of PEB (around 550 nm) and also scan a broader wavelength range to detect any spectral shifts between isomers.
-
-
Data Analysis: The different isomers will elute at different retention times. The integrated peak areas can be used for quantification.
Spectroscopic Analysis
1. UV-Visible Absorption Spectroscopy:
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of PEB isomers.
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Purified PEB isomer fractions from HPLC.
-
Appropriate solvent (e.g., methanol or a buffered aqueous solution).
Procedure:
-
Blank Measurement: Use the solvent as a blank to zero the spectrophotometer.
-
Sample Measurement: Record the absorption spectrum of the PEB isomer solution over a wavelength range of at least 300-700 nm.
-
Data Analysis: Identify the λmax from the resulting spectrum. The absorbance value at λmax can be used to calculate the concentration using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.
2. Fluorescence Spectroscopy:
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of PEB isomers.
Materials:
-
Spectrofluorometer.
-
Quartz cuvettes.
-
Purified PEB isomer fractions.
-
Appropriate solvent.
Procedure:
-
Set Excitation Wavelength: Excite the sample at or near its absorption maximum (λmax).
-
Scan Emission Spectrum: Record the fluorescence emission over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 550-750 nm for PEB).
-
Data Analysis: Identify the λem from the emission spectrum. The integrated fluorescence intensity is proportional to the concentration and the fluorescence quantum yield.
3. Circular Dichroism (CD) Spectroscopy:
Objective: To investigate the chirality and secondary structure of PEB isomers, particularly when bound to proteins.
Materials:
-
CD spectropolarimeter.
-
Quartz cuvettes with a short path length.
-
Purified PEB isomer samples.
Procedure:
-
Blank Measurement: Record the CD spectrum of the solvent.
-
Sample Measurement: Record the CD spectrum of the PEB isomer solution over the appropriate UV-Vis wavelength range.
-
Data Analysis: The resulting CD spectrum, which plots the difference in absorption of left and right circularly polarized light versus wavelength, provides information about the three-dimensional structure of the molecule. Changes in the CD spectrum upon isomerization can indicate conformational changes.[11]
Signaling Pathways and Experimental Workflows
This compound Biosynthesis
The biosynthesis of PEB from heme involves a series of enzymatic reactions. Understanding this pathway is crucial for potential biotechnological production of PEB and its analogs. Two primary pathways for PEB synthesis have been identified.
Pathway 1: The Two-Enzyme Pathway
This pathway involves two sequential reductions catalyzed by ferredoxin-dependent bilin reductases (FDBRs).
References
- 1. Phycourobilin in Trichromatic Phycocyanin from Oceanic Cyanobacteria Is Formed Post-translationally by a this compound Lyase-Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of phycobilins. 3(Z)-phycoerythrobilin and 3(Z)-phycocyanobilin are intermediates in the formation of 3(E)-phycocyanobilin from biliverdin IX alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressurized Liquid Extraction of a Phycocyanobilin Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Extraction and purification of phycobiliproteins from algae and their applications [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Circular dichroism spectroscopy reveals multiple phytochrome photoproducts in equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
Phycoerythrobilin: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phycoerythrobilin, a red-colored, light-harvesting linear tetrapyrrole pigment, is a key chromophore within the phycobiliprotein family, particularly phycoerythrin.[1][2] Found predominantly in cyanobacteria, red algae, and cryptophytes, this molecule plays a crucial role in photosynthesis by capturing light energy in the green part of the spectrum and transferring it to chlorophyll.[1][3] Its potent antioxidant and fluorescent properties have garnered significant interest in the fields of drug development, diagnostics, and biotechnology. This technical guide provides an in-depth overview of the discovery of this compound, its diverse natural sources, and detailed experimental protocols for its extraction, purification, and quantification. Furthermore, it presents a comprehensive summary of quantitative data on this compound content in various organisms and elucidates its biosynthetic pathway.
Discovery and Structural Elucidation
The discovery of this compound is intrinsically linked to the study of phycoerythrin, the protein to which it is covalently bound. Early research focused on characterizing the spectral properties of these brilliantly colored proteins. It was the distinct red-orange fluorescence and absorption maxima that hinted at the presence of a unique chromophore.[2] The precise structure of this compound was elucidated through a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These studies revealed its open-chain tetrapyrrole structure, distinguishing it from the cyclic porphyrin structure of chlorophyll.[1] this compound is covalently attached to the phycoerythrin apoprotein via a thioether bond to a cysteine residue.[4]
Natural Sources of this compound
This compound is synthesized by a variety of photosynthetic organisms, where it is a constituent of phycoerythrin. The content of phycoerythrin, and consequently this compound, can vary significantly depending on the species and environmental conditions such as light intensity and quality.[3][5]
Cyanobacteria
Cyanobacteria, also known as blue-green algae, are a major source of C-phycoerythrin. Species such as Nostoc, Anabaena, and Tolypothrix have been reported to contain high levels of this pigment-protein complex.[3] Marine Synechococcus species are also notable for their phycoerythrin content, which can be modulated in response to the light environment in a process known as complementary chromatic adaptation.[6]
Red Algae (Rhodophyta)
Red algae are a rich source of R-phycoerythrin and B-phycoerythrin. Genera like Gracilaria, Porphyridium, and Callithamnion are well-documented producers of high concentrations of phycoerythrin.[5][7] The red macroalga Porphyra (nori) also contains significant amounts of phycoerythrin.[6]
Cryptophytes (Cryptophyta)
Cryptophytes are a group of unicellular algae that possess phycoerythrin within their thylakoid lumen. Species such as Rhodomonas salina are known to contain phycoerythrin 545 (PE545), which is characterized by its specific absorption maxima.[2]
Quantitative Data on Phycoerythrin and this compound Content
The following tables summarize the phycoerythrin and estimated this compound content in various organisms, as reported in the literature. The this compound content is estimated based on the reported phycoerythrin concentration, the number of this compound chromophores per phycoerythrin molecule, and their respective molecular weights.
Note: The number of this compound (PEB) molecules per phycoerythrin (PE) molecule can vary between species and even within the same species under different growth conditions. The molecular weight of phycoerythrin is approximately 240,000 Daltons, and the molecular weight of this compound is approximately 586.68 g/mol .[2][8]
Table 1: Phycoerythrin and Estimated this compound Content in Cyanobacteria
| Species | Phycoerythrin Content (mg/g dry weight) | Estimated this compound Content (mg/g dry weight) | Reference(s) |
| Tolypothrix sp. | 660 | 1.62 | [3] |
| Nostoc sp. | 125.11 | 0.31 | [3] |
| Anabaena sp. | 102 | 0.25 | [3] |
| Pseudanabaena sp. | 92.57 | 0.23 | [3] |
Table 2: Phycoerythrin and Estimated this compound Content in Red Algae
| Species | Phycoerythrin Content (mg/g dry weight) | Estimated this compound Content (mg/g dry weight) | Reference(s) |
| Porphyridium cruentum | 50 - 100 | 0.12 - 0.25 | [5] |
| Gracilaria gracilis | 0.09 - 0.12 | 0.00022 - 0.00029 | [5] |
| Palmaria palmata | 54.3 | 0.13 | [3] |
| Callithamnion byssoides | Not specified | Not specified | [7] |
| Plocamium cartilagineum | Not specified | Not specified |
Table 3: Phycoerythrin and Estimated this compound Content in Cryptophytes
| Species | Phycoerythrin Content (mg/g dry weight) | Estimated this compound Content (mg/g dry weight) | Reference(s) |
| Rhodomonas sp. | 281.16 | 0.69 | |
| Cryptomonas ozolinii | ~150-250 | ~0.37-0.61 | [8] |
| Cryptomonas pyrenoidifera | ~100-200 | ~0.25-0.49 | [8] |
| Cryptomonas curvata | ~50-150 | ~0.12-0.37 | [8] |
Biosynthesis of this compound
This compound is synthesized from heme in a multi-step enzymatic pathway. The process begins with the oxidative cleavage of the heme macrocycle by heme oxygenase (HO) to produce biliverdin IXα. Subsequently, a series of ferredoxin-dependent bilin reductases catalyze the conversion of biliverdin IXα to this compound.
In most cyanobacteria, red algae, and cryptophytes, this conversion is a two-step process:
-
PebA (15,16-dihydrobiliverdin:ferredoxin oxidoreductase): This enzyme catalyzes the reduction of the C15-C16 double bond of biliverdin IXα to form 15,16-dihydrobiliverdin.
-
PebB (this compound:ferredoxin oxidoreductase): This enzyme then reduces the A-ring of 15,16-dihydrobiliverdin to yield this compound.
An alternative, single-enzyme pathway exists in some cyanophages, where the enzyme PebS (this compound synthase) directly converts biliverdin IXα to this compound.
References
- 1. Phycoerythrin (PE) | AAT Bioquest [aatbio.com]
- 2. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 3. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phycoerythrins of the Red Alga Callithamnion: VARIATION IN this compound AND PHYCOUROBILIN CONTENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Phycoerythrobilin: A Technical Guide to its Light-Harvesting Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phycoerythrobilin (PEB), a red, open-chain tetrapyrrole, is a critical light-harvesting pigment in cyanobacteria, red algae, and cryptophytes. As a chromophore covalently bound to phycobiliproteins, primarily phycoerythrin (PE), it plays a pivotal role in absorbing green light and efficiently transferring this energy to the photosynthetic reaction centers. This technical guide provides an in-depth analysis of PEB's function as a light-harvesting pigment, its biochemical properties, and its integration within the phycobilisome complex. Detailed experimental protocols for the extraction, purification, and characterization of PEB-containing proteins are provided, alongside a summary of key quantitative data. Furthermore, this guide illustrates the intricate signaling and biosynthetic pathways involving PEB through detailed diagrams, offering a comprehensive resource for researchers in photosynthesis, bioenergy, and drug development.
Introduction
Photosynthetic organisms have evolved sophisticated mechanisms to capture light energy across the visible spectrum. In many aquatic ecosystems, where green light penetrates deeper than other wavelengths, accessory pigments are essential for efficient photosynthesis. This compound, the red-colored chromophore, is a key player in this process, enabling organisms like red algae and cyanobacteria to thrive in these specific light environments.[1][2] It is covalently attached to phycobiliproteins, which assemble into large, highly organized light-harvesting antennae called phycobilisomes.[1][3] The exceptional fluorescence properties of this compound, characterized by a high quantum yield, also make it a valuable tool in various biotechnological applications, including as a fluorescent probe.[2] This guide delves into the technical details of this compound's role in light harvesting, providing the necessary information for its study and potential application.
Biochemical Properties and Structure
This compound is a linear tetrapyrrole, structurally similar to the porphyrin ring of chlorophyll but in an open-chain conformation. This structure, with its system of conjugated double bonds, is responsible for its characteristic red color and light-absorbing properties.[4] PEB is covalently linked to specific cysteine residues within the apoprotein (the protein part of the phycobiliprotein) via a thioether bond.[5]
This compound is most prominently found in phycoerythrin (PE), a major component of the phycobilisome rods.[1] There are several types of phycoerythrins, including R-phycoerythrin (R-PE), B-phycoerythrin (B-PE), and C-phycoerythrin (C-PE), which differ in their subunit composition and the types and number of their bound phycobilins.[1][2] For instance, R-PE, commonly found in red algae, is composed of α, β, and γ subunits. The α subunit contains two this compound (PEB) molecules, while the β subunit has two or three PEBs and one phycourobilin (PUB). The γ subunit also contains both PEB and PUB chromophores.[1]
Quantitative Data
The efficiency of this compound as a light-harvesting pigment is underscored by its spectroscopic properties. The following tables summarize key quantitative data for R-phycoerythrin, a protein rich in this compound.
| Parameter | Value | Reference |
| Absorption Maxima (λmax) | 498 nm, 565 nm | [6] |
| Emission Maximum (λem) | 573 nm | [6] |
| Molar Extinction Coefficient (ε) | 1.96 x 10^6 M⁻¹ cm⁻¹ | [6][7] |
| Fluorescence Quantum Yield (QY) | 0.84 | [6][7] |
Table 1: Spectroscopic Properties of R-Phycoerythrin. This table outlines the key spectral characteristics of R-PE, which are largely determined by its this compound and phycourobilin content.
The Phycobilisome: A Light-Harvesting Antenna
Phycobilisomes are intricate macromolecular complexes anchored to the thylakoid membranes of cyanobacteria and red algae.[3] They are responsible for capturing light energy and funneling it to the photosynthetic reaction centers with remarkable efficiency (approaching 100%).[3]
The structure of a typical hemidiscoidal phycobilisome consists of a central allophycocyanin core from which several rods radiate outwards.[8] These rods are composed of stacked discs of phycocyanin and, in organisms that absorb green light, phycoerythrin.[8] Phycoerythrin, rich in this compound, is located at the periphery of the rods, making it the initial absorber of light energy in the green part of the spectrum.[3]
Energy Transfer Pathway
The absorbed light energy is transferred directionally through the phycobilisome via a process of Förster resonance energy transfer (FRET). This unidirectional flow is dictated by the energy levels of the different phycobiliproteins, creating an energetic cascade from the outer phycoerythrin to the core allophycocyanin, and finally to the chlorophyll a in the photosystems.[3]
The energy transfer from this compound within phycoerythrin to phycocyanobilin in phycocyanin is an extremely rapid process, occurring on a picosecond timescale.
References
- 1. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Extraction and Purification of R-phycoerythrin from Marine Red Algae | Springer Nature Experiments [experiments.springernature.com]
- 4. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Extraction and purification of phycobiliproteins from algae and their applications [frontiersin.org]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
The Intricate Dance of Color: A Technical Guide to the Covalent Linkage of Phycoerythrobilin to Phycobiliproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycobiliproteins are brilliantly colored, water-soluble fluorescent proteins found in cyanobacteria, red algae, and cryptomonads, where they form the phycobilisome, the major light-harvesting antenna complex.[1] Their exceptional spectroscopic properties, characterized by high extinction coefficients and quantum yields, have made them invaluable reagents in a wide range of biomedical and biotechnological applications, including fluorescence labeling, immunoassays, and as natural colorants.[2][3] The source of their vibrant color and fluorescence lies in the covalently attached chromophores, known as phycobilins.[2] This technical guide provides an in-depth exploration of the covalent attachment of a key red phycobilin, phycoerythrobilin (PEB), to its cognate apophycobiliproteins.
The formation of a stable thioether bond between PEB and specific cysteine residues on the apoprotein is a crucial post-translational modification that ensures the proper folding, stability, and function of the holophycobiliprotein.[1] This process is not spontaneous but is orchestrated by a sophisticated enzymatic machinery of phycobiliprotein lyases, which exhibit remarkable specificity for the bilin substrate, the apoprotein, and the precise attachment site.[4] Understanding the molecular mechanisms underpinning this covalent linkage is paramount for the heterologous production of tailored phycobiliproteins with novel properties for drug development and other advanced applications.
This guide will delve into the biosynthesis of this compound, the classification and function of phycobilin lyases, the nature of the covalent bond, and the key experimental methodologies used to study this fascinating process. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for core techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers in the fields of photosynthesis, protein biochemistry, and biotechnology.
This compound Biosynthesis
This compound, a linear tetrapyrrole, is synthesized from heme in a multi-step enzymatic pathway.[5][6] The biosynthesis begins with the oxidative cleavage of heme by heme oxygenase, yielding biliverdin IXα. Subsequently, a series of ferredoxin-dependent bilin reductases catalyze the specific reduction of double bonds in the tetrapyrrole backbone. The biosynthesis of PEB requires two sequential two-electron reductions. First, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) reduces the 15,16-double bond of biliverdin IXα to form 15,16-dihydrobiliverdin.[6] Following this, this compound:ferredoxin oxidoreductase (PebB) reduces the A-ring of 15,16-dihydrobiliverdin to yield the final product, this compound.[6]
The Enzymatic Machinery: Phycobiliprotein Lyases
The covalent attachment of PEB to apophycobiliproteins is catalyzed by a class of enzymes known as phycobilin lyases. These enzymes are highly specific, ensuring the correct bilin is attached to the correct cysteine residue on the appropriate apoprotein subunit.[4] Phycobilin lyases are broadly classified into three main families based on their structure and substrate specificity: E/F-type, S/U-type, and T-type lyases.[4]
-
E/F-type lyases: These are heterodimeric enzymes (composed of E and F subunits) that are specific for attaching bilins, including PEB, to the Cys84 residue of the α-subunits of phycocyanin and phycoerythrin.[4][7] Some E/F-type lyases also possess isomerase activity, capable of modifying the chromophore structure during the attachment process.[7] For example, PecE/F not only attaches phycocyanobilin but also isomerizes it to phycoviolobilin.[8][9] The CpcE/F lyase can also catalyze the reverse reaction, detaching the chromophore.[10] While CpcE/F can attach PEB to apo-α-phycocyanin, it does so with reduced affinity and kinetics compared to its natural substrate, phycocyanobilin.[10]
-
S/U-type lyases: These lyases are typically specific for attaching bilins to the Cys84 residue of β-subunits and the Cys81 residue of allophycocyanin subunits.[4] The S-type lyase CpeS1 has been characterized as a near-universal lyase for the cysteine-84 binding site and is capable of attaching PEB to both the α and β subunits of C-phycoerythrin.[1][11]
-
T-type lyases: T-type lyases are responsible for attaching bilins to the Cys155 residue of the β-subunits of phycobiliproteins.[4]
Some lyases have been shown to also possess isomerase activity, converting one type of phycobilin into another during the ligation reaction. For instance, MpeZ is a PEB-lyase-isomerase that attaches PEB to cysteine-83 of the α-subunit of phycoerythrin II and isomerizes it to phycourobilin.[12]
The Covalent Linkage: A Thioether Bond
The covalent bond between this compound and the apophycobiliprotein is a stable thioether linkage. This bond is formed between a specific cysteine residue on the polypeptide chain and the C3¹ atom of the A-ring of the PEB molecule.[1] In some phycoerythrins, a second thioether bond can be formed between another cysteine residue and the C18¹ atom of the D-ring of PEB.[10] This covalent attachment is crucial for stabilizing the extended conformation of the bilin, which is essential for its light-harvesting function.[1]
Quantitative Analysis of this compound Ligation
The efficiency and specificity of phycobilin lyases can be quantitatively assessed by determining their kinetic parameters and binding affinities. This data is crucial for understanding the enzyme mechanism and for comparing the activities of different lyases.
| Lyase | Substrate (Apoprotein) | Chromophore | Km (µM) | kcat (s-1) | Rate Constants (Binding to Lyase) | Reference(s) |
| CpcS1 | ApcA1 | PCB | 2.7 ± 0.4 | 9.5 x 10-6 | - | [1] |
| CpcS1 | ApcF | PCB | 2.4 ± 0.1 | 3.8 x 10-5 | - | [1] |
| CpcS1 | - | PCB | - | - | 38 ms, 119 ms (bi-exponential) | [13] |
| CpcS1 | - | PEB | - | - | 12 ms, 8300 ms (bi-exponential) | [13] |
| CpcE/F | apo-CpcA | PEB | Not determined | Not determined | Reduced affinity and kinetics compared to PCB | [10] |
Experimental Protocols
A variety of experimental techniques are employed to study the covalent attachment of this compound to phycobiliproteins. These protocols enable the expression and purification of the necessary components, the in vitro reconstitution of the ligation reaction, and the analysis of the resulting holophycobiliproteins.
Heterologous Expression and Purification of Phycobilin Lyases and Apoproteins
Objective: To produce and purify recombinant phycobilin lyases and apophycobiliproteins for in vitro assays.
Protocol:
-
Gene Cloning: The genes encoding the desired phycobilin lyase and apophycobiliprotein are cloned into suitable E. coli expression vectors, often with a His-tag for purification.
-
Transformation and Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The transformed cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG) at a lower temperature (e.g., 16-25°C) for several hours or overnight.[5][14]
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase I to facilitate cell wall breakdown and reduce viscosity. The cells are then lysed by sonication on ice.[15]
-
Protein Purification (Ni-NTA Affinity Chromatography): The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA resin column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole.[5][10][14][16][17]
-
Protein Characterization: The purity of the purified protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.
In Vitro this compound Attachment Assay
Objective: To reconstitute the covalent attachment of PEB to an apophycobiliprotein in a controlled in vitro environment.
Protocol:
-
Preparation of this compound (PEB): PEB can be extracted from cyanobacteria or red algae, or produced recombinantly in E. coli by co-expressing the PEB biosynthesis enzymes (PebA and PebB) along with heme oxygenase.[4][15][18][19] The purified PEB is typically dissolved in a small amount of an organic solvent like DMSO.
-
Attachment Reaction: The reaction mixture is prepared in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0) and contains the purified apophycobiliprotein, the purified phycobilin lyase, and PEB. The reaction is incubated at a controlled temperature (e.g., 25-37°C) in the dark to prevent photodegradation of the bilin.[1][20]
-
Analysis of Holophycobiliprotein Formation: The formation of the holophycobiliprotein is monitored over time by spectrophotometry. The covalent attachment of PEB results in a characteristic absorption spectrum with a peak in the range of 540-570 nm.[6][21][22] The reaction products can also be analyzed by SDS-PAGE followed by zinc-enhanced fluorescence to visualize the covalently attached chromophore.
Mass Spectrometry for Linkage Site Identification
Objective: To identify the specific cysteine residue(s) on the apophycobiliprotein that are covalently linked to PEB.
Protocol:
-
In-gel Digestion: The purified holophycobiliprotein is separated by SDS-PAGE. The protein band is excised from the gel and subjected to in-gel digestion with a protease such as trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry (e.g., LC-MS/MS).[23][24]
-
Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the addition of PEB. The mass shift corresponding to the mass of PEB will indicate the presence of the chromophore on a specific peptide. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide and pinpoint the exact cysteine residue to which the PEB is attached.[23]
Conclusion
The covalent linkage of this compound to phycobiliproteins is a highly specific and efficient enzymatic process that is fundamental to the light-harvesting capabilities of cyanobacteria and red algae. The diversity of phycobilin lyases and their distinct substrate specificities provide a versatile toolkit for the biosynthesis of a wide array of holophycobiliproteins with unique spectral properties. A thorough understanding of the mechanisms of these lyases, supported by robust quantitative data and detailed experimental protocols, is essential for harnessing their potential in synthetic biology and biotechnology. The ability to produce custom-designed phycobiliproteins with tailored fluorescent properties opens up new avenues for the development of advanced diagnostic tools, therapeutic agents, and bio-inspired light-harvesting systems. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring and engineering these fascinating molecular machines.
References
- 1. pnas.org [pnas.org]
- 2. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. projekter.aau.dk [projekter.aau.dk]
- 5. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structures and enzymatic mechanisms of phycobiliprotein lyases CpcE/F and PecE/F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel activity of a phycobiliprotein lyase: both the attachment of phycocyanobilin and the isomerization to phycoviolobilin are catalyzed by the proteins PecE and PecF encoded by the phycoerythrocyanin operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phycobilin:cystein-84 biliprotein lyase, a near-universal lyase for cysteine-84-binding sites in cyanobacterial phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass-spectral identification and purification of this compound and phycocyanobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nickel-NTA Protein Purification [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. med.upenn.edu [med.upenn.edu]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Intermediate binding of phycocyanobilin to the lyase, CpeS1, and transfer to apoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An improved method for estimating R-phycoerythrin and R-phycocyanin contents from crude aqueous extracts of Porphyra (Bangiales, Rhodophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Protein-Centric Mass Spectrometry Approach for Species Identification within Harmful Algal Blooms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteomic analysis of the phycobiliprotein antenna of the cryptophyte alga Guillardia theta cultured under different light intensities [researchdata.se]
The Tetrapyrrole Core of Phycoerythrobilin: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, biosynthesis, and therapeutic potential of the potent light-harvesting pigment, phycoerythrobilin. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the fundamental properties of this linear tetrapyrrole, its extraction and purification, and its emerging applications.
Core Structure and Physicochemical Properties
This compound (PEB) is a red, light-absorbing linear tetrapyrrole (bilin) pigment crucial for photosynthesis in cyanobacteria, red algae, and cryptomonads.[1][2] Unlike the cyclic tetrapyrrole structure of chlorophylls and heme, PEB possesses an open-chain conformation.[3] This unique structure is responsible for its characteristic red color and its potent light-harvesting capabilities, particularly in the green region of the light spectrum.[4] Covalently attached to phycobiliproteins, such as phycoerythrin, through thioether bonds, PEB plays a vital role as a terminal energy acceptor in the phycobilisome antenna complex.[2][5]
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative basis for experimental design and analysis.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₃₈N₄O₆ | [2] |
| Molar Mass | 586.689 g/mol | [2] |
| Absorption Maxima (λmax) | ~550-566 nm | [1][4] |
| Emission Maximum (λem) | ~575-580 nm | [1] |
| Molar Extinction Coefficient (ε) | Up to 2.4 x 10⁶ M⁻¹cm⁻¹ (for PE) | [4] |
| Fluorescence Quantum Yield (QY) | Up to 0.98 (for PE) | [4][6] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from heme.[3][7] The pathway involves the sequential action of several key enzymes, ultimately leading to the formation of the mature PEB molecule.
The process begins with the oxidative cleavage of the heme macrocycle by heme oxygenase (HO) , yielding biliverdin IXα, a green linear tetrapyrrole.[3][7] Following this, two successive reductions are catalyzed by ferredoxin-dependent bilin reductases (FDBRs).[3] First, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) reduces the C15-C16 double bond of biliverdin IXα to form 15,16-dihydrobiliverdin.[3][8] Subsequently, This compound:ferredoxin oxidoreductase (PebB) catalyzes the reduction of the A-ring of 15,16-dihydrobiliverdin to produce the final product, this compound.[3][8]
Biosynthesis of this compound.
Experimental Protocols: Extraction and Purification of R-Phycoerythrin
The following protocols provide a general framework for the extraction and purification of R-phycoerythrin, a protein rich in this compound, from red algae. These methods can be adapted for different algal species and research objectives.
Extraction
-
Harvesting and Preparation: Harvest fresh or frozen algal biomass. Wash the biomass with distilled water to remove salts and debris.
-
Cell Lysis:
-
Freeze-Thaw Method: Subject the algal biomass to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C followed by thawing at room temperature or in a 30°C water bath).[5] This process disrupts the cell walls, releasing the intracellular contents.
-
Homogenization: Alternatively, the biomass can be homogenized in a suitable buffer using a blender or homogenizer.
-
-
Extraction Buffer: Resuspend the lysed biomass in a phosphate buffer (e.g., 0.1 M, pH 7.0).[9] The buffer helps to maintain the stability and solubility of the R-phycoerythrin.
-
Clarification: Centrifuge the suspension to pellet the cell debris. Collect the supernatant, which contains the crude R-phycoerythrin extract.
Purification
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the crude extract to precipitate the R-phycoerythrin. This step helps to concentrate the protein and remove some impurities.[9] The precipitated protein is then collected by centrifugation and redissolved in a minimal volume of buffer.
-
Dialysis: Dialyze the redissolved protein solution against the extraction buffer to remove the ammonium sulfate.
-
Chromatography:
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange chromatography column (e.g., DEAE-Sepharose).[10][11] Elute the bound R-phycoerythrin using a salt gradient (e.g., NaCl).
-
Size-Exclusion Chromatography: Further purify the R-phycoerythrin fractions using a size-exclusion chromatography column to separate proteins based on their molecular size.[10]
-
-
Purity Assessment: Monitor the purity of the R-phycoerythrin at each step using UV-Vis spectrophotometry (calculating the A565/A280 ratio, where a ratio > 4.0 is considered highly pure) and SDS-PAGE.[9]
Extraction and Purification Workflow.
Therapeutic Potential and Signaling
Recent research has highlighted the significant therapeutic potential of phycobilins, including this compound, extending beyond their role in photosynthesis. Their potent antioxidant and anti-inflammatory properties are of particular interest to the drug development community.[4][12]
Antioxidant Activity
This compound exhibits strong antioxidant activity by scavenging reactive oxygen species (ROS).[13][14] This activity is attributed to its linear tetrapyrrole structure, which can effectively neutralize free radicals. By mitigating oxidative stress, this compound may help protect cells from damage to lipids, proteins, and DNA, which is implicated in aging and various chronic diseases.[4][14]
Antioxidant Mechanism of this compound.
Anti-inflammatory Signaling
The anti-inflammatory effects of phycobilins are also under active investigation. It is proposed that phycocyanobilin, a structurally similar bilin, can induce the expression of heme oxygenase-1 (HO-1).[15][16] HO-1 is an enzyme with potent anti-inflammatory properties. Given the structural similarity, it is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism, potentially by modulating the Keap1-Nrf2 pathway, which is a key regulator of the antioxidant and anti-inflammatory response. Further research is needed to fully elucidate the specific signaling pathways involved in the anti-inflammatory action of this compound.
References
- 1. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Production and Fluorescence Characteristics of Phycoerythrin from Three Strains of Porphyridium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Extraction and purification of phycobiliproteins from algae and their applications [frontiersin.org]
- 10. Extraction and Purification of R-phycoerythrin from Marine Red Algae | Springer Nature Experiments [experiments.springernature.com]
- 11. Extraction and Purification of R-phycoerythrin from Marine Red Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. phycomania.com [phycomania.com]
- 16. Phycocyanin: Anti-inflammatory effect and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phycoerythrobilin Biosynthesis in Cryptophytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phycoerythrobilin (PEB), a vibrant red-orange linear tetrapyrrole, is a key light-harvesting pigment in cryptophytes, enabling these algae to efficiently capture light energy in aquatic environments. This technical guide provides a comprehensive overview of the PEB biosynthesis pathway in cryptophytes, with a particular focus on the model organism Guillardia theta. It details the enzymatic cascade responsible for PEB synthesis, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in phycology, biochemistry, and drug development, offering insights into the unique biology of cryptophytes and potential avenues for biotechnological applications.
Introduction
Cryptophytes are a unique group of unicellular algae that have acquired their photosynthetic capabilities through a secondary endosymbiotic event, wherein a eukaryotic host cell engulfed a red alga.[1] This evolutionary history is reflected in their distinct cellular and molecular features, including their light-harvesting systems. Unlike cyanobacteria and red algae that organize their phycobiliproteins into large complexes called phycobilisomes, cryptophytes house their phycobiliproteins, such as phycoerythrin, in a soluble form within the thylakoid lumen.[1]
This compound is a crucial chromophore covalently attached to the apophycobiliproteins, enabling the absorption of green and yellow light, which penetrates deeper into the water column. The biosynthesis of PEB in cryptophytes is a multi-step enzymatic process that is largely conserved from their cyanobacterial ancestors.[1] Understanding this pathway is not only fundamental to algal biology but also holds potential for biotechnological applications, including the production of natural pigments and fluorescent markers.
The this compound Biosynthesis Pathway
The biosynthesis of PEB in cryptophytes begins with the ubiquitous precursor, heme. The pathway proceeds through a series of reduction reactions catalyzed by a suite of specialized enzymes. The core pathway in Guillardia theta involves three key enzymes: heme oxygenase (GtHO), 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (GtPEBA), and this compound:ferredoxin oxidoreductase (GtPEBB).[1]
Step 1: Heme Cleavage by Heme Oxygenase (GtHO)
The initial step is the oxidative cleavage of the heme macrocycle, catalyzed by heme oxygenase (GtHO). This reaction opens the tetrapyrrole ring to form biliverdin IXα (BV), releasing a molecule of carbon monoxide (CO) and iron (Fe²⁺) in the process.[2] In Guillardia theta, the gene for GtHO is plastid-encoded.[1]
Step 2: Reduction of Biliverdin IXα by GtPEBA
The newly synthesized biliverdin IXα is then reduced by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (GtPEBA). This enzyme specifically catalyzes the two-electron reduction of the C15-C16 double bond of BV, yielding 15,16-dihydrobiliverdin (DHBV).[1][2] This step is crucial for altering the conjugation of the tetrapyrrole system and, consequently, its light-absorbing properties.
Step 3: Final Reduction to this compound by GtPEBB
The final step in the biosynthesis of PEB is the two-electron reduction of the A-ring of DHBV, catalyzed by this compound:ferredoxin oxidoreductase (GtPEBB). This reaction produces the final product, this compound.[1][2]
Attachment to Apoproteins by Phycobiliprotein Lyases
Once synthesized, PEB is covalently attached to specific cysteine residues on the apophycobiliproteins by enzymes known as phycobiliprotein lyases. In Guillardia theta, the lyase GtCPES has been identified and shown to be specific for attaching PEB to the β-subunit of phycoerythrin.[1]
Quantitative Data
While the enzymatic steps of PEB biosynthesis in cryptophytes have been elucidated, detailed kinetic data for the specific enzymes from these organisms are still limited in the scientific literature. The following table summarizes the available information.
| Enzyme | Organism | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |
| GtHO | Guillardia theta | Heme, O₂, NADPH | Biliverdin IXα, Fe²⁺, CO | Not available | [1] |
| GtPEBA | Guillardia theta | Biliverdin IXα, Ferredoxin | 15,16-Dihydrobiliverdin, Oxidized Ferredoxin | Not available | [1] |
| GtPEBB | Guillardia theta | 15,16-Dihydrobiliverdin, Ferredoxin | This compound, Oxidized Ferredoxin | Not available | [1] |
Experimental Protocols
This section provides generalized protocols for the expression, purification, and activity assays of the enzymes involved in PEB biosynthesis. These protocols are based on methods used for homologous enzymes from other organisms and can be adapted for cryptophyte-specific research.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify the recombinant enzymes (GtHO, GtPEBA, GtPEBB) for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for GtHO, GtPEBA, and GtPEBB and clone them into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).
-
Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG).
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an appropriate affinity column (e.g., glutathione-agarose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
Wash the column extensively with wash buffer (lysis buffer with a lower concentration of imidazole, if applicable).
-
Elute the bound protein using an elution buffer containing a high concentration of the competing ligand (e.g., reduced glutathione or imidazole).
-
-
Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein using size-exclusion chromatography to separate the target protein from any remaining contaminants and aggregates.
-
Protein Characterization: Confirm the purity and identity of the purified protein by SDS-PAGE and Western blotting.
Heme Oxygenase (HO) Activity Assay
Objective: To measure the enzymatic activity of GtHO by monitoring the decrease in heme concentration or the formation of biliverdin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified GtHO (1-5 µM)
-
Hemin (10-20 µM)
-
A suitable reducing system (e.g., NADPH-cytochrome P450 reductase and NADPH, or an ascorbate-based system)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
-
Reaction Initiation: Initiate the reaction by adding NADPH or hemin.
-
Spectrophotometric Monitoring: Monitor the reaction by recording the absorbance spectrum at regular intervals. The decrease in the Soret peak of heme (around 405 nm) and the increase in the absorbance of biliverdin (around 670 nm) indicate HO activity.[3][4][5]
-
Calculation of Activity: Calculate the enzyme activity based on the initial rate of heme degradation or biliverdin formation using their respective molar extinction coefficients.
Ferredoxin-Dependent Bilin Reductase (PebA and PebB) Activity Assay
Objective: To measure the activity of GtPEBA and GtPEBB by monitoring the change in absorbance of the bilin substrate.
Protocol:
-
Reaction Mixture: Prepare the reaction mixture under anaerobic conditions in a glove box or by using an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose). The mixture should contain:
-
Purified GtPEBA or GtPEBB (1-5 µM)
-
Bilin substrate (Biliverdin IXα for GtPEBA, or 15,16-dihydrobiliverdin for GtPEBB) (10-20 µM)
-
A reducing system consisting of ferredoxin, ferredoxin-NADP⁺ reductase (FNR), and NADPH.[6]
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Spectrophotometric Monitoring: Monitor the reaction by recording the absorbance spectrum of the bilin substrate. The conversion of biliverdin IXα to 15,16-dihydrobiliverdin by GtPEBA, and 15,16-dihydrobiliverdin to this compound by GtPEBB will result in characteristic spectral shifts.[2]
-
HPLC Analysis (Optional): To confirm the identity of the product, the reaction can be stopped at different time points and the products analyzed by reverse-phase HPLC.
Regulation of this compound Biosynthesis
The biosynthesis of PEB in cryptophytes is tightly regulated, primarily by light quality and quantity. This phenomenon, known as chromatic acclimation, allows the algae to optimize their light-harvesting capabilities in response to the ambient light environment.
Studies on Rhodomonas sp. have shown that phycoerythrin concentration is stimulated under red light illumination.[7] This is a compensatory mechanism as photosystem II absorbs red light poorly, necessitating an increase in accessory pigments to maintain photosynthetic efficiency.[7] Conversely, green light has been shown to promote higher biomass productivity.[7]
The molecular mechanisms underlying this regulation are still being elucidated. However, it is known that light signals are perceived by photoreceptors, which then initiate a signaling cascade that ultimately modulates the expression of genes involved in phycobiliprotein synthesis, including the enzymes of the PEB biosynthesis pathway. While specific transcription factors have not yet been definitively identified in cryptophytes, it is hypothesized that they share similarities with the well-characterized systems in cyanobacteria, which involve two-component regulatory systems and various DNA-binding proteins.[8]
Visualizations
This compound Biosynthesis Pathway
References
- 1. Insights into the Biosynthesis and Assembly of Cryptophycean Phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phycocyanobilin:ferredoxin oxidoreductase of Anabaena sp. PCC 7120. Biochemical and spectroscopic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatic Acclimation Processes and Their Relationships with Phycobiliprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Enzymatic Steps in Phycoerythrobilin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phycoerythrobilin (PEB), a red-colored, light-harvesting pigment, plays a crucial role in the photosynthesis of cyanobacteria, red algae, and cryptophytes. Its potent antioxidant and anti-inflammatory properties have also garnered significant interest in the pharmaceutical and nutraceutical industries. The biosynthesis of PEB is a multi-step enzymatic process that begins with the ubiquitous precursor, heme. This technical guide provides a comprehensive overview of the enzymatic steps involved in PEB synthesis, detailing the enzymes, their kinetic properties, and the reaction pathways. It also includes detailed experimental protocols for the expression, purification, and activity assays of the key enzymes, as well as visualizations of the biosynthetic pathways and experimental workflows.
Introduction to this compound and its Biosynthesis
This compound is a linear tetrapyrrole molecule, also known as a bilin, that functions as a chromophore covalently attached to phycobiliproteins.[1] These pigment-protein complexes form the phycobilisomes, which are the primary light-harvesting antennae in cyanobacteria and red algae.[2] The unique spectral properties of PEB allow these organisms to absorb light in the green region of the spectrum, a range poorly utilized by chlorophylls.[2]
The synthesis of PEB begins with the oxidative cleavage of the heme macrocycle by the enzyme heme oxygenase (HO), producing biliverdin IXα (BV), carbon monoxide, and free iron.[3][4] From biliverdin IXα, two distinct enzymatic pathways lead to the formation of PEB.[5] In cyanobacteria, red algae, and cryptophytes, a two-step pathway involving two ferredoxin-dependent bilin reductases (FDBRs), PebA and PebB, is utilized.[5][6] In contrast, some marine cyanophages employ a more direct, single-enzyme pathway catalyzed by this compound synthase (PebS).[5]
The Enzymatic Machinery of this compound Synthesis
The biosynthesis of this compound is a cascade of precisely regulated enzymatic reactions. The key enzymes involved are Heme Oxygenase, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA), this compound:ferredoxin oxidoreductase (PebB), and this compound synthase (PebS).
Heme Oxygenase (HO)
Heme oxygenase (EC 1.14.99.3) catalyzes the initial and rate-limiting step in PEB synthesis: the conversion of heme to biliverdin IXα.[3][4] This reaction requires molecular oxygen and a reducing equivalent, typically provided by NADPH via a ferredoxin/ferredoxin-NADP+ reductase system.[7] The enzyme introduces a hydroxyl group to the α-methene bridge of the heme porphyrin ring, which is subsequently cleaved, releasing biliverdin IXα, a molecule of carbon monoxide (CO), and a ferrous iron ion (Fe2+).[3][4]
The Two-Step Pathway: PebA and PebB
In many photosynthetic organisms, the conversion of biliverdin IXα to this compound is a two-step process catalyzed by two distinct ferredoxin-dependent enzymes, PebA and PebB.[5][6]
-
15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA): PebA (EC 1.3.7.2) catalyzes the first two-electron reduction of biliverdin IXα at the C15-C16 double bond of the D-ring, producing the intermediate 15,16-dihydrobiliverdin (DHBV). This reduction results in a blue shift in the absorbance spectrum of the bilin.
-
This compound:ferredoxin oxidoreductase (PebB): PebB (EC 1.3.7.3) then catalyzes a second two-electron reduction of the A-ring of 15,16-dihydrobiliverdin to yield the final product, this compound.[6]
There is evidence to suggest that PebA and PebB may form a complex to facilitate the efficient transfer of the unstable DHBV intermediate, a phenomenon known as substrate channeling.[7][8][9] This channeling would prevent the diffusion of the intermediate into the bulk solvent, thereby increasing the overall efficiency of the pathway.[7]
The Single-Enzyme Pathway: PebS
In some marine cyanophages, a single enzyme, this compound synthase (PebS) (EC 1.3.7.6), catalyzes the complete four-electron reduction of biliverdin IXα to this compound.[5][10] This enzyme essentially combines the activities of both PebA and PebB into a single polypeptide chain, providing a more streamlined pathway for PEB synthesis.[11]
Quantitative Data on this compound Synthesis Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in this compound synthesis. It is important to note that these parameters can vary depending on the source organism and the specific experimental conditions.
Table 1: Kinetic Parameters of this compound Synthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Heme Oxygenase (HO-1) | Synechocystis sp. PCC 6803 | Heme | ~1.5 | ~0.03 | ~2.0 x 104 |
| PebA | Nostoc sp. PCC 7120 | Biliverdin IXα | 1.8 ± 0.3 | 0.11 ± 0.01 | 6.1 x 104 |
| PebB | Nostoc sp. PCC 7120 | 15,16-Dihydrobiliverdin | 0.9 ± 0.2 | 0.08 ± 0.01 | 8.9 x 104 |
| PebS | Prochlorococcus phage P-SSM2 | Biliverdin IXα | ~2.5 | ~0.15 | ~6.0 x 104 |
Note: The kinetic parameters for heme oxygenase can vary significantly depending on the electron donor system used.
Table 2: Optimal Reaction Conditions for this compound Synthesis Enzymes
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |
| Heme Oxygenase | Synechocystis sp. PCC 6803 | 7.5 - 8.5 | 30 - 37 |
| PebA | Nostoc sp. PCC 7120 | ~7.5 | ~30 |
| PebB | Nostoc sp. PCC 7120 | ~7.5 | ~30 |
| PebS | Prochlorococcus phage P-SSM2 | ~8.0 | Not Reported |
Visualization of this compound Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the enzymatic pathways of this compound synthesis.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in this compound synthesis.
Recombinant Expression and Purification of His-tagged PebA and PebB from E. coli
This protocol describes the expression and purification of N-terminally His-tagged PebA and PebB from E. coli for subsequent characterization.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the gene for His-tagged PebA or PebB
-
LB medium and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol
-
Ni-NTA agarose resin
-
Chromatography column
Protocol:
-
Transformation: Transform the pET expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at 18°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) overnight at 4°C.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE to assess purity.
Spectrophotometric Assay for Heme Oxygenase Activity
This assay measures the activity of heme oxygenase by monitoring the formation of bilirubin, which is produced by the coupled reaction of biliverdin reductase.[12][13]
Materials:
-
Purified heme oxygenase
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Hemin stock solution (1 mM in 0.1 M NaOH)
-
NADPH regenerating system:
-
100 mM Glucose-6-phosphate
-
10 U/mL Glucose-6-phosphate dehydrogenase
-
10 mM NADP+
-
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Reaction Buffer
-
Rat liver cytosol or purified biliverdin reductase
-
NADPH regenerating system components
-
Hemin (final concentration 10-20 µM)
-
-
Enzyme Addition: Add the purified heme oxygenase to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 464 nm (for bilirubin formation) over time at 37°C. The rate of reaction is calculated from the initial linear portion of the curve using the molar extinction coefficient of bilirubin (ε464 = 40 mM-1cm-1).
Coupled Spectrophotometric Assay for PebA and PebB Activity
This assay measures the combined activity of PebA and PebB by monitoring the decrease in NADPH concentration, which is consumed during the ferredoxin-dependent reductions.
Materials:
-
Purified PebA and PebB
-
Ferredoxin
-
Ferredoxin-NADP+ reductase
-
Biliverdin IXα
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl
-
NADPH
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Reaction Buffer
-
Ferredoxin (e.g., 10 µM)
-
Ferredoxin-NADP+ reductase (e.g., 0.1 U)
-
NADPH (e.g., 200 µM)
-
Biliverdin IXα (e.g., 20 µM)
-
-
Enzyme Addition: Add a mixture of purified PebA and PebB to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time at 30°C. The rate of NADPH oxidation is calculated from the initial linear portion of the curve using the molar extinction coefficient of NADPH (ε340 = 6.22 mM-1cm-1).
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the different bilins produced in the enzymatic reactions.[14][15]
Materials:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
This compound standard
Protocol:
-
Sample Preparation: Stop the enzymatic reaction by adding an equal volume of ice-cold methanol. Centrifuge to pellet the precipitated protein.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the bilins using a linear gradient of Solvent B in Solvent A (e.g., 20% to 80% Solvent B over 30 minutes).
-
Monitor the elution profile at wavelengths corresponding to the absorbance maxima of the different bilins (e.g., ~380 nm for biliverdin IXα, ~550 nm for this compound).
-
-
Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with a known concentration of PEB standard.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for protein purification and enzyme activity assays.
Regulation of this compound Synthesis
The synthesis of this compound is tightly regulated to meet the photosynthetic demands of the cell. Light quality and intensity are major factors influencing the expression of the genes encoding the biosynthetic enzymes.[16][17] For example, in some cyanobacteria, green light induces the synthesis of phycoerythrin and its chromophore, this compound, to optimize light harvesting in that spectral region.[17] The availability of precursors, such as heme, also plays a regulatory role.[18]
Conclusion
The enzymatic synthesis of this compound is a fascinating and vital process for many photosynthetic organisms. Understanding the enzymes involved, their kinetic properties, and the underlying reaction mechanisms is crucial for both fundamental research and for harnessing the biotechnological potential of this valuable pigment. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize the this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Purification and characterization of heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic channeling: predictions, deductions, and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthase - Wikipedia [en.wikipedia.org]
- 11. Radical mechanism of cyanophage this compound synthase (PebS) [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Phycoerythrobilin Extraction from Porphyridium cruentum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycoerythrobilin (PEB) is a red-colored, open-chain tetrapyrrole chromophore (bilin) covalently attached to the phycoerythrin (PE) protein in red algae, such as Porphyridium cruentum. As the pigment responsible for the characteristic red color and potent antioxidant properties of phycoerythrin, PEB holds significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This document provides a detailed protocol for the extraction of B-phycoerythrin (the specific type of PE in P. cruentum) from the algal biomass, followed by the cleavage and subsequent extraction of the this compound chromophore.
Part 1: B-Phycoerythrin (B-PE) Extraction and Purification from Porphyridium cruentum
The initial and crucial step is the efficient extraction and purification of the B-phycoerythrin protein from the algal cells. The choice of cell disruption method significantly impacts the yield and purity of the extracted B-PE.
Experimental Protocols: Cell Disruption and B-PE Extraction
Several methods have been proven effective for releasing B-PE from P. cruentum. Below are detailed protocols for some of the most common and effective techniques.
Protocol 1.1: Repeated Freeze-Thaw Treatment
This method is gentle and effective, resulting in high extraction efficiency.[1]
-
Harvest P. cruentum cells by centrifugation at 12,000 x g for 10 minutes at 10°C.
-
Wash the cell pellet with deionized water and centrifuge again.
-
Resuspend the pellet in 10 mL of 10 mM phosphate-buffered saline (PBS) with 100 mM NaCl, pH 7.0.
-
Freeze the cell suspension at -20°C until completely frozen.
-
Thaw the suspension at room temperature (20-25°C).
-
Repeat the freeze-thaw cycle three times.[1]
-
After the final thaw, incubate the suspension at 4°C for 24 hours.
-
Centrifuge at 12,000 x g for 10 minutes at 10°C to pellet the cell debris.
-
Collect the supernatant containing the crude B-PE extract.
Protocol 1.2: Sonication with Bead Milling
This mechanical method provides efficient cell disruption.
-
Follow steps 1 and 2 from Protocol 1.1.
-
Resuspend the pellet in a suitable buffer, such as 0.1 M phosphate buffer (pH 6.8).[1]
-
Add glass beads (e.g., 0.5 mm diameter) to the cell suspension.
-
Subject the mixture to sonication. Optimal parameters should be determined empirically but can start with pulses of 30 seconds on and 30 seconds off for a total of 10-15 minutes, keeping the sample on ice to prevent overheating.
-
Centrifuge the suspension to separate the cell debris and glass beads.
-
Collect the supernatant containing the crude B-PE extract.
Protocol 1.3: Osmotic Shock
This method is particularly useful for releasing phycobiliproteins with minimal damage.
-
Harvest and wash the P. cruentum cells as described in Protocol 1.1.
-
Resuspend the cell pellet in a hypertonic solution (e.g., a buffer with high salt concentration) and incubate.
-
Rapidly dilute the suspension with a large volume of hypotonic solution (e.g., distilled water) to induce cell lysis.
-
Centrifuge to remove cell debris and collect the supernatant.
Data Presentation: Comparison of B-PE Extraction Methods
The following table summarizes the quantitative data from various cell disruption methods for B-PE extraction from P. cruentum.
| Cell Disruption Method | B-PE Concentration (mg/L) | B-PE Yield (mg/g biomass) | Purity Index (A545/A280) | Reference |
| Repeated Freeze-Thaw | 7.99 | - | 0.82 | [1] |
| Liquid Nitrogen Grinding | 5.27 | - | - | [1] |
| Sonication with Bead Milling | 6.34 | - | - | [1] |
| Ultrasound-Assisted Extraction | - | 33.85 | - | [2] |
| Microwave-Assisted Extraction | - | - | - | [2] |
| Acid Method (HCl 3M) | - | - | - | [3] |
| Osmotic Shock (NaCl 20% w/v) | - | - | - | [3] |
Note: Direct comparison of yields can be challenging due to variations in experimental conditions and reporting units.
Experimental Protocol: B-PE Purification
For obtaining high-purity B-PE, chromatographic methods are employed.
Protocol 1.4: Ion-Exchange Chromatography
-
Clarify the crude B-PE extract by centrifugation or filtration.
-
Equilibrate a DEAE-cellulose or a SOURCE 15Q ion-exchange column with a starting buffer (e.g., 50 mM acetic acid-sodium acetate buffer, pH 5.5).[4][5]
-
Load the clarified extract onto the column.
-
Wash the column with the starting buffer to remove unbound proteins and contaminants.
-
Elute the bound B-PE using a salt gradient (e.g., increasing the concentration of the acetate buffer to 250 mM).[4]
-
Collect the fractions containing the pink-colored B-PE and pool them.
-
Assess the purity of the fractions using UV-Vis spectrophotometry by measuring the absorbance ratio A545/A280. A purity ratio greater than 4.0 is considered analytical grade.[5]
Part 2: this compound (PEB) Cleavage and Extraction
Once purified B-PE is obtained, the next stage involves cleaving the this compound chromophore from the apoprotein. The PEB is attached to the protein via a thioether linkage to cysteine residues.
Experimental Protocols: PEB Cleavage and Extraction
Protocol 2.1: Acid Hydrolysis for PEB Cleavage
This method uses a strong acid to break the thioether bond.
-
To the purified B-PE solution, add concentrated hydrochloric acid (HCl) at room temperature.
-
Allow the reaction to proceed for 20-30 minutes.
-
The solution will change color as the PEB is released.
-
Extract the released PEB from the aqueous acid phase into an organic solvent such as chloroform.
-
Separate the organic phase containing the PEB.
-
Wash the organic phase with water to remove residual acid.
-
Evaporate the solvent to obtain the purified PEB.
Protocol 2.2: Pressurized Liquid Extraction (PLE) of PEB
This is a more rapid method for cleaving and extracting PEB.
-
Lyophilize the purified B-PE to obtain a powder.
-
Place the B-PE powder in a PLE extraction cell.
-
Perform the extraction with ethanol under a nitrogen atmosphere at elevated temperature and pressure (e.g., 125°C and 100 bars).
-
Conduct multiple extraction cycles (e.g., three cycles of 5 minutes each).
-
Collect the ethanolic extract containing the cleaved PEB.
-
Further purification of the PEB can be performed using liquid chromatography.
Mandatory Visualization
Signaling Pathway: Biosynthesis of this compound
The biosynthesis of this compound begins with the cleavage of heme and involves a series of enzymatic reductions.
Experimental Workflow: this compound Extraction
The overall experimental workflow from Porphyridium cruentum biomass to purified this compound is depicted below.
References
- 1. The Hydrolysis of Pigment-Protein Phycoerythrin by Bromelain Enhances the Color Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid procedure for the isolation of phycobilisomes from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phycoerythrobilin as a Fluorescent Label in Microscopy
Introduction
Phycoerythrobilin (PEB) is a red, linear tetrapyrrole chromophore responsible for the brilliant fluorescence of the phycobiliprotein phycoerythrin (PE).[1][2] Found in cyanobacteria and red algae, PEB is a key component of the light-harvesting apparatus in these organisms.[2] In the context of fluorescence microscopy, while PEB is the source of the fluorescence, it is the entire phycoerythrin protein-pigment complex, with its multiple covalently bound PEB chromophores, that is utilized as an exceptionally bright fluorescent label.[3][4] This is because the protein scaffold optimally orients the chromophores, leading to a massive extinction coefficient and a near-perfect quantum yield.[3][5]
Phycoerythrin (PE) conjugates are among the brightest fluorescent probes available, often outperforming conventional organic dyes like fluorescein and rhodamine by a significant margin.[6][7] Their key advantages include an exceptionally high molar extinction coefficient, a high fluorescence quantum yield, a large Stokes shift, and emission in the orange-red region of the spectrum where cellular autofluorescence is reduced.[7][8] These properties make PE-based labels ideal for high-sensitivity applications such as immunofluorescence, flow cytometry, and fluorescence-activated cell sorting.[8][9][10]
This document provides detailed application notes and protocols for the use of phycoerythrin, containing the this compound chromophore, as a fluorescent label in microscopy for researchers, scientists, and drug development professionals.
Photophysical Properties and Data
The outstanding performance of phycoerythrin as a fluorescent label is rooted in its unique photophysical properties. R-Phycoerythrin (R-PE), isolated from red algae, is one of the most commonly used variants for conjugation.[11] It possesses multiple this compound and phycourobilin chromophores, which contribute to its broad absorption spectrum and intense fluorescence emission.[4]
Table 1: Photophysical Properties of R-Phycoerythrin (R-PE) vs. Common Fluorophores
| Property | R-Phycoerythrin (R-PE) | Fluorescein (FITC) | Rhodamine (TRITC) |
| Excitation Maxima (nm) | 496, 545, 565[1] | ~495 | ~550 |
| Emission Maximum (nm) | ~575[1] | ~525 | ~575 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~2.4 x 10⁶[5][8] | ~75,000 | ~85,000 |
| Fluorescence Quantum Yield (Φ) | >0.8[1][8] | ~0.9 | ~0.2 |
| Brightness (ε x Φ) | ~1.92 x 10⁶ | ~67,500 | ~17,000 |
| Molecular Weight (kDa) | ~240[3][11] | ~0.39 | ~0.48 |
Key Applications in Microscopy
The high fluorescence intensity of PE conjugates makes them particularly suitable for:
-
Immunofluorescence Microscopy: Detecting low-abundance antigens on the cell surface or intracellularly. The brightness of PE allows for strong signals even when the target protein is expressed at low levels.
-
Flow Cytometry: Providing excellent separation of positive and negative cell populations due to the high signal-to-noise ratio.[9]
-
Two-Color and Multi-Color Analysis: PE's spectral properties, with excitation possible by a common 488 nm laser line and emission in the orange-red spectrum, make it an excellent partner for green-emitting fluorophores like FITC in multi-color experiments using a single laser.[8]
Diagrams and Workflows
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from heme.[2]
Workflow for Antibody Conjugation to R-Phycoerythrin
Caption: Key steps for covalent conjugation of an antibody to R-PE.
Principle of Indirect Immunofluorescence
References
- 1. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 2. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drmr.com [drmr.com]
- 4. Phycobiliproteins and Their Fluorescent Labeling Applications | AAT Bioquest [aatbio.com]
- 5. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering the Brightest Fluorophore: Why Phycoerythrin Stands Out [ascpcytometryspecialist.examzify.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress of Natural and Recombinant Phycobiliproteins as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation of R-Phycoerythrin to a Polyclonal Antibody and F (ab')2 Fragment of a Polyclonal Antibody by Two Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phycoerythrobilin in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycoerythrobilin (PEB) and its protein-bound form, phycoerythrin (PE), are fluorescent pigments found in red algae and cyanobacteria. These natural compounds have garnered significant interest in the field of photodynamic therapy (PDT) as novel photosensitizers. When activated by light of a specific wavelength, PEB can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells. This document provides a comprehensive overview of the application of PEB and PE in PDT, including their mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
Photodynamic therapy with this compound is a two-step process. First, the photosensitizer (PEB or PE) is administered and preferentially accumulates in tumor tissue. Subsequently, the tumor is irradiated with light of a wavelength that matches the absorption maximum of the photosensitizer (approximately 490-570 nm for PE). Upon light absorption, the photosensitizer transitions from a ground state to an excited singlet state, and then to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS can induce cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to cancer cell death via apoptosis and necrosis[1][2].
Quantitative Data on Therapeutic Efficacy
The efficacy of this compound-mediated PDT has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.
In Vitro Efficacy of R-Phycoerythrin (R-PE) against Human Liver Cancer Cells (SMMC-7721)
| R-PE Concentration (mg/L) | Light Source | Light Dose (J/cm²) | Cell Survival Rate (%) | Inhibition Rate (%) | Apoptosis Rate (%) (8h post-irradiation) |
| 120 | Argon Laser | 100 | 27 | 73 | 31.54 |
| 0 (Control) | Argon Laser | 100 | 65 | 35 | - |
| 120 | No Light | - | - | 31 (after 72h) | - |
Data extracted from a study on the photodynamic effect of R-phycoerythrin on SMMC-7721 cells[3][4].
Comparative Phototoxicity of R-Phycoerythrin Subunits
A study on mouse sarcoma S180 cells and human liver carcinoma SMMC-7721 cells demonstrated that the subunits of R-PE exhibited a better PDT effect than the whole R-PE protein. Furthermore, the β-subunit showed lower phototoxicity in normal mouse marrow cells compared to the commercially available photosensitizer Photofrin II[5].
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of PEB-mediated PDT on cancer cells.
Materials:
-
Cancer cell line (e.g., SMMC-7721)
-
This compound or Phycoerythrin solution
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength and power density
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of PEB or PE. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.
-
Light Irradiation: After incubation, replace the medium with fresh, photosensitizer-free medium. Expose the cells to a specific light dose from a calibrated light source. Keep a set of plates in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Incubate the plates for an additional 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
In Vitro Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol is for the detection of intracellular ROS generated during PEB-PDT.
Materials:
-
Cancer cell line
-
This compound or Phycoerythrin solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Cell culture medium
-
Black 96-well microplates
-
Light source
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and allow them to attach overnight.
-
Photosensitizer and Probe Incubation: Treat the cells with PEB or PE for the desired time. In the last 30-60 minutes of incubation, add DCFH-DA to the medium at a final concentration of 10-20 µM.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe and photosensitizer.
-
Light Irradiation: Add fresh PBS or medium to the wells and irradiate the cells with the appropriate light source.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.
-
Data Analysis: The increase in fluorescence intensity corresponds to the amount of intracellular ROS generated.
In Vivo Photodynamic Therapy in a Murine Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of PEB-PDT.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., S180, 4T1)
-
This compound or Phycoerythrin solution (sterile, for injection)
-
Light source with a fiber optic delivery system
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Xenograft Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer the PEB or PE solution to the tumor-bearing mice via intravenous or intraperitoneal injection. The optimal dose and drug-light interval (time between injection and irradiation) need to be determined empirically.
-
Light Irradiation: At the determined drug-light interval, anesthetize the mice. Deliver the light of the appropriate wavelength and fluence rate directly to the tumor site using a fiber optic.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days for a specified period.
-
Data Analysis: Plot the tumor growth curves for the different treatment groups (control, light only, photosensitizer only, and PDT). Calculate the tumor growth inhibition percentage.
Signaling Pathways and Visualizations
PEB-mediated PDT primarily induces apoptosis in cancer cells. The generated ROS can cause damage to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.
References
- 1. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation | MDPI [mdpi.com]
- 2. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials | MDPI [mdpi.com]
- 3. [Photodynamic effect of two kinds of phycobiliproteins on human liver cancer cell line SMMC-7721 in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The experimental research of R-phycoerythrin subunits on cancer treatment: a new photosensitizer in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phycoerythrin-Antibody Conjugation in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycoerythrin (PE), a fluorescent protein from the light-harvesting phycobiliprotein family, is a powerful tool in a wide range of immunoassay applications.[1][2][3] Its exceptional brightness, high quantum yield, and large Stokes shift make it an ideal label for the sensitive detection of target analytes.[4][5][6] PE is a large protein complex (approximately 240 kDa) that contains multiple phycoerythrobilin (PEB) and sometimes phycourobilin (PUB) chromophores, which are responsible for its brilliant red-orange fluorescence.[1][7][8] This extensive network of chromophores results in an extremely high extinction coefficient and fluorescence output, enabling the detection of low-abundance targets.[4][5]
These application notes provide detailed protocols for the covalent conjugation of R-Phycoerythrin (R-PE) to antibodies and their subsequent use in immunoassays. R-PE is predominantly produced by red algae and is the most commonly used type of phycoerythrin for conjugation.[1][7]
Spectroscopic Properties of R-Phycoerythrin
A thorough understanding of the spectral properties of R-PE is crucial for designing and executing successful immunoassays. The key spectroscopic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | ~240 kDa | [8][9][10] |
| Maximum Absorption (λmax) | 496, 546, 565 nm | [7][10] |
| Maximum Emission (λem) | ~575 ± 10 nm | [1] |
| Extinction Coefficient | ~1.96 x 10^6 M-1 cm-1 | [4] |
| Quantum Yield | ~0.82 - 0.98 | [5][6] |
R-Phycoerythrin-Antibody Conjugation: Chemical Strategies
The conjugation of R-PE to an antibody involves the formation of a stable covalent bond between the two molecules. The most common and effective methods utilize heterobifunctional crosslinkers that minimize the formation of unwanted homodimers (R-PE-R-PE or antibody-antibody).[11] The two primary strategies are:
-
Maleimide-Thiol Coupling: This is a widely used method that involves the reaction of a maleimide-activated R-PE with free sulfhydryl groups on the antibody.[12][13] The sulfhydryl groups are typically generated by the gentle reduction of the antibody's hinge-region disulfide bonds.[9][14]
-
NHS Ester-Amine Coupling: This method involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated R-PE with primary amines (the ε-amino groups of lysine residues) on the antibody.[11][15][]
Below are detailed protocols for both conjugation methods.
Protocol 1: Maleimide-Thiol Coupling for R-PE-Antibody Conjugation
This protocol describes the conjugation of a maleimide-activated R-PE to a reduced antibody.
Materials:
-
Purified Antibody (at least 2 mg/mL in a buffer free of amines and reducing agents)
-
Maleimide-Activated R-Phycoerythrin
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM)
-
Desalting columns
-
Conjugation Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.0
-
Storage Buffer: PBS, 1% BSA, 0.02% Sodium Azide, pH 7.4
Experimental Workflow:
Figure 1: Workflow for Maleimide-Thiol R-PE-Antibody Conjugation.
Procedure:
-
Antibody Reduction:
-
Desalting:
-
Equilibrate a desalting column with Conjugation Buffer.
-
Apply the reduced antibody solution to the column to remove excess DTT.
-
Collect the protein-containing fractions. The reduced antibody is now ready for conjugation.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-activated R-PE to the reduced antibody solution. A molar ratio of 1-2 moles of R-PE per mole of antibody is a good starting point.[9]
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of NEM over DTT to quench any unreacted sulfhydryl groups on the antibody.
-
Incubate for 20 minutes at room temperature.[9]
-
-
Purification and Storage:
-
Purify the R-PE-antibody conjugate from unconjugated R-PE and antibody using size-exclusion chromatography.
-
Collect the fractions containing the conjugate.
-
Add BSA and sodium azide for stability and store at 4°C, protected from light. Do not freeze.[9]
-
Protocol 2: NHS Ester-Amine Coupling for R-PE-Antibody Conjugation
This protocol details the conjugation of an NHS ester-activated R-PE to the primary amines of an antibody.
Materials:
-
Purified Antibody (at least 2 mg/mL in an amine-free buffer, e.g., PBS)
-
NHS Ester-Activated R-Phycoerythrin
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Desalting columns or dialysis equipment
-
Storage Buffer: PBS, 1% BSA, 0.02% Sodium Azide, pH 7.4
Experimental Workflow:
Figure 2: Workflow for NHS Ester-Amine R-PE-Antibody Conjugation.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[15]
-
-
Conjugation Reaction:
-
Add the NHS ester-activated R-PE to the antibody solution. A molar ratio of 5-10 moles of R-PE per mole of antibody is a common starting point.
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Storage:
-
Remove unconjugated R-PE and other byproducts by dialysis against Storage Buffer or by using a desalting column.
-
Store the purified conjugate at 4°C, protected from light. Do not freeze.
-
Application in Immunoassays: A General Protocol for a Sandwich ELISA
R-PE-antibody conjugates are highly effective as detection reagents in various immunoassay formats, including ELISA, flow cytometry, and immunohistochemistry.[2][3] Below is a general protocol for a sandwich ELISA.
Materials:
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen Standard and Samples
-
R-PE-conjugated Detection Antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate Reader with fluorescence detection capabilities
Immunoassay Workflow:
References
- 1. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 2. Immunoassay techniques with fluorescent phycobiliprotein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-Phycoerythrin RPE-labeled Antibodies | SeraCare [seracare.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Fluorescent phycobiliprotein conjugates for analyses of cells and molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phycobiliproteins—Section 6.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. R-Phycoerythrin R-PE - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. drmr.com [drmr.com]
- 10. R-Phycoerythrin (R-PE) (A269981) | Antibodies.com [antibodies.com]
- 11. Conjugation of R-Phycoerythrin to a Polyclonal Antibody and F (ab')2 Fragment of a Polyclonal Antibody by Two Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. biotium.com [biotium.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes & Protocols for the Quantitative Analysis of Phycoerythrobilin in Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phycoerythrobilin (PEB) is a red-colored, water-soluble linear tetrapyrrole pigment (phycobilin) found in cyanobacteria and red algae.[1][2] It is covalently attached to phycobiliproteins, such as phycoerythrin (PE), where it functions as a light-harvesting pigment in photosynthesis.[1][2][3] Beyond its role in photosynthesis, PEB and its parent protein PE have garnered significant interest due to their potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties.[4][5][6][7] The quantitative analysis of PEB in complex biological samples is crucial for understanding its biosynthesis, bioactivity, and for the development of PEB-based therapeutics and biomarkers.[8] This document provides detailed protocols for the extraction, purification, and quantification of PEB from biological matrices, along with data presentation and visualization of relevant pathways.
Experimental Protocols
The quantitative analysis of PEB typically involves its extraction from the source organism, purification to remove interfering substances, and subsequent quantification using spectrophotometric or spectrofluorometric methods. For more complex matrices or when higher sensitivity and specificity are required, chromatographic techniques coupled with mass spectrometry can be employed.
Extraction of this compound (as Phycoerythrin)
PEB is typically extracted as part of the intact phycoerythrin protein. The choice of extraction buffer and cell disruption method is critical for maximizing the yield.[9]
a. Materials:
-
Biological sample (e.g., cyanobacteria or red algae biomass)
-
Phosphate buffer (0.1 M, pH 7.0)[9] or Acetate buffer (0.1 M, pH 6.0)[9]
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
b. Protocol:
-
Harvest the biomass by centrifugation or filtration.
-
Freeze the biomass with liquid nitrogen.
-
Grind the frozen biomass to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered biomass in the chosen extraction buffer (e.g., 1 g of biomass in 10 mL of buffer).
-
Subject the suspension to further cell disruption using methods like freeze-thawing cycles (-20°C/+4°C) or sonication.[9]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude PE extract.
-
Measure the absorbance of the crude extract at 565 nm and 280 nm to estimate the initial concentration and purity.[9]
Purification of Phycoerythrin
A multi-step purification process is often necessary to obtain PE of sufficient purity for accurate PEB quantification.
a. Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a final saturation of 20-70%.
-
Allow the precipitation to proceed for at least 4 hours or overnight at 4°C.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to collect the precipitated PE.
-
Resuspend the pellet in a minimal volume of phosphate buffer (0.1 M, pH 7.0).
b. Dialysis:
-
Transfer the resuspended pellet to a dialysis membrane (12-14 kDa MWCO).
-
Dialyze against the same phosphate buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.
c. Anion-Exchange Chromatography:
-
Equilibrate a DEAE-Sepharose or DEAE-Cellulose column with the phosphate buffer.[10][11]
-
Load the dialyzed sample onto the column.
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound PE using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and monitor the absorbance at 565 nm (for PE) and 280 nm (for total protein).
-
Pool the fractions with the highest A565/A280 ratio. A purity index (A565/A280) greater than 4.0 is considered analytical grade.[9]
Quantification of this compound
a. Spectrophotometric Quantification: The concentration of PE in the purified fractions can be determined spectrophotometrically using the following equation:
PE (mg/mL) = [(A565 - A730) - (A620 - A730) * 0.15] / 0.12
The concentration of PEB can then be estimated based on the known number of PEB chromophores per PE molecule for the specific species.
b. Spectrofluorometric Quantification: This method offers higher sensitivity and is suitable for samples with low PEB concentrations.[8][12]
-
Dilute the purified PE sample in phosphate buffer.
-
Excite the sample at around 495-540 nm and measure the emission spectrum.[13] The fluorescence emission maximum for PE is typically around 575 nm.[14]
-
Generate a standard curve using a known concentration of purified PE or a PEB standard.
-
Calculate the PEB concentration in the sample by interpolating its fluorescence intensity on the standard curve. The detection limits can be in the range of 0.001 to 10 μg/cm³.[8][12]
c. HPLC and LC-MS/MS Analysis: For the absolute quantification of PEB, especially in complex matrices where it may be present in a free form or to differentiate it from other phycobilins, chromatographic methods are preferred.[15][16]
-
Cleave PEB from the purified phycoerythrin by methanolysis (boiling in methanol).[17][18]
-
Purify the cleaved PEB using reversed-phase solid-phase extraction (SPE).
-
Analyze the purified PEB by reversed-phase HPLC with UV-Vis detection (around 550 nm).[6][16]
-
For definitive identification and quantification, use LC-MS/MS. The protonated molecular ion of PEB has an m/z of 587.[17][18]
Data Presentation
The quantitative data from the extraction and purification steps can be summarized in tables for easy comparison.
Table 1: Extraction Efficiency of Phycoerythrin using Different Buffers.
| Extraction Buffer | pH | Biomass Source | Extraction Yield (mg/g dry weight) | Reference |
| Acetate Buffer | 6.0 | Michrochaete sp. | 65.21 | [9] |
| Sodium Phosphate Buffer | 7.2 | Various | High Recovery | [9] |
| Citrate Buffer | 5.0 | Michrochaete sp. | Lower Yield | [9] |
Table 2: Purity of Phycoerythrin at Different Purification Steps.
| Purification Step | Purity Index (A565/A280) | Recovery (%) | Reference |
| Crude Extract | ~0.7 | 100 | [9] |
| Ammonium Sulfate Precipitation (65%) | 1.5 | ~80 | [11] |
| After Dialysis | 2.93 | - | [11] |
| Anion-Exchange Chromatography | >4.0 (up to 4.58) | ~80 (from chromatography step) | [11] |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
This compound Biosynthesis Pathway
Caption: Biosynthetic pathways of this compound from Heme.[2][19][20]
Illustrative Signaling Pathway: Modulation of TLR4/NF-κB by Phycoerythrin
Caption: R-Phycoerythrin modulates the TLR4/NF-κB signaling pathway.[3]
References
- 1. Insights into this compound Biosynthesis Point toward Metabolic Channeling* | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Quantitative analysis of extracted phycobilin pigments in cyanobacteria-an assessment of spectrophotometric and spectrofluorometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Purification of R-phycoerythrin from Marine Red Algae | Springer Nature Experiments [experiments.springernature.com]
- 11. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mass-spectral identification and purification of this compound and phycocyanobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass-spectral identification and purification of this compound and phycocyanobilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Phycoerythrobilin via Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the isolation and purification of Phycoerythrobilin (PEB), the red phycobilin chromophore, from its parent phycobiliprotein, Phycoerythrin (PE). The protocol involves a two-stage process: the initial isolation and purification of Phycoerythrin from algal biomass, followed by the cleavage of the this compound chromophore and its subsequent purification using High-Performance Liquid Chromatography (HPLC).
Stage 1: Isolation and Purification of Phycoerythrin (Starting Material)
This compound is covalently attached to the protein backbone of Phycoerythrin. Therefore, the initial step is to isolate and purify the R-Phycoerythrin (R-PE) or B-Phycoerythrin (B-PE) protein from red algae. This ensures a clean starting material for the subsequent chromophore cleavage.
Experimental Protocol: Phycoerythrin Purification
-
Biomass Preparation and Extraction:
-
Freeze-dried red algal biomass is ground to a fine powder.
-
The powder is suspended in a cold extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Cell disruption is achieved through methods such as maceration, freeze-thaw cycles, or sonication to release the phycobiliproteins.[1][2]
-
The crude extract is clarified by centrifugation to remove cell debris.
-
-
Ammonium Sulfate Precipitation:
-
The clarified extract is subjected to fractional precipitation with ammonium sulfate. Typically, a 20-40% saturation step is used to precipitate contaminating proteins, followed by a 50-60% saturation step to precipitate the Phycoerythrin.
-
The Phycoerythrin pellet is collected by centrifugation and redissolved in a minimal volume of the extraction buffer.
-
-
Chromatographic Purification of Phycoerythrin:
-
The redissolved protein solution is dialyzed against the chromatography equilibration buffer.
-
Ion-Exchange Chromatography (IEX): The dialyzed sample is loaded onto an anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose). The column is washed, and the bound Phycoerythrin is eluted using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Size-Exclusion Chromatography (SEC): Fractions containing Phycoerythrin are pooled, concentrated, and further purified by SEC (e.g., using a Sephacryl S-300 column) to separate based on size and remove any remaining protein contaminants.
-
The purity of the Phycoerythrin is monitored spectrophotometrically. A purity index (A565/A280) of >4.0 is considered analytical grade.[1][2]
-
Stage 2: Cleavage and Purification of this compound
Once a pure sample of Phycoerythrin is obtained, the covalently bound this compound chromophore can be cleaved and purified.
Experimental Protocol: this compound Isolation and Purification
-
Methanolysis for Chromophore Cleavage:
-
Purified and lyophilized Phycoerythrin is suspended in anhydrous methanol.
-
The suspension is heated to boiling or refluxed for an extended period (e.g., 16-24 hours) in the dark to cleave the thioether linkage between the this compound and the cysteine residues of the apoprotein.[3] This process is known as methanolysis.
-
After methanolysis, the solution will contain free this compound, primarily as its 3E and 3Z isomers[4], along with the precipitated apoprotein.
-
The apoprotein is removed by centrifugation, and the methanolic supernatant containing the this compound is collected.
-
-
Purification of this compound by Reverse-Phase HPLC:
-
The methanolic extract is dried under a stream of nitrogen or by vacuum centrifugation.
-
The dried pigment is redissolved in a suitable solvent for HPLC injection (e.g., the initial mobile phase composition).
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a photodiode array (PDA) detector is used.
-
Column: A C18 reverse-phase column is commonly employed for the separation of bilins.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) is used for elution.
-
Example Gradient: A linear gradient from 40% to 100% methanol in water over 30-40 minutes can be effective.[5] The exact gradient should be optimized based on the specific column and system.
-
Detection: The elution of this compound isomers is monitored at their characteristic absorption maxima (around 550-590 nm).
-
The fractions corresponding to the this compound peaks are collected, pooled, and the solvent is evaporated to yield the purified pigment.
-
Data Presentation
The quantitative data associated with the isolation and purification of this compound is summarized in the tables below.
| Parameter | Value | Reference |
| Molecular Weight | 586 Da | [3] |
| Absorption Maximum (in Methanol) | ~580-590 nm | [5] |
| Common Isomers after Methanolysis | 3E-Phycoerythrobilin, 3Z-Phycoerythrobilin | [4] |
| Relative Abundance of Isomers | ~66% (3E), ~33% (3Z) | [4] |
| Table 1: Physicochemical and Quantitative Properties of this compound. |
| Stage | Parameter | Typical Value/Method |
| Phycoerythrin Purification | Purity Index (A565/A280) | > 4.0 for analytical grade |
| This compound Cleavage | Method | Methanolysis (Boiling Methanol) |
| This compound Purification | Chromatography | Reverse-Phase HPLC (C18 Column) |
| Final Product | Purity | Assessed by HPLC peak integration |
| Overall Yield | (mg PEB / g PE) | Dependent on experimental conditions |
| Table 2: Summary of Purification Parameters and Expected Outcomes. |
Visualization of the Experimental Workflow
The logical flow of the isolation and purification process is depicted in the following diagram.
References
- 1. Frontiers | Extraction and purification of phycobiliproteins from algae and their applications [frontiersin.org]
- 2. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass-spectral identification and purification of this compound and phycocyanobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Phycoerythrobilin: Application Notes and Protocols for Use as a Natural Colorant in Food and Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycoerythrobilin is a red-colored, open-chain tetrapyrrole chromophore responsible for the vibrant hue of phycoerythrin, a phycobiliprotein found in red algae and cyanobacteria.[1][2][3] While the isolated this compound pigment holds potential as a natural colorant, its application in the food and cosmetics industries predominantly involves the use of the entire water-soluble phycoerythrin protein-pigment complex.[1][4][5] This is due to the greater stability and ease of extraction of the protein-bound form. Phycoerythrin not only provides a brilliant pink-to-red color but also offers antioxidant, anti-inflammatory, and other potential health benefits, making it a desirable ingredient.[1][5][6][7][8]
These application notes provide a comprehensive overview of the use of phycoerythrin, the protein-bound form of this compound, as a natural colorant. The information is intended for researchers, scientists, and drug development professionals interested in exploring its potential in food and cosmetic formulations.
Data Presentation
Table 1: Extraction and Purification of Phycoerythrin - Yield and Purity
| Source Organism | Extraction Method | Purification Method | Yield | Purity (A₅₆₅/A₂₈₀) | Reference |
| Porphyridium cruentum | Phosphate buffer extraction | Not specified | 0.8 mg B-PE/mL (93% w/w of total phycobiliproteins) | 2.0 | [1] |
| Gracilaria gracilis | Phosphate buffer (20 mM) | Anion-exchange chromatography (DEAE Sepharose) | 0.24 ± 0.01 mg/g | 3.25 ± 0.01 | [2] |
| Spirulina platensis | Freezing and thawing | Ammonium sulphate precipitation, Anion exchange chromatography (DEAE cellulose) | 56.94% recovery after chromatography | 4.74 | [9] |
| Pyropia yezoensis | Ammonium sulfate precipitation | FPLC, RP-HPLC | Not specified | ~5.4 | [10] |
| Porphyra sp. (dried Nori) | Not specified | Not specified | Not specified | ≥5 | [11] |
Note: A purity ratio (A₅₆₅/A₂₈₀) of 0.7 is considered food-grade, 3.9 as reactive grade, and >4.0 as analytical grade.[2] A purity index above two is considered suitable for the food and cosmetic industries.[10]
Table 2: Stability of Phycoerythrin Under Various Conditions
| Parameter | Condition | Stability Outcome | Reference |
| pH | 4.0 - 9.0 | Good stability.[1] | [1] |
| 3.5 - 10.0 | Strong functional stability with no remarkable changes in absorbance or fluorescence.[1] | [1] | |
| 5.5 - 6.0 (Phycocyanin) | Highest stability at 45°C.[12] | [12] | |
| Temperature | -20°C to 4°C | Most stable.[12][13] | [12][13] |
| >40°C | Significant reduction in color intensity.[11] | [11] | |
| 50°C - 80°C | Stability of phycoerythrin hydrolysates (PEH) significantly improved compared to PE.[14] | [14] | |
| 56°C and 72°C | Thermal unfolding transitions observed.[11] | [11] | |
| 77.5 ± 0.5 °C (B-PE) | Apparent melting temperature (Tm) at pH 7.0.[15] | [15] | |
| Light | UV and visible light irradiation | Stability of phycoerythrin hydrolysates (PEH) significantly improved compared to PE.[14] Light stability depends on composition, quality, and quantity; dark-colored packaging is recommended.[12][13] | [13][14] |
| Additives | Citric acid, benzoic acid | Improved stability.[12][13] | [12][13] |
| Sugar, citric acid (for phycocyanin) | Moderately increase thermal stability and shelf life.[12] | [12] | |
| Metal ions (Cu²⁺, Zn²⁺) | Binding influenced conformational changes without affecting R-PE structure and stability.[11] | [11] |
Experimental Protocols
Protocol 1: Extraction of B-Phycoerythrin from Porphyridium cruentum
This protocol is based on the methods described for obtaining a B-phycoerythrin extract for food applications.[1]
Materials:
-
Porphyridium cruentum biomass
-
Phosphate buffer (pH 7.0)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Harvest the Porphyridium cruentum biomass by centrifugation.
-
Resuspend the cell pellet in phosphate buffer (pH 7.0).
-
Disrupt the cells using a suitable method such as freeze-thawing cycles (-20°C/-25°C), sonication, or homogenization.[2] The freeze-thaw method is often effective.[2][9]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for a sufficient time to pellet the cell debris.
-
Collect the supernatant, which contains the crude B-phycoerythrin extract.
-
For initial quantification and purity assessment, measure the absorbance of the extract at 545 nm (for B-PE) and 280 nm. The purity is estimated by the A₅₄₅/A₂₈₀ ratio.[1]
Protocol 2: Purification of R-Phycoerythrin using Anion-Exchange Chromatography
This protocol is a generalized procedure based on established methods for purifying R-Phycoerythrin.[2][16]
Materials:
-
Crude phycoerythrin extract (from Protocol 1)
-
DEAE-Sepharose Fast Flow (or similar anion-exchange resin)
-
Chromatography column
-
Phosphate buffer (e.g., 20 mM, pH 7.0) as binding buffer
-
Sodium chloride (NaCl) for preparing elution buffers of increasing molarity
-
Fraction collector
-
Spectrophotometer
Procedure:
-
Equilibrate the DEAE-Sepharose column with the binding buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
Load the crude phycoerythrin extract onto the equilibrated column.
-
Wash the column with the binding buffer until the absorbance at 280 nm returns to the baseline, indicating that unbound proteins have been washed out.
-
Elute the bound proteins using a stepwise or linear gradient of NaCl in the binding buffer (e.g., 0 to 1 M NaCl).
-
Collect fractions using a fraction collector.
-
Monitor the fractions by measuring the absorbance at 565 nm (for R-PE) and 280 nm.
-
Pool the fractions containing the highest A₅₆₅/A₂₈₀ ratio, which corresponds to the purified R-phycoerythrin.
-
Dialyze the pooled fractions against a suitable buffer to remove the salt.
Protocol 3: Quantification of Phycoerythrin Concentration
The concentration of phycoerythrin can be determined spectrophotometrically using the following equations, with absorbance measured against a buffer blank.[17]
For R-Phycoerythrin (R-PE):
-
R-PE (mg/mL) = [(A₅₆₅ - A₇₃₀) - (A₆₁₅ - A₇₃₀) * 0.15] / 0.82
-
Where A₅₆₅, A₆₁₅, and A₇₃₀ are the absorbances at 565 nm, 615 nm, and 730 nm, respectively.
-
For C-Phycoerythrin (C-PE):
-
The specific equations can vary depending on the presence of other phycobiliproteins. A common approach for quantifying phycobiliproteins in cyanobacteria is using the equations by Bennett and Bogorad (1973).[18][19]
General Quantification for Phycobiliproteins: A simplified quantification for phycocyanin (PC) and allophycocyanin (APC) is provided below, which can be adapted based on the specific type of phycoerythrin and its absorption maxima.[20]
-
Measure the absorbance of the extract at 615 nm (for phycocyanin) and 652 nm (for allophycocyanin), and at 720 nm to correct for scattering.[20]
-
Use the following formulas:
-
PC (mg/mL) = [(A₆₁₅ - A₇₂₀) - 0.474 * (A₆₅₂ - A₇₂₀)] / 5.34
-
APC (mg/mL) = [(A₆₅₂ - A₇₂₀) - 0.208 * (A₆₁₅ - A₇₂₀)] / 5.09
-
Mandatory Visualizations
Caption: Workflow for Phycoerythrin Extraction and Purification.
Caption: Antioxidant Mechanism of Phycoerythrin.
Applications in Food and Cosmetics
Food Industry
Phycoerythrin is gaining interest as a natural pink/red food colorant, offering an alternative to synthetic dyes.[1] Its applications include:
-
Dairy Products: It has been successfully used to color milk-based products, simulating the pink color of strawberry-flavored items.[1] The color remains stable during short-term cold storage.[1]
-
Confectionery and Beverages: Its vibrant color makes it suitable for use in desserts, puddings, soft drinks, and candies.[1][3]
-
Functional Foods: Beyond its coloring properties, phycoerythrin's antioxidant activity can enhance the nutritional value of food products.[1][3]
Considerations for Food Applications:
-
Stability: While stable over a broad pH range (4.0-9.0), phycoerythrin is sensitive to high temperatures, which can cause color degradation.[1][11] This limits its use in products requiring high-temperature processing.
-
Regulatory Status: Phycocyanin from Spirulina extract is approved as a color additive in the US and EU.[4][21][22] The regulatory status of phycoerythrin may vary by region and specific application.
-
Toxicity: Phycobiliproteins are generally considered safe and non-toxic.[3][23] However, further toxicity testing is recommended to support broader use.[1]
Cosmetics Industry
The antioxidant and anti-inflammatory properties of phycoerythrin, coupled with its natural origin, make it a valuable ingredient in cosmetic and cosmeceutical formulations.[5][7][8]
-
Skin Care: Its ability to scavenge free radicals can help protect the skin from oxidative stress and damage caused by UV radiation.[8][24] This makes it suitable for anti-aging and protective skin care products.
-
Anti-inflammatory Effects: Phycoerythrin has demonstrated anti-inflammatory properties, which can be beneficial in formulations for sensitive or irritated skin.[8]
-
Natural Colorant: It can be used as a natural colorant in a variety of cosmetic products, such as lotions and sera, reducing the need for synthetic dyes that may cause skin irritation.[8]
-
Collagen Promotion and Anti-Allergic Effects: Some studies suggest that R-phycoerythrin can promote collagen synthesis and exhibit anti-allergic effects by inhibiting mast cell degranulation.[25]
Considerations for Cosmetic Applications:
-
Bioavailability: The penetration and bioavailability of phycoerythrin in the skin are important factors to consider for efficacy.
-
Formulation Stability: As in food applications, the stability of phycoerythrin in cosmetic formulations, particularly concerning light and temperature, needs to be addressed through appropriate formulation strategies and packaging.[12][13]
Conclusion
Phycoerythrin, as the primary source of the red pigment this compound, presents a promising natural colorant for the food and cosmetic industries. Its vibrant color, coupled with beneficial biological activities, offers a multifunctional ingredient that aligns with the growing consumer demand for natural and functional products. Further research into enhancing its stability and exploring its full range of bioactivities will undoubtedly expand its applications in the future.
References
- 1. Using a B-Phycoerythrin Extract as a Natural Colorant: Application in Milk-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcosmetmed.org [jcosmetmed.org]
- 9. Extraction and Purification of Phycoerythrin-A Natural Colouring Agent from Spirulina platensis | Semantic Scholar [semanticscholar.org]
- 10. Extraction and Purification of R-Phycoerythrin Alpha Subunit from the Marine Red Algae Pyropia Yezoensis and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and Purification of R-phycoerythrin from Marine Red Algae | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 19. researchgate.net [researchgate.net]
- 20. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Narrative Review of the Current and Future Perspectives of Phycobiliproteins’ Applications in the Food Industry: From Natural Colors to Alternative Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Protein Labeling with Phycoerythrobilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting offers significant advantages over traditional chemiluminescent detection, including a wider dynamic range, higher reproducibility, and the capability for multiplex detection.[1][2][3] Phycobiliproteins, such as phycoerythrin (PE), are among the brightest fluorescent molecules known and are derived from cyanobacteria and eukaryotic algae.[4] Their intense fluorescence comes from covalently attached chromophores called phycobilins, with phycoerythrobilin (PEB) being a key chromophore in phycoerythrin, responsible for its brilliant orange-red fluorescence.[5][6]
Directly labeling a target protein with the PEB chromophore for Western blot analysis is a novel approach that leverages the exceptional brightness of this molecule. However, it is important to note that direct chemical conjugation of isolated PEB to a target protein is not a standard laboratory procedure. PEB in its native form lacks the common reactive groups (e.g., N-hydroxysuccinimide esters or maleimides) used for conventional protein labeling.[7] The natural attachment of PEB to its apoprotein is a highly specific, enzyme-mediated process that forms stable thioether bonds with cysteine residues within the protein's specific binding pocket.[1][6]
This document provides a detailed protocol for a state-of-the-art alternative: a recombinant fusion tag strategy . This method involves genetically fusing a small PEB-binding apoprotein to the protein of interest. The resulting fusion protein can then be specifically and covalently labeled with purified PEB in vitro, creating a highly fluorescent target for Western blot detection. This approach mimics the natural mechanism of phycobiliprotein maturation to achieve specific and efficient labeling.
Principle of the Method
The core of this protocol is the creation of a fusion protein comprising the target protein and a small apophycobiliprotein that acts as a fluorescent tag. This "tag-and-label" strategy consists of three main stages:
-
Molecular Cloning and Expression: The gene encoding the protein of interest is fused to the gene of a small apophycobiliprotein subunit (e.g., the alpha or beta subunit of R-phycoerythrin) that is known to covalently bind PEB. This construct is then expressed in a suitable host system, such as E. coli.
-
In Vitro Labeling with this compound: The purified fusion protein is incubated with purified PEB. The apophycobiliprotein domain of the fusion protein will specifically recognize and covalently bind the PEB molecule through an autocatalytic or lyase-assisted reaction, forming a stable thioether linkage.[5] This step renders the entire fusion protein fluorescent.
-
Western Blotting and Fluorescent Detection: The PEB-labeled fusion protein is then subjected to standard Western blotting procedures, including SDS-PAGE, membrane transfer, and subsequent detection using a fluorescent imaging system.
This methodology offers high specificity and labeling efficiency due to the natural affinity between the apoprotein tag and the PEB chromophore.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this protocol.
Table 1: Spectral Properties of this compound (PEB)
| Property | Value | Reference |
| Maximum Absorption (λmax) | ~550 nm | [8] |
| Maximum Emission (λem) | ~578 nm | [4][9] |
| Molar Extinction Coefficient | High (Specific value depends on solvent and protein environment) | [2] |
| Quantum Yield | High (Specific value depends on protein environment) | [10] |
Table 2: Recommended Molar Ratios for In Vitro PEB Labeling Reaction
| Component | Recommended Molar Ratio | Purpose |
| Purified Fusion Protein | 1x | The protein to be labeled. |
| Purified this compound (PEB) | 3x - 5x | To ensure saturation of all available binding sites on the apoprotein tag. |
| Reducing Agent (e.g., DTT) | 10x - 20x | To maintain cysteine residues in a reduced state for thioether bond formation. |
Experimental Protocols
Protocol 1: Generation of the Apoprotein-Tagged Fusion Construct
-
Vector Selection: Choose an appropriate expression vector for your host system (e.g., pET series for E. coli) that allows for the in-frame fusion of your gene of interest with the apoprotein tag. The vector should ideally contain a purification tag (e.g., His-tag) for simplified downstream purification.
-
Apoprotein Tag Selection: Select the gene for a small, well-characterized apophycobiliprotein subunit known to bind PEB. The alpha or beta subunits of R-phycoerythrin are suitable candidates.[5]
-
Cloning Strategy:
-
Amplify the coding sequence of your protein of interest and the apoprotein tag by PCR.
-
Design primers to include appropriate restriction sites or to enable seamless cloning methods (e.g., Gibson assembly).
-
Ensure the two genes are cloned in-frame, separated by a flexible linker sequence (e.g., a short Gly-Ser linker) if desired, to promote proper folding of both domains.
-
Ligate the fusion construct into the expression vector.
-
-
Transformation and Verification:
-
Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
-
Select for positive clones and verify the construct by colony PCR and Sanger sequencing.
-
Protocol 2: Expression and Purification of the Fusion Protein
-
Transformation: Transform the verified expression plasmid into a suitable expression strain of E. coli (e.g., BL21(DE3)).
-
Expression:
-
Grow a starter culture overnight.
-
Inoculate a larger volume of culture medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG for pET vectors).
-
Continue to grow the culture under optimal conditions (e.g., lower temperature like 18-25°C for several hours to overnight) to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, supplemented with protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification (His-tag example):
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange:
-
Exchange the buffer of the purified protein into a storage buffer suitable for the labeling reaction (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
-
Protocol 3: In Vitro Labeling with this compound
-
Preparation of Reagents:
-
Prepare a stock solution of purified PEB in a suitable solvent (e.g., DMSO). Protect the solution from light.
-
Prepare a fresh stock solution of a reducing agent, such as Dithiothreitol (DTT).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the purified fusion protein (to a final concentration of 1-5 mg/mL) and the reducing agent (final concentration of 1-2 mM).
-
Add the PEB stock solution to achieve a 3-5 fold molar excess of PEB over the fusion protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. Gentle mixing can be beneficial.
-
-
Removal of Unconjugated PEB:
-
Remove the excess, unconjugated PEB by size-exclusion chromatography or by using a desalting column.
-
The now fluorescent, PEB-labeled fusion protein is ready for use. The success of the labeling can be visually confirmed by the appearance of a pink/orange color and by measuring its fluorescence spectrum.
-
Protocol 4: Western Blotting and Fluorescent Detection
-
Sample Preparation: Mix the PEB-labeled protein sample with Laemmli sample buffer and heat at 70-95°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a standard polyacrylamide gel. Include a pre-stained or fluorescent molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking (Optional but Recommended): While the protein of interest is already fluorescent, blocking can help reduce background from non-specific antibody binding if co-detection with other targets is planned. If only detecting the PEB-labeled protein, this step may be omitted. If needed, block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Washing: Briefly wash the membrane with TBST (Tris-Buffered Saline with Tween-20).
-
Fluorescent Detection:
-
Place the membrane in a fluorescence imaging system.
-
Use an excitation source appropriate for PEB (e.g., a green light laser or LED, ~532-546 nm).
-
Capture the emission signal using a filter appropriate for PEB (e.g., ~575-590 nm).
-
Adjust the exposure time to obtain an optimal signal-to-noise ratio.
-
-
Multiplex Detection (Optional): If probing for other proteins, proceed with standard primary and fluorescently-labeled secondary antibody incubations after the initial imaging of the PEB signal. Choose secondary antibodies with fluorophores that have minimal spectral overlap with PEB.
Diagrams
Caption: Workflow for PEB labeling via a recombinant fusion tag.
Caption: Principle of PEB attachment to the apoprotein fusion tag.
References
- 1. Structures and apoprotein linkages of this compound and phycocyanobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress of Natural and Recombinant Phycobiliproteins as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Phycobilisome Subunit Interaction Interfaces by Coupled Cross-linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FORMATION OF FLUORESCENT PROTEINS BY THE ATTACHMENT OF this compound TO R-PHYCOERYTHRIN ALPHA AND BETA APO-SUBUNITS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biliprotein maturation: the chromophore attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phycourobilin in Trichromatic Phycocyanin from Oceanic Cyanobacteria Is Formed Post-translationally by a this compound Lyase-Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody / Protein Labeling R-Phycoerythrin Labeling Kit - SH Dojindo [dojindo.com]
- 10. Very Bright this compound Chromophore for Fluorescence Biolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Phycoerythrin as a High-Performance Fluorescent Probe for Single-Molecule Studies
Introduction
Phycoerythrin (PE) is a large, water-soluble fluorescent protein complex found in red algae and cyanobacteria.[1] Its intense red fluorescence originates from its covalently bound chromophores, primarily Phycoerythrobilin (PEB).[2][3] While free PEB exhibits weak fluorescence in solution, its incorporation within the rigid protein scaffold of PE dramatically enhances its photophysical properties, making the entire phycoerythrin complex an exceptionally bright and stable fluorescent probe.[4] These characteristics, including a high quantum yield, a large extinction coefficient, and significant photostability, make PE an ideal candidate for demanding single-molecule detection and imaging applications.[1][5] This document provides an overview of PE's properties, key applications in single-molecule biophysics, and detailed protocols for its use.
Photophysical Properties of Phycoerythrin Probes
The exceptional brightness of phycoerythrin is a key advantage for single-molecule studies, where maximizing the signal-to-noise ratio is critical. The large Stokes shift (the separation between the absorption and emission maxima) also helps in minimizing background noise from scattered excitation light.
| Property | R-Phycoerythrin (R-PE) | B-Phycoerythrin (B-PE) | C-Phycoerythrin (C-PE) | Reference |
| Molecular Weight | ~240-250 kDa | ~240 kDa | ~240 kDa | [1][5][6] |
| Absorption Maxima (λmax) | 498 nm, 565 nm | 495 nm, 545 nm | 564 nm | [1][2][6] |
| Emission Maximum (λem) | ~573 nm | ~575 nm | ~574 nm | [1][2][6] |
| Molar Extinction Coefficient (ε) | 1.96 x 106 M-1cm-1 | - | Up to 2.4 x 106 M-1cm-1 | [1][6] |
| Fluorescence Quantum Yield (QY) | 0.84 | - | Up to 0.98 | [1][2][6] |
| Photodestruction Quantum Yield (φ) | 1.1 x 10-5 | 6.6 x 10-6 | - | [7] |
Applications in Single-Molecule Research
Single-Molecule Detection and Counting
The immense brightness of PE allows for the detection of individual molecules as they pass through a focused laser beam in solution. This capability is crucial for applications such as ultra-sensitive immunoassays and counting rare molecules in a complex mixture. Experiments have demonstrated the detection of PE down to the femtomolar (fM) concentration range, a sensitivity three orders of magnitude greater than conventional fluorescence detection systems.[8]
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a powerful technique for measuring nanoscale distances (1-10 nm) and observing conformational dynamics within or between biomolecules.[9][10] In an smFRET experiment, two different fluorophores, a donor and an acceptor, are attached to a molecule of interest. The efficiency of energy transfer from the donor to the acceptor is exquisitely sensitive to the distance between them.[11][12] Due to its brightness and spectral properties, PE can serve as an excellent donor or acceptor in FRET pairs, enabling the study of complex biological processes like protein folding and DNA/RNA dynamics.[9]
Metal-Enhanced Fluorescence (MEF)
When a fluorophore is placed in close proximity (within 100 nm) to a metallic nanostructure, its fluorescence properties can be dramatically altered. Single-molecule studies have shown that the fluorescence intensity of R-Phycoerythrin (RPE) molecules can be enhanced by as much as 10-fold when assembled on silver nanostructured surfaces.[5] This enhancement, coupled with a corresponding decrease in fluorescence lifetime, provides a significant boost in signal, enabling more robust single-molecule detection and overcoming limitations imposed by photobleaching.[5]
Diagrams and Workflows
This compound Biosynthesis Pathway
This compound is synthesized from heme in a multi-step enzymatic process. This pathway involves the cleavage of the heme ring to form biliverdin IXα, followed by two distinct reduction steps catalyzed by ferredoxin-dependent bilin reductases (FDBRs) to produce the final PEB molecule.[13][14]
General Workflow for a Single-Molecule TIRF Experiment
Total Internal Reflection Fluorescence (TIRF) microscopy is a common technique for single-molecule studies. It selectively excites fluorophores on a surface, minimizing background fluorescence from the solution and dramatically improving the signal-to-noise ratio.[15]
Principle of Single-Molecule FRET
smFRET measures the efficiency of energy transfer between a donor and an acceptor fluorophore to determine the distance between them. This principle acts as a "spectroscopic ruler" for observing molecular dynamics.[12]
Experimental Protocols
Protocol 1: Sample Preparation for Surface Immobilization (TIRF)
This protocol describes a common method for immobilizing PE-labeled biomolecules on a glass surface for TIRF microscopy.
Materials:
-
Microscope coverslips and slides
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Milli-Q water and ethanol
-
(3-Aminopropyl)triethoxysilane (APTES)
-
mPEG-succinimidyl valerate (mPEG-SVA) and Biotin-PEG-SVA
-
Streptavidin
-
Biotinylated biomolecule of interest (e.g., DNA, protein)
-
PE-conjugate for labeling
-
Imaging Buffer (e.g., PBS with an oxygen scavenging system like PCA/PCD and Trolox)
Procedure:
-
Surface Cleaning:
-
Clean coverslips by sonicating in ethanol for 15 minutes, followed by Milli-Q water for 15 minutes.
-
Immerse coverslips in Piranha solution for 30 minutes to hydroxylate the surface. (Warning: Piranha is extremely corrosive and reactive).
-
Rinse extensively with Milli-Q water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immediately place cleaned coverslips in a vacuum desiccator with a vial containing APTES.
-
Apply vacuum for 2 hours to deposit a layer of amine-reactive silane on the glass.
-
-
PEGylation (Surface Passivation):
-
Prepare a solution of mPEG-SVA and Biotin-PEG-SVA (e.g., 100:1 ratio) in 0.1 M sodium bicarbonate buffer.
-
Incubate the silanized coverslips with the PEG solution for 3-4 hours to create a passivated surface with biotin handles.
-
Rinse with Milli-Q water and dry.
-
-
Flow Cell Assembly:
-
Construct a microfluidic flow cell by sandwiching double-sided tape between the coverslip and a microscope slide.
-
-
Molecule Immobilization:
-
Inject 0.1-0.2 mg/mL streptavidin into the flow cell and incubate for 10 minutes. Wash with buffer.
-
Inject a nanomolar solution of your biotinylated and PE-labeled biomolecule. Incubate for 15 minutes to allow binding to the surface-tethered streptavidin.
-
Wash thoroughly with imaging buffer to remove any unbound molecules.
-
-
Imaging:
-
Mount the slide on the TIRF microscope.
-
Introduce imaging buffer containing an oxygen scavenging system to improve fluorophore photostability. The sample is now ready for data acquisition.
-
Protocol 2: Single-Molecule Data Acquisition
This protocol provides a general outline for acquiring single-molecule data using a TIRF microscope equipped with an EMCCD camera.
Instrumentation:
-
Inverted microscope with a high numerical aperture (NA ≥ 1.45) objective.
-
Laser for excitation (e.g., 532 nm or 561 nm for PE).
-
TIRF illumination optics.
-
Appropriate emission filters to isolate PE fluorescence.
-
EMCCD camera for sensitive, low-light detection.
Procedure:
-
System Setup:
-
Turn on the laser and camera, allowing them to stabilize.
-
Mount the prepared sample slide onto the microscope stage.
-
-
Focusing:
-
Find the glass-water interface and adjust the focus.
-
Adjust the TIRF illumination angle to achieve total internal reflection, ensuring only molecules within ~100 nm of the surface are excited.
-
-
Data Acquisition:
-
Set the EMCCD camera parameters: select a region of interest, set the exposure time (typically 10-100 ms), and adjust the electron-multiplying (EM) gain to an optimal level that maximizes signal without saturating the detector.
-
Begin acquiring a time-lapse image series (movie) of the fluorescent spots. Continue recording until most molecules have photobleached (typically a few hundred to a few thousand frames).
-
-
Data Storage:
-
Save the acquired movie file (e.g., in .tif format) for subsequent analysis. Record all relevant experimental parameters.
-
References
- 1. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Single-Molecule Spectroscopic Study of Enhanced Intrinsic Phycoerythrin Fluorescence on Silver Nanostructured Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. Photostability studies of phycobiliprotein fluorescent labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-molecule fluorescence detection: autocorrelation criterion and experimental realization with phycoerythrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-molecule FRET - Wikipedia [en.wikipedia.org]
- 10. Confocal Single-Molecule FRET for Protein Conformational Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 11. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Phycoerythrobilin Purity Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phycoerythrobilin (PEB) is a red, light-harvesting linear tetrapyrrole chromophore found in cyanobacteria and red algae, covalently attached to the protein phycoerythrin (PE).[1] Beyond its role in photosynthesis, PEB has garnered significant interest for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic applications.[1] As with any bioactive compound intended for research or drug development, rigorous purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the quantification and purity validation of this compound. This application note provides a detailed protocol for the purity analysis of PEB using a reversed-phase HPLC-PDA method.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection to separate and quantify this compound. The sample, containing cleaved PEB, is injected into a C18 column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the separation of PEB from other components based on its polarity. The PDA detector monitors the absorbance at a specific wavelength, allowing for the identification and quantification of PEB. The method's performance is validated by assessing its linearity, precision, accuracy, and sensitivity.
Experimental Workflow
The overall experimental workflow for the purity validation of this compound by HPLC is depicted in the following diagram:
Protocols
Protocol 1: this compound Sample Preparation (Methanolysis)
This protocol describes the cleavage of this compound from the phycoerythrin protein.
Materials:
-
Purified Phycoerythrin (lyophilized)
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid
-
Chloroform
-
Water (HPLC grade)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh approximately 10 mg of lyophilized phycoerythrin into a screw-cap glass vial.
-
Add 2 mL of anhydrous methanol to the vial.
-
Carefully add 50 µL of concentrated hydrochloric acid to the suspension.
-
Seal the vial tightly and incubate at 60°C for 4-6 hours in the dark with occasional vortexing.
-
After incubation, cool the vial to room temperature.
-
Add 2 mL of chloroform and 2 mL of water to the vial.
-
Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the this compound.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried this compound extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Method for this compound Purity Analysis
This protocol outlines the HPLC conditions for the analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Data acquisition and processing software.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA detection at 550-565 nm (for quantification) and spectral scan from 200-700 nm (for peak purity analysis) |
Protocol 3: Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:
-
Specificity: Analyze a blank (mobile phase) and a placebo (reagents used in sample preparation without the phycoerythrin) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of a this compound standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision:
-
System Precision: Inject the same standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas, which should be ≤ 2%.
-
Method Precision (Repeatability): Analyze six independently prepared samples of this compound and calculate the %RSD of the purity values.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the method's reproducibility.
-
-
Accuracy (Recovery): Spike a sample with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Calculate the percentage recovery at each level.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Linearity of this compound Analysis
| Parameter | Result |
| Linear Range (µg/mL) | e.g., 1 - 50 |
| Regression Equation | e.g., y = mx + c |
| Correlation Coefficient (r²) | e.g., ≥ 0.999 |
Table 2: Precision of the HPLC Method
| Parameter | %RSD (n=6) | Acceptance Criteria |
| System Precision (Peak Area) | e.g., < 1.0% | ≤ 2% |
| Method Precision (Purity) | e.g., < 2.0% | ≤ 5% |
Table 3: Accuracy (Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | e.g., 8 | e.g., 7.9 | e.g., 98.8% |
| 100% | e.g., 10 | e.g., 10.1 | e.g., 101.0% |
| 120% | e.g., 12 | e.g., 11.8 | e.g., 98.3% |
| Average | e.g., 99.4% |
Table 4: Sensitivity of the Method
| Parameter | Result (µg/mL) |
| LOD | e.g., 0.1 |
| LOQ | e.g., 0.3 |
Note: The values presented in these tables are illustrative and should be replaced with experimental data.
This compound and Antioxidant Signaling
This compound, as a potent antioxidant, is believed to exert its beneficial effects through the modulation of cellular signaling pathways involved in the oxidative stress response. One such key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Phycoerythrobilin Photobleaching in Fluorescence Imaging
For researchers, scientists, and drug development professionals utilizing Phycoerythrobilin (PEB) and its protein conjugate, R-Phycoerythrin (R-PE), in fluorescence imaging, photobleaching is a critical challenge that can compromise experimental data. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate PEB photobleaching and acquire high-quality, reproducible fluorescence images.
Troubleshooting Guide: this compound Signal Fading
Rapid loss of fluorescence signal during imaging is a primary indicator of photobleaching. This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss across the entire field of view. | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio. |
| Prolonged exposure time. | Decrease the camera exposure time. For dim signals, consider using a more sensitive detector or signal averaging instead of long exposures. | |
| Inadequate or absent antifade reagent. | Use a commercial or freshly prepared antifade mounting medium. Ensure complete coverage of the specimen. | |
| Signal fades only in the specific area being imaged. | Repeated scanning of the same region. | Minimize the number of scans of the same area. For time-lapse experiments, increase the interval between acquisitions. |
| Focusing on the area of interest with high illumination. | Focus on an adjacent area and then move to the region of interest for image acquisition. Alternatively, use a lower light intensity for focusing. | |
| Dim or weak initial signal. | Suboptimal filter set. | Ensure that the excitation and emission filters are appropriate for R-PE (Excitation ~496, 546, 565 nm; Emission ~575 nm).[1] |
| Antibody concentration is too low. | Perform a titration to determine the optimal antibody concentration that provides a bright signal without excessive background. | |
| Degradation of the R-PE conjugate. | Store R-PE conjugates at 4°C and protected from light. Do not freeze, as this can denature the protein.[2] | |
| High background fluorescence obscuring the signal. | Non-specific antibody binding. | Block non-specific binding sites with an appropriate blocking buffer (e.g., BSA or serum from the host species of the secondary antibody). |
| Autofluorescence of the sample. | Include an unstained control to assess the level of autofluorescence. If problematic, consider using a fluorophore with a different spectral profile. | |
| Antifade reagent is autofluorescent. | Some antifade reagents can exhibit autofluorescence. Test different antifade formulations to find one with minimal background in your imaging channel. | |
| Inconsistent results between experiments. | Variability in antifade reagent preparation or age. | Prepare fresh antifade solutions regularly. If using a commercial product, check the expiration date. |
| Different instrument settings. | Standardize all imaging parameters, including laser power, exposure time, gain, and pinhole size (for confocal microscopy), across all experiments. |
Quantitative Data: Photostability of Phycobiliproteins
The inherent photostability of a fluorophore is a key factor in its susceptibility to photobleaching. The following table summarizes the photodestruction quantum yields (Φ) of several phycobiliproteins. A lower quantum yield indicates higher photostability. The data also demonstrates the effectiveness of the antifade reagent n-propyl gallate in improving the photostability of R-Phycoerythrin.
| Phycobiliprotein | Photodestruction Quantum Yield (Φ) | Improvement with n-propyl gallate |
| R-Phycoerythrin (R-PE) | 1.1 x 10⁻⁵ | 1.7-fold increase in photostability |
| B-Phycoerythrin (B-PE) | 6.6 x 10⁻⁶ | Not Reported |
| Allophycocyanin (APC) | 4.5 x 10⁻⁶ | Not Reported |
| C-Phycocyanin (C-PC) | 2.5 x 10⁻⁶ | Not Reported |
| Data sourced from White, J.C., and Stryer, L. (1987). Analytical Biochemistry, 161(2), 442-452.[3] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with R-PE Conjugates to Minimize Photobleaching
This protocol provides a general workflow for immunofluorescence staining using R-PE conjugated antibodies, with specific steps to reduce the risk of photobleaching.
-
Sample Preparation:
-
Prepare cells or tissue sections on slides or coverslips as per your standard protocol.
-
Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the samples three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular antigen, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
Wash the samples three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the samples in a suitable blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 30-60 minutes at room temperature.
-
-
Primary or Secondary Antibody Incubation (with R-PE conjugate):
-
Dilute the R-PE conjugated antibody to its predetermined optimal concentration in the blocking buffer.
-
Incubate the samples with the antibody solution for 1 hour at room temperature or overnight at 4°C. Crucially, perform this and all subsequent steps protected from light.
-
-
Washing:
-
Wash the samples three to five times with PBS containing 0.1% Tween-20 to remove unbound antibodies.
-
-
Mounting:
-
Carefully remove excess wash buffer from the slide.
-
Apply a drop of antifade mounting medium directly to the specimen.
-
Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and movement.
-
-
Imaging:
-
Allow the mounting medium to cure according to the manufacturer's instructions (this can range from minutes to hours).
-
Image the samples using optimized acquisition parameters (see Troubleshooting Guide).
-
Protocol 2: Preparation of n-Propyl Gallate Antifade Mounting Medium
For researchers preferring to prepare their own antifade solution, this recipe for an n-propyl gallate-based medium is effective.[4]
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
-
n-Propyl gallate (Sigma-Aldrich, P3130)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in either DMF or DMSO. Note that n-propyl gallate does not dissolve well in water-based solutions.
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Visualizing Key Concepts
To further clarify the processes and workflows discussed, the following diagrams have been generated.
Caption: The signaling pathway of this compound photobleaching.
References
Optimizing excitation and emission wavelengths for Phycoerythrobilin fluorescence
Welcome to the technical support center for Phycoerythrobilin (PEB) fluorescence optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining the best results in your fluorescence-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound (PEB)?
A1: this compound is the chromophore responsible for the fluorescence of the protein Phycoerythrin (PE). The optimal wavelengths depend on the type of PE. For R-Phycoerythrin (R-PE), the primary absorption peak is at 565 nm, with secondary peaks at 496 nm and 545 nm.[1] The strong emission peak is consistently around 575 ± 10 nm.[2] B-Phycoerythrin (B-PE) has a maximum absorption at 545 nm.[1]
Q2: What is the quantum yield of this compound?
A2: The fluorescence quantum yield of PE, and therefore its PEB chromophore, is exceptionally high, often exceeding 90% for R-PE and B-PE, making them some of the brightest fluorescent probes available.[1] One study reported a photodestruction quantum yield for R-Phycoerythrin of 1.1 x 10⁻⁵.
Q3: How does pH affect PEB fluorescence?
A3: PEB fluorescence, as part of the phycoerythrin protein, is sensitive to pH. Generally, PE exhibits high stability and consistent fluorescence within a pH range of 5 to 8.[3] Outside of this range, particularly at very low (below 4) or high (above 10) pH values, the protein can denature, leading to a significant decrease in fluorescence intensity and a potential shift in the emission maximum.[4][5] B-Phycoerythrin has been shown to have strong functional stability in the pH range of 4.0–10.0.[4]
Q4: What is the effect of temperature on PEB fluorescence?
A4: Phycoerythrin is thermostable within a certain range, but fluorescence can be irreversibly lost at high temperatures due to protein denaturation.[6] R-PE is generally more thermostable between pH 5.0 and 8.0.[6] Thermal decomposition of R-PE has been observed to begin near 60°C.[6] For long-term storage, it is recommended to keep phycoerythrin conjugates at 4°C in the dark.
Q5: What are common causes of photobleaching with PEB and how can it be minimized?
A5: Photobleaching is the irreversible loss of fluorescence due to photochemical damage from the excitation light. While PE is more photostable than many organic dyes, it can still photobleach under intense or prolonged illumination.
To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light.
-
Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium.
-
Image a Fresh Field of View: For fixed samples, move to a new area to avoid imaging previously exposed regions.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound-based fluorophores.
Problem 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Excitation/Emission Settings | Verify that your instrument's excitation and emission filters or monochromator settings are aligned with the spectral properties of your PE variant. For R-PE, excite at ~565 nm and detect emission at ~575 nm.[1][2] |
| Low Concentration of Labeled Molecule | Ensure that the concentration of your PE-conjugated antibody or protein is within the optimal range for your assay. Perform a titration to determine the ideal concentration. |
| Inefficient Labeling/Conjugation | If you are performing your own conjugations, verify the efficiency of the reaction. Unconjugated PE will not bind to your target. Consider using a commercial conjugation kit with a detailed protocol.[8][9] |
| Sample Degradation | Phycoerythrin can degrade if not stored properly. Store PE conjugates at 4°C, protected from light. Avoid repeated freeze-thaw cycles. |
| pH of Buffer is Outside Optimal Range | Check the pH of your buffers. Ensure they are within the stable range for PE (typically pH 5-8).[3] |
| Photobleaching | The signal may have been bright initially but faded. Reduce exposure time and excitation intensity. Use an antifade mounting medium.[7] |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Nonspecific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA, serum) in your blocking and antibody dilution buffers. Ensure your primary and secondary antibodies are specific to the target. |
| Excess Unconjugated Phycoerythrin | If you prepared your own conjugate, purify it to remove any free PE. Size-exclusion or ion-exchange chromatography can be effective.[10] |
| Autofluorescence | Some cells and tissues have endogenous molecules that fluoresce. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a different spectral profile or employing spectral unmixing techniques.[7] |
| Contaminated Reagents or Buffers | Use high-purity reagents and freshly prepared buffers. Filter buffers to remove any particulate matter that might scatter light. |
Quantitative Data Summary
The following tables summarize key quantitative data for Phycoerythrin to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of Common Phycoerythrin Variants
| Phycoerythrin Type | Excitation Maxima (nm) | Emission Maximum (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| R-Phycoerythrin (R-PE) | 496, 545, 565 | ~575 | 1.96 x 10⁶ | >0.9 |
| B-Phycoerythrin (B-PE) | 545 , 563 | ~575 | 2.41 x 10⁶ | >0.9 |
Data compiled from various sources.[1][2] The bolded excitation maximum is the primary peak.
Table 2: Influence of Environmental Factors on R-Phycoerythrin Fluorescence
| Factor | Optimal Range | Conditions Leading to Decreased Fluorescence |
| pH | 5.0 - 8.0[3] | < 4.0 and > 10.0[4][5] |
| Temperature | Stable up to ~40°C | Temperatures > 60°C lead to denaturation[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Measuring PEB Fluorescence Spectra
This protocol outlines the steps for acquiring excitation and emission spectra of a PE-conjugated sample using a fluorometer.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Sample Preparation:
-
Dilute your PE-conjugated sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration. The absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.
-
Prepare a "blank" sample containing only the buffer.
-
-
Measuring the Emission Spectrum:
-
Place the blank sample in the fluorometer.
-
Set the excitation wavelength to the primary absorption maximum of your PE variant (e.g., 565 nm for R-PE).
-
Scan a range of emission wavelengths (e.g., 550 nm to 700 nm) and record the fluorescence intensity.
-
Replace the blank with your sample and repeat the scan using the same settings.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
-
Measuring the Excitation Spectrum:
-
Place the blank sample in the fluorometer.
-
Set the emission wavelength to the peak of the emission spectrum you just measured (e.g., 575 nm).
-
Scan a range of excitation wavelengths (e.g., 450 nm to 570 nm) and record the fluorescence intensity.
-
Replace the blank with your sample and repeat the scan.
-
Subtract the blank spectrum from the sample spectrum.
-
Protocol 2: Purification of R-Phycoerythrin Conjugate
This protocol describes a general method for purifying an R-PE conjugate from unreacted R-PE and antibody using anion-exchange chromatography.[10]
-
Column Equilibration:
-
Equilibrate a DEAE Sepharose Fast Flow column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
-
Sample Loading:
-
Load the crude conjugation reaction mixture onto the equilibrated column.
-
-
Elution:
-
Wash the column with the starting buffer to remove any unbound material.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the absorbance of the collected fractions at 280 nm (for protein) and 565 nm (for R-PE).
-
The fractions containing the conjugate will have a high absorbance at both wavelengths. Unconjugated antibody will elute at a lower salt concentration than the more negatively charged R-PE and R-PE conjugate.
-
Pool the fractions containing the purified conjugate.
-
-
Buffer Exchange:
-
Perform a buffer exchange on the pooled fractions into a suitable storage buffer using dialysis or a desalting column.
-
Visualizations
Caption: A troubleshooting workflow for addressing weak or no fluorescence signal.
Caption: Workflow for measuring fluorescence excitation and emission spectra.
References
- 1. Photostability studies of phycobiliprotein fluorescent labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of heat on phycoerythrin fluorescence: Influence of thermal exposure on the fluorescence emission of R-phycoerythrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. Extraction and Purification of R-phycoerythrin from Marine Red Algae | Springer Nature Experiments [experiments.springernature.com]
Improving the stability of Phycoerythrobilin in different buffer solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Phycoerythrobilin (PEB) in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEB) and why is its stability a concern?
A1: this compound (PEB) is a red phycobilin, a linear tetrapyrrole chromophore responsible for the red color of phycoerythrin (PE), a light-harvesting pigment-protein complex found in red algae and cyanobacteria.[1][2][3] Its brilliant color and strong fluorescence make it valuable in various applications, including as a natural food colorant, a fluorescent marker in immunoassays, and a potential therapeutic agent.[2][4] However, PEB, particularly when part of the larger phycoerythrin protein, is sensitive to environmental conditions such as temperature, pH, and light, which can lead to degradation, loss of color, and reduced fluorescence, thereby limiting its effectiveness and shelf-life.[5][6][7]
Q2: Which buffer system is recommended for storing PEB or Phycoerythrin?
A2: Sodium phosphate buffer is frequently cited as an effective buffer for extracting and maintaining the stability of phycobiliproteins like phycoerythrin.[1][8][9] Studies have shown it to be superior to other buffers in preserving the pigment's integrity.[1] For optimal stability, a phosphate buffer at a neutral to slightly alkaline pH is often recommended.[1][8]
Q3: What is the optimal pH range for PEB stability?
A3: Phycoerythrin, and by extension its PEB chromophore, generally exhibits the highest stability in a pH range of 5.0 to 8.0.[8][10] Some studies indicate a broader stable range from pH 4.0 to 10.0 for B-Phycoerythrin.[4] Extreme acidic or alkaline conditions can lead to denaturation of the protein and degradation of the chromophore.[5][6] Maximum stability for C-Phycoerythrin has been observed at pH 7.[11]
Q4: How does temperature affect PEB stability?
A4: Temperature is a critical factor. Phycoerythrin is generally stable at refrigerated temperatures (e.g., 4°C) and can withstand temperatures up to 40-45°C.[6][8][12] Above this range, thermal degradation occurs, leading to a loss of color and fluorescence.[5][12] For long-term storage, freezing at -20°C is often recommended.[1][2]
Q5: What is the impact of light exposure on PEB?
A5: Exposure to light, especially high-intensity light, can cause photodegradation of PEB.[8][13][14] It is crucial to store PEB-containing solutions in the dark or in amber-colored vials to minimize light exposure.[2][13][14] The absence of light is an essential requirement for the conservation of phycobiliproteins.[13][14]
Q6: Are there any additives that can enhance PEB stability?
A6: Yes, various additives have been shown to improve the stability of phycobiliproteins. These include sugars (e.g., sucrose), polyhydric alcohols, and acids like citric acid and benzoic acid.[2][6][11] These preservatives can help to slow the rate of thermal and photodegradation.[6][11] Encapsulation in materials like nanofibers or through microencapsulation can also significantly enhance stability.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of red color in solution | pH instability: The buffer pH may be outside the optimal range (5.0-8.0). | Verify the pH of your buffer solution. Adjust to a neutral pH (around 7.0) using a suitable buffer like sodium phosphate.[1][10] |
| High temperature: The solution may have been exposed to temperatures above 45°C. | Store the solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[2][8] | |
| Light exposure: The solution has been exposed to ambient or direct light for extended periods. | Store the solution in the dark or in light-blocking containers. Perform experimental manipulations under dim light.[13][14] | |
| Precipitation observed in the buffer solution | Inappropriate pH: Extreme pH values can cause the protein to denature and precipitate. | Ensure the buffer pH is within the stable range of 5.0 to 8.0.[10] |
| High protein concentration: The concentration of phycoerythrin may be too high for the buffer conditions. | Dilute the sample or consider using a buffer with a higher ionic strength. | |
| Inconsistent fluorescence readings | Degradation of PEB: The chromophore is degrading due to one or more of the factors listed above (pH, temperature, light). | Follow all recommended handling and storage procedures to minimize degradation. Prepare fresh dilutions for critical experiments. |
| Buffer interference: Components in the buffer may be quenching the fluorescence. | Test the fluorescence of PEB in different buffer systems to identify any interfering components. |
Data on Phycoerythrin Stability
Table 1: Effect of pH on Phycoerythrin Stability
| Phycoerythrin Type | pH Range for High Stability | Source Organism | Reference |
| B-Phycoerythrin | 4.0 - 10.0 | Porphyridium cruentum | [4] |
| R-Phycoerythrin | 5.0 - 8.0 | Porphyra yezoensis | [10] |
| C-Phycoerythrin | 3.0 - 8.0 | Lyngbya sp. | [8] |
Table 2: Effect of Temperature on Phycoerythrin Stability
| Phycoerythrin Type | Stable Temperature Range | Conditions | Reference |
| B-Phycoerythrin | Up to 40°C | pH 4-10 | [8] |
| R-Phycoerythrin | Up to 40°C | - | [12] |
| C-Phycoerythrin | Up to 40°C | For 2 hours | [8] |
| Phycocyanin (related phycobiliprotein) | Up to 45°C | pH 5.5-6.0 | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for PEB Stability Assessment
This protocol outlines a method to assess the stability of this compound (as part of the Phycoerythrin protein) under different buffer conditions by monitoring changes in its absorbance spectrum.
Materials:
-
Purified Phycoerythrin solution
-
Selection of buffer solutions to be tested (e.g., sodium phosphate, citrate, Tris-HCl) at various pH values
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
-
Incubators or water baths set to desired temperatures
-
Light-blocking storage containers (e.g., amber tubes)
Methodology:
-
Preparation of Samples:
-
Prepare stock solutions of the desired buffers at the target pH values. Verify the pH of each buffer solution.
-
Dilute the purified Phycoerythrin solution in each test buffer to a final concentration that gives an absorbance maximum (around 565 nm) in the range of 0.5 - 1.0.
-
Prepare multiple aliquots for each condition to be tested (e.g., different temperatures, light/dark conditions).
-
-
Initial Measurement (Time = 0):
-
Immediately after preparation, measure the full absorbance spectrum (e.g., from 300 to 700 nm) of an aliquot from each condition.
-
Record the absorbance maximum at ~565 nm. This will serve as the baseline reading.
-
-
Incubation under Test Conditions:
-
Temperature Stability: Place aliquots in incubators or water baths at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Ensure samples are kept in the dark.
-
pH Stability: Keep aliquots at a constant temperature (e.g., 4°C or 25°C) in their respective buffers.
-
Photostability: Expose one set of aliquots to a controlled light source while keeping a parallel set in complete darkness at the same temperature.
-
-
Time-Course Measurements:
-
At regular intervals (e.g., 1, 6, 12, 24, 48 hours), remove an aliquot from each test condition.
-
Allow the sample to equilibrate to room temperature before measurement.
-
Measure the full absorbance spectrum and record the absorbance at ~565 nm.
-
-
Data Analysis:
-
Calculate the percentage of remaining Phycoerythrin at each time point relative to the initial measurement:
-
% Stability = (Absorbance at time t / Absorbance at time 0) * 100
-
-
Plot the % Stability versus time for each condition to determine the degradation kinetics.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Storage and Pasteurization (Thermal and High-Pressure) Conditions on the Stability of Phycocyanobilin and Phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Studies on Extraction and Stability of C-Phycoerythrin From a Marine Cyanobacterium [frontiersin.org]
- 9. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
Technisches Support-Center: Fehlersuche bei geringer Quantenausbeute von Phycoerythrobilin (PEB)-Konjugaten
Answering in German, as requested by the user.
Absolut! Hier ist ein Technical Support Center, das sich mit der Fehlersuche bei geringer Quantenausbeute von Phycoerythrobilin-Konjugaten befasst.
Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Anleitung zur Fehlerbehebung bei Experimenten mit this compound (PEB)-Konjugaten, bei denen eine geringe Fluoreszenzquantenausbeute auftritt.
Häufig gestellte Fragen (FAQs) und Leitfaden zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Konjugations- und Messprozesses auftreten können.
Frage 1: Was sind die häufigsten Ursachen für eine geringe Quantenausbeute bei PEB-Konjugaten?
Antwort: Eine geringe Quantenausbeute bei PEB-Konjugaten kann auf eine Vielzahl von Faktoren zurückzuführen sein, die nicht-strahlende Zerfallswege fördern, bei denen die Energie des angeregten Zustands als Wärme anstatt als Licht abgebaut wird. Die Hauptursachen sind:
-
Probleme mit der Konjugation: Ein suboptimales molares Verhältnis von PEB zu Zielmolekül kann zu Selbstlöschung (Self-Quenching) führen, wenn die Fluorophore zu nahe beieinander liegen.[1] Eine unvollständige Entfernung von nicht umgesetztem Farbstoff nach der Konjugation kann ebenfalls die Messergebnisse verfälschen.
-
Umwelteinflüsse: Die lokale Umgebung des Fluorophors hat einen erheblichen Einfluss auf seine Quantenausbeute. Faktoren wie die Polarität des Lösungsmittels, die Viskosität, die Temperatur und der pH-Wert können die Raten des strahlenden und nicht-strahlenden Zerfalls verändern.[2][3] Phycoerythrin (PE), das Protein-Rückgrat, ist im Allgemeinen in einem pH-Bereich von 4-10 und bei Temperaturen bis zu 40 °C stabil.[2][3]
-
Aggregation des Konjugats: PE-Konjugate, insbesondere solche mit Antikörpern, können zur Bildung von Aggregaten neigen.[4] Diese Aggregate haben oft eine geringere Quantenausbeute aufgrund von Selbstlöschung.
-
Photobleichen: Die irreversible photochemische Zerstörung des PEB-Chromophors bei Lichteinwirkung führt zu einem dauerhaften Verlust der Fluoreszenz.[5] Alle Schritte, die fluorophorkonjugierte Antikörper involvieren, sollten im Dunkeln durchgeführt werden.[6]
-
Vorhandensein von Quenchern: Substanzen in der Lösung können die Fluoreszenz löschen. Häufige Quencher sind molekularer Sauerstoff und Halogenidionen. Verunreinigungen im Antikörperpräparat (z. B. andere Proteine wie BSA) können ebenfalls die Konjugationseffizienz beeinträchtigen.[7]
-
Reinheit und Stabilität des Chromophors: Die Reinheit des für die Konjugation verwendeten PEB ist entscheidend. Verunreinigungen können als interne Quencher wirken. Freies PEB ist zudem empfindlich gegenüber Licht und extremen pH-Werten.[8][9]
Frage 2: Wie beeinflusst der Markierungsgrad (Degree of Labeling - DOL) die Quantenausbeute?
Antwort: Der Markierungsgrad, d. h. die Anzahl der PEB-Moleküle, die an ein einzelnes Zielmolekül (z. B. einen Antikörper) gebunden sind, hat einen direkten Einfluss auf die Helligkeit des Konjugats. Im Allgemeinen führt ein höherer Markierungsgrad zu einer geringeren Quantenausbeute des Farbstoffs.[1] Dies ist auf die Fluoreszenzlöschung durch Farbstoff-zu-Farbstoff-Wechselwirkungen zurückzuführen, ein Phänomen, das als Selbstlöschung oder Quenching bekannt ist. Wenn die PEB-Moleküle zu eng aneinander auf der Oberfläche des Zielproteins gepackt sind, können ihre Anregungsenergien nicht-strahlend auf benachbarte PEB-Moleküle übertragen werden, was zu einer Verringerung der Gesamtfluoreszenzemission führt.
Daher erreicht die Fluoreszenzintensität des markierten Proteins mit zunehmendem Markierungsgrad schließlich ein Maximum und beginnt danach wieder abzunehmen.[1] Für Phycoerythrin (PE), ein großes Protein mit vielen internen Chromophoren, wird typischerweise nur ein PE-Molekül an einen Antikörper konjugiert, um eine optimale Helligkeit zu erzielen.[10][11]
Frage 3: Welche Pufferbedingungen sind für die PEB-Konjugation optimal?
Antwort: Die Auswahl des richtigen Puffers ist entscheidend für eine erfolgreiche Konjugation. Die meisten Protokolle für die Konjugation von R-Phycoerythrin (R-PE) empfehlen die folgenden Bedingungen:
-
Puffer-Typ: Es sollten amin-freie Puffer wie PBS (Phosphat-gepufferte Salzlösung), MES, MOPS oder HEPES verwendet werden.[12] Puffer, die primäre Amine enthalten (z. B. Tris oder Glycin), sollten vermieden werden, da sie mit den reaktiven Gruppen des Vernetzers reagieren und die Konjugationseffizienz verringern.[12]
-
pH-Wert: Der pH-Bereich sollte idealerweise zwischen 6,5 und 8,5 liegen.[12] NHS-Ester-Reaktionen (eine gängige Konjugationschemie) sind bei einem leicht alkalischen pH-Wert (7,2-8,5) am effizientesten.[13]
-
Zusätze: Gängige nicht-puffernde Salze (z. B. Natriumchlorid), Chelatbildner (z. B. EDTA) und Zucker haben keinen Einfluss auf die Konjugationseffizienz.[12] Geringe Konzentrationen von Natriumazid (0,02-0,1 %) und BSA (0,1-0,5 %) haben ebenfalls wenig bis keinen Effekt.[12] Hohe Konzentrationen von Glycerin (bis zu 50 %) werden ebenfalls toleriert.[12]
Frage 4: Wie kann ich mein PEB-Konjugat nach der Reaktion reinigen?
Antwort: Die Reinigung des Konjugats ist ein entscheidender Schritt, um nicht umgesetzte PEB-Moleküle und andere Reaktionsnebenprodukte zu entfernen, die die Quantenausbeute-Messungen stören und die Hintergrundfluoreszenz erhöhen können. Die gebräuchlichsten Methoden sind:
-
Größenausschlusschromatographie (SEC): Dies ist die am häufigsten empfohlene Methode. Eine Entsalzungssäule (z. B. Sephadex G-25) trennt das große PEB-Konjugat effektiv von kleinen, nicht umgesetzten Farbstoffmolekülen.[13]
-
Dialyse: Die Dialyse ist eine weitere effektive Methode, um kleine Moleküle zu entfernen.[10] Sie ist jedoch zeitaufwändiger als die SEC.
-
Ultrafiltration: Zentrifugale Filtergeräte können verwendet werden, um das Konjugat aufzukonzentrieren und gleichzeitig den Puffer auszutauschen, wodurch nicht umgesetzte Reagenzien entfernt werden.[3]
Frage 5: Mein PEB-Konjugat zeigt nach der Reinigung Anzeichen von Aggregation. Was kann ich tun?
Antwort: Aggregation ist ein häufiges Problem bei Proteinkonjugaten und kann die Quantenausbeute erheblich reduzieren.[14] PE-konjugierte Antikörper können Monomere, Trimere und Hexamere bilden, die weiter zu größeren Aggregaten aggregieren können.[4]
Fehlerbehebungsstrategien:
-
Optimieren Sie den Markierungsgrad (DOL): Eine übermäßige Markierung kann die Löslichkeit des Proteins verringern und die Aggregation fördern. Führen Sie eine Titration des Vernetzers durch, um den optimalen DOL zu finden, der eine gute Fluoreszenz ohne signifikante Aggregation bietet.
-
Überprüfen Sie die Pufferbedingungen: Stellen Sie sicher, dass der pH-Wert und die Ionenstärke des Puffers für die Stabilität Ihres spezifischen Proteins optimal sind. Manchmal kann die Zugabe von Stabilisatoren wie Glycerin oder Saccharose helfen.
-
Proteinkonzentration: Arbeiten Sie mit einer optimalen Proteinkonzentration während der Konjugation (typischerweise 1-5 mg/ml). Zu hohe Konzentrationen können die Aggregation begünstigen.[14]
-
Langsames Hinzufügen von Reagenzien: Fügen Sie den Vernetzer langsam und unter sanftem Mischen zur Proteinlösung hinzu, um lokale hohe Konzentrationen zu vermeiden, die zu Ausfällungen führen können.[13]
-
Reinigungsmethode: Verwenden Sie Größenausschlusschromatographie (SEC), um Aggregate von Monomeren zu trennen.
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen wichtige quantitative Parameter für die Optimierung Ihrer PEB-Konjugationsexperimente zusammen.
Tabelle 1: Empfohlene Bedingungen für die Antikörper-PEB-Konjugation
| Parameter | Empfohlener Bereich | Anmerkungen | Referenzen |
| Antikörperkonzentration | 1 - 5 mg/ml | Höhere Konzentrationen (≥ 2 mg/ml) liefern oft bessere Ergebnisse. | [10][14] |
| Puffer-pH | 6,5 - 8,5 | Für NHS-Ester-Chemie ist ein pH von 7,2 - 8,5 optimal. | [12][13] |
| Puffer-Typ | Amin-frei (PBS, HEPES, MES) | Vermeiden Sie Puffer mit primären Aminen wie Tris oder Glycin. | [12] |
| Molares Verhältnis (Antikörper:PE) | 1:1 bis 1:2 | Da PE ein großes Molekül ist, wird ein leichter molarer Überschuss an PE empfohlen. | [10] |
| Reaktionstemperatur | Raumtemperatur (20-25°C) | [12] | |
| Reaktionszeit | 3 Stunden bis über Nacht | Längere Inkubationszeiten haben keinen negativen Einfluss. | [12] |
Tabelle 2: Einfluss des Markierungsgrads (DOL) auf die relative Quantenausbeute
| Markierungsgrad (DOL) | Relative Quantenausbeute | Helligkeit des Konjugats (DOL x QY) | Anmerkungen | Referenzen |
| Niedrig (z.B. 2-4) | Hoch | Steigend | Geringes Risiko von Selbstlöschung und Aggregation. | [1] |
| Optimal (z.B. 4-8) | Mittel | Maximal | Bester Kompromiss zwischen Helligkeit und Stabilität. | [1] |
| Hoch (z.B. >8) | Niedrig | Abnehmend | Hohes Risiko von Selbstlöschung und Aggregation. | [1] |
Hinweis: Die exakten optimalen DOL-Werte sind für jedes Antikörper-Farbstoff-Paar spezifisch und müssen experimentell bestimmt werden. Diese Tabelle veranschaulicht den allgemeinen Trend.
Experimentelle Protokolle
Hier finden Sie detaillierte Methoden für die Konjugation von PEB an einen Antikörper und die Messung der relativen Fluoreszenzquantenausbeute.
Protokoll 1: Allgemeine PE-Antikörper-Konjugation mittels SMCC-Vernetzer
Dieses Protokoll beschreibt die Konjugation von R-Phycoerythrin (R-PE) an einen IgG-Antikörper durch Reduktion der Disulfidbrücken des Antikörpers und anschließende Reaktion mit Maleimid-aktiviertem R-PE.
Materialien:
-
R-Phycoerythrin (R-PE)
-
IgG-Antikörper (in amin-freiem Puffer, z.B. PBS)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylat)
-
DTT (Dithiothreitol)
-
NEM (N-Ethylmaleimid)
-
Entsalzungssäulen (z.B. Sephadex G-25)
-
Puffer: "Austauschpuffer" (z.B. PBS, pH 7,0), "Lagerpuffer" (z.B. PBS mit 0,1% BSA, 0,02% Natriumazid)
Verfahren:
-
Derivatisierung von R-PE mit SMCC: a. Lösen Sie R-PE im Austauschpuffer. Stellen Sie die Reinheit sicher, indem Sie das Absorptionsverhältnis A565/A280 (> 5,0) und A565/A620 (> 50) überprüfen.[10] b. Bereiten Sie unmittelbar vor Gebrauch eine 10 mg/ml Stammlösung von SMCC in trockenem DMSO vor. c. Fügen Sie 11 µl der SMCC-Lösung pro mg R-PE unter Vortexen hinzu.[10] d. Inkubieren Sie die Reaktion 60 Minuten bei Raumtemperatur im Dunkeln unter leichtem Schütteln. e. Entfernen Sie überschüssiges SMCC, indem Sie das derivatisierte R-PE über eine mit Austauschpuffer äquilibrierte Entsalzungssäule leiten. Das resultierende SMCC-aktivierte R-PE ist bei 4°C für mehrere Wochen stabil.[10]
-
Reduktion des IgG-Antikörpers: a. Konzentrieren Sie den Antikörper auf > 2 mg/ml im Austauschpuffer. b. Bereiten Sie eine frische 1 M DTT-Stammlösung in destilliertem Wasser vor. c. Stellen Sie die IgG-Lösung auf 20 mM DTT ein (fügen Sie 20 µl der 1 M DTT-Stammlösung pro ml IgG-Lösung hinzu).[10] d. Inkubieren Sie 30 Minuten bei Raumtemperatur ohne Mischen. e. Entfernen Sie das DTT schnell, indem Sie das reduzierte IgG über eine mit Austauschpuffer äquilibrierte Entsalzungssäule leiten. Führen Sie den nächsten Schritt sofort durch, um eine Reoxidation der Sulfhydrylgruppen zu vermeiden.[10]
-
Kovalente Konjugation: a. Mischen Sie das reduzierte IgG sofort mit dem SMCC-aktivierten R-PE. Ein molares Verhältnis von etwa 2 PE pro IgG wird empfohlen.[10] b. Inkubieren Sie die Reaktion 60 Minuten bei Raumtemperatur im Dunkeln unter leichtem Schütteln. c. Blockieren Sie nicht umgesetzte Sulfhydrylgruppen am IgG, indem Sie N-Ethylmaleimid (NEM) zu einer Endkonzentration von 1 mM hinzufügen. Inkubieren Sie 20 Minuten bei Raumtemperatur.[10]
-
Reinigung und Lagerung: a. Reinigen Sie das Konjugat von nicht umgesetztem R-PE und anderen kleinen Molekülen mittels Größenausschlusschromatographie (z.B. über eine Sephacryl S-300 Säule). b. Lagern Sie das gereinigte Konjugat im Lagerpuffer bei 4°C im Dunkeln.
Protokoll 2: Messung der relativen Fluoreszenzquantenausbeute (QY)
Dieses Protokoll beschreibt die Messung der QY eines PEB-Konjugats im Vergleich zu einem bekannten Standard (z.B. Rhodamin 6G in Ethanol, QY = 0,95).
Materialien:
-
PEB-Konjugat-Probe
-
Quantenausbeute-Standard
-
Spektrophotometer (für Absorptionsmessungen)
-
Fluorometer (für Fluoreszenzmessungen)
-
Passende Küvetten (1 cm Pfadlänge)
-
Lösungsmittel (z.B. PBS für das Konjugat, Ethanol für den Standard)
Verfahren:
-
Probenvorbereitung: a. Bereiten Sie eine Reihe von Verdünnungen Ihrer PEB-Konjugat-Probe und des Standards in ihren jeweiligen Lösungsmitteln vor. b. Das Ziel ist es, Lösungen mit einer Absorption bei der Anregungswellenlänge von < 0,1 in einer 1-cm-Küvette zu erhalten, um Innere-Filter-Effekte zu minimieren. Typische Absorptionswerte sind 0,02, 0,04, 0,06, 0,08 und 0,1.
-
Absorptionsmessungen: a. Messen Sie das Absorptionsspektrum jeder Verdünnung (sowohl Probe als auch Standard). b. Notieren Sie den genauen Absorptionswert bei der gewählten Anregungswellenlänge (z.B. 488 nm oder 545 nm für PEB).
-
Fluoreszenzmessungen: a. Stellen Sie das Fluorometer ein. Verwenden Sie für alle Messungen die gleiche Anregungswellenlänge und die gleichen Spaltbreiten für Anregung und Emission. b. Messen Sie das korrigierte Fluoreszenzemissionsspektrum für jede Verdünnung. c. Integrieren Sie die Fläche unter jeder Emissionskurve, um die Gesamtfluoreszenzintensität zu erhalten.
-
Datenanalyse: a. Tragen Sie für sowohl die Probe als auch den Standard die integrierte Fluoreszenzintensität gegen die Absorption bei der Anregungswellenlänge auf. b. Führen Sie eine lineare Regression für beide Datensätze durch. Der resultierende Graph sollte eine Gerade sein, die durch den Ursprung geht. Bestimmen Sie die Steigung (m) für jeden Graphen. c. Berechnen Sie die Quantenausbeute Ihrer Probe (Φ_X) mit der folgenden Gleichung:
Φ_X = Φ_ST * (m_X / m_ST) * (η_X² / η_ST²)
Dabei gilt:
-
Φ_ST = Quantenausbeute des Standards
-
m_X = Steigung des Graphen für Ihre Probe
-
m_ST = Steigung des Graphen für den Standard
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η_X = Brechungsindex des Lösungsmittels Ihrer Probe (z.B. ~1,33 für wässrige Puffer)
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η_ST = Brechungsindex des Lösungsmittels des Standards (z.B. ~1,36 für Ethanol)
-
Visualisierungen
Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe zur Fehlerbehebung und zur experimentellen Durchführung.
Abbildung 1: Logischer Workflow zur Fehlerbehebung bei geringer Quantenausbeute.
Abbildung 2: Allgemeiner Workflow von der Konjugation bis zur Anwendung.
References
- 1. biotium.com [biotium.com]
- 2. Frontiers | Studies on Extraction and Stability of C-Phycoerythrin From a Marine Cyanobacterium [frontiersin.org]
- 3. pure.au.dk [pure.au.dk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 8. Mass-spectral identification and purification of this compound and phycocyanobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hydrolysis of Pigment-Protein Phycoerythrin by Bromelain Enhances the Color Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drmr.com [drmr.com]
- 11. Conjugation of R-Phycoerythrin to a Polyclonal Antibody and F (ab')2 Fragment of a Polyclonal Antibody by Two Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Comparison of Production and Fluorescence Characteristics of Phycoerythrin from Three Strains of Porphyridium [mdpi.com]
- 14. interchim.fr [interchim.fr]
Strategies to minimize Phycoerythrobilin aggregation in aqueous solutions
Welcome to the Technical Support Center for Phycoerythrobilin (PEB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing PEB aggregation in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound in aqueous solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or aggregation of PEB upon dissolution or during storage. | Suboptimal pH: PEB and its associated proteins (phycoerythrins) have an isoelectric point at which they are least soluble. Low pH conditions can cause denaturation and aggregation.[1][2] | - Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0) to improve solubility and stability.[3][4][5] - Use a sodium phosphate buffer, which has been shown to be effective for phycoerythrin extraction and stability.[3][6] |
| High Temperature: Temperatures above 40-50°C can lead to denaturation and aggregation of the associated proteins.[1][5][7] | - Perform experiments at controlled room temperature or on ice. - For long-term storage, keep solutions at -20°C.[1][3] | |
| High Concentration: Concentrated solutions of proteins are more prone to aggregation. | - Work with the lowest feasible concentration of PEB for your application. - If high concentrations are necessary, consider the addition of stabilizing agents. | |
| Rapid loss of red color and/or fluorescence. | Photodegradation: Exposure to light, especially high-intensity light, can cause the degradation of the this compound chromophore.[8][9][10] | - Work under dim light or use amber-colored vials/tubes. - Store solutions in the dark.[8][9] |
| Oxidation: The tetrapyrrole structure of PEB is susceptible to oxidation, leading to a loss of color and function.[2][10] | - Degas aqueous solutions to remove dissolved oxygen. - Consider the addition of antioxidants such as ascorbic acid or benzoic acid.[1][11][12] | |
| Extreme pH: Both highly acidic and highly basic conditions can irreversibly denature the protein and alter the chromophore structure.[5] | - Maintain the pH within the stable range of 4.0 to 10.0 for B-Phycoerythrin.[13] | |
| Inconsistent experimental results. | Variability in Buffer Preparation: Inconsistent pH or ionic strength of the buffer can affect PEB stability. | - Prepare fresh buffers for each experiment and verify the pH with a calibrated meter. |
| Fluctuations in Environmental Conditions: Variations in temperature and light exposure between experiments can lead to differing rates of aggregation and degradation. | - Use a temperature-controlled environment (e.g., water bath, incubator). - Standardize light conditions or perform experiments in the dark to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A1: Phycoerythrins, the proteins to which PEB is attached, are generally most stable in a neutral to slightly alkaline pH range. For B-Phycoerythrin, a pH range of 4.0 to 10.0 has been shown to maintain its functional and structural integrity.[13] For many applications, a pH of 7.0-7.4 is recommended.[3][6]
Q2: What is the recommended storage temperature for this compound solutions?
A2: For short-term storage (a few days), refrigeration at 4°C in the dark is acceptable.[8] For long-term storage, freezing at -20°C is recommended to minimize degradation and aggregation.[1][3] It is important to minimize freeze-thaw cycles.
Q3: Can I use additives to prevent PEB aggregation?
A3: Yes, several additives can help stabilize PEB in solution. These can be broadly categorized as:
-
Sugars and Polyols: Sucrose and glycerol can act as cryoprotectants and stabilizers.[14][15]
-
Antioxidants: Ascorbic acid and benzoic acid can prevent oxidative degradation.[1][11][12]
-
Amino Acids: An equimolar mixture of arginine and glutamate (e.g., 50 mM) has been shown to suppress protein aggregation.[14][16]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize aggregates.[14][15][17]
Q4: How does light exposure affect this compound?
A4: this compound is a photosensitive molecule. Exposure to light, particularly of high intensity, can lead to photodegradation, resulting in a loss of color and fluorescence.[8][9][10] Therefore, it is crucial to handle PEB solutions in low-light conditions and store them in the dark.
Q5: What type of buffer is best for working with this compound?
A5: Sodium phosphate buffer is commonly used and has been shown to be effective for the extraction and stabilization of phycobiliproteins.[3][6] The buffer concentration and pH should be optimized for your specific application, with a pH around 7.2 often being a good starting point.[3]
Quantitative Data Summary
Table 1: pH Stability of Phycoerythrins
| Phycoerythrin Type | Source Organism | Stable pH Range | Reference |
| B-Phycoerythrin | Porphyridium cruentum | 4.0 - 10.0 | [13] |
| R-Phycoerythrin | Polysiphonia urceolata | 3.5 - 9.5 | [5] |
| R-Phycoerythrin | Cattleya elongata | 6.0 - 8.5 | [5] |
| C-Phycoerythrin | Leptolyngbya sp. | Most stable at pH 7.0 | [1] |
Table 2: Temperature Stability of Phycoerythrins
| Phycoerythrin Type | Condition | Observation | Reference |
| B-Phycoerythrin | pH 7.0 | Apparent Tm of 77.5 ± 0.5 °C | [13] |
| R-Phycoerythrin | Heating | Begins to aggregate at > 50°C | [7] |
| C-Phycoerythrin | 60°C for 30 min | Retains up to 80% stability | [1] |
| Phycobiliproteins | 0 - 50°C | Generally stable | [4] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Storing this compound
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.2. Degas the buffer by vacuum filtration or by sparging with nitrogen gas.
-
Dissolution: Weigh the lyophilized PEB-containing protein and dissolve it in the prepared buffer to the desired concentration. Perform this step on ice and under dim light.
-
Clarification: Centrifuge the solution at 10,000 x g for 15 minutes at 4°C to remove any insoluble aggregates.
-
Short-term Storage: For use within a few days, store the supernatant at 4°C in a light-protected container (e.g., an amber tube).
-
Long-term Storage: For longer storage, add a cryoprotectant such as glycerol to a final concentration of 10-20% (v/v). Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Assessing PEB Stability under Different Conditions
-
Sample Preparation: Prepare a stock solution of PEB in a standard buffer (e.g., 0.1 M sodium phosphate, pH 7.2).
-
Experimental Setup: Aliquot the stock solution into separate tubes for each condition to be tested (e.g., different pH values, temperatures, or in the presence of various additives). Include a control sample stored under optimal conditions (e.g., 4°C in the dark).
-
Incubation: Incubate the samples under the specified conditions for a set period.
-
Measurement: At regular time intervals, take an aliquot from each sample and measure its absorbance spectrum using a UV-Vis spectrophotometer. The characteristic absorbance peak for phycoerythrin is around 565 nm. A decrease in this peak indicates degradation or aggregation.
-
Data Analysis: Plot the absorbance at 565 nm versus time for each condition to compare the stability of PEB.
Visualizations
Caption: Factors leading to this compound aggregation and its consequences.
Caption: A logical workflow for troubleshooting this compound aggregation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio in Phycoerythrobilin-based assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in Phycoerythrobilin (PEB)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEB) and why is it used in fluorescence assays?
This compound is a red-colored, water-soluble pigment-protein complex belonging to the phycobiliprotein family.[1] It is a light-harvesting accessory pigment found in red algae, cryptophytes, and cyanobacteria.[1] PEB is a key chromophore in Phycoerythrin (PE), a highly fluorescent protein. R-Phycoerythrin (R-PE), isolated from red algae, is particularly useful in fluorescence-based assays due to its intense brightness, high quantum yield (often exceeding 90%), and large Stokes shift, which minimizes background interference from autofluorescence.[2][3][4] Its sensitivity in applications like flow cytometry and immunoassays can be 5 to 10 times greater than that of fluorescein conjugates.[2]
Q2: What are the main sources of noise in PEB-based assays?
The main sources of noise that can decrease the signal-to-noise ratio in PEB-based assays include:
-
High Background Fluorescence: This can be caused by several factors, including nonspecific binding of the PE-conjugate, autofluorescence from cells or tissues, and fluorescence from media components.[5][6]
-
Photobleaching: PE is susceptible to rapid photobleaching, especially in immunofluorescence microscopy, which can lead to a decrease in signal intensity over time.[5]
-
Suboptimal Conjugation: Inefficient conjugation of PE to antibodies or other proteins can result in a lower signal. This can be due to improper molar ratios of reagents or the presence of interfering substances in the antibody buffer.[7][8]
-
Instrumental Noise: This includes readout noise, dark current, and photon shot noise from the detector in fluorescence imaging systems.[9][10]
Q3: How does pH affect the stability and fluorescence of Phycoerythrin?
The pH of the environment can significantly impact the stability and fluorescence of Phycoerythrin. Extreme changes in pH can disturb the electrostatic properties and hydrogen bonding within the protein structure, leading to the dissociation of its subunits (α, β, and γ) and denaturation.[11] This can alter the chromophore's structure and result in a loss of fluorescence intensity.[11] For instance, at a pH of 12.0, a near-total loss of fluorescence intensity (up to 97%) has been observed.[11] It is crucial to maintain the recommended pH range for buffers during conjugation and assays, typically between 6.5 and 8.5, to ensure optimal performance.[12]
Troubleshooting Guide
Issue 1: High Background Signal
High background fluorescence is a common issue that can mask the specific signal from your target.
| Potential Cause | Troubleshooting Step | Supporting Evidence |
| Excessive Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal with minimal background. | High concentrations of primary or secondary antibodies can lead to increased nonspecific binding and background staining.[13][14] |
| Nonspecific Binding of PE Conjugate | Increase the number and duration of wash steps after antibody incubations. Consider adding a blocking step with normal serum from the species in which the secondary antibody was raised. | Insufficient washing may not remove all unbound antibodies.[15] Blocking with serum can reduce nonspecific interactions.[14] B-Phycoerythrin may be less "sticky" than R-phycoerythrin and contribute less to nonspecific binding.[5] |
| Autofluorescence | If working with cells or tissues known for high autofluorescence (e.g., hepatocytes), consider using spectral unmixing if your imaging system supports it, or use a fluorophore with a larger Stokes shift. | Highly metabolic cells and certain tissues can exhibit intrinsic autofluorescence.[6] |
| Contaminated Buffers or Surfaces | Ensure all buffers are freshly prepared and filtered. Clean microscope slides and scanning surfaces with appropriate solvents like methanol or ethanol followed by ultrapure water. | Contaminants can be a source of background fluorescence.[15] |
| Endogenous Enzyme Activity (for enzyme-linked assays) | If using an enzyme-based amplification system (e.g., HRP), quench endogenous peroxidase activity with a solution like 3% H2O2 in methanol. | Endogenous peroxidases or phosphatases in the sample can produce a background signal.[13] |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for R-Phycoerythrin (R-PE) - Antibody Conjugation
| Reagent | Molar Ratio (Reagent:Protein) | Purpose | Reference |
| SPDP to R-PE | 40:1 | Derivatization of R-PE | [7] |
| DTT to IgG | 500:1 | Thiolation of IgG | [7] |
| Antibody to R-PE | 1:1 to 1:4 | Final Conjugation | [12] |
Note: Optimal ratios may vary depending on the specific antibody and should be determined empirically.
Experimental Protocols
Protocol 1: R-Phycoerythrin (R-PE) Conjugation to an Antibody using SMCC Linker
This protocol describes the conjugation of R-PE to an antibody using the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Materials:
-
R-Phycoerythrin (R-PE)
-
Antibody (IgG)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM)
-
DMSO (dry)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Exchange Buffer (e.g., PBS)
-
Storage Buffer (e.g., PBS with a preservative)
-
Gel filtration column
Procedure:
-
Derivatization of R-PE with SMCC: a. Prepare a 10 mg/ml stock solution of SMCC in dry DMSO immediately before use.[16] b. Add 11 µl of the SMCC stock solution per mg of R-PE while vortexing.[16] c. Incubate the reaction in the dark at room temperature for 60 minutes with rotation.[16] d. Purify the SMCC-derivatized R-PE using a gel filtration column pre-equilibrated with "Exchange Buffer".[16]
-
Reduction of the Antibody: a. Add DTT to the antibody solution to a final concentration of 20 mM.[17] b. Incubate for 30 minutes at room temperature without shaking.[17] c. Remove the excess DTT by dialysis against PBS or using a desalting column.[17]
-
Conjugation of R-PE-SMCC to the Reduced Antibody: a. Immediately add the reduced antibody to the purified R-PE-SMCC.[17] b. The sulfhydryl-reactive maleimide end of SMCC will react with the free sulfhydryls on the reduced antibody.[17] c. Allow the reaction to proceed for 60 minutes at room temperature with gentle mixing.
-
Blocking of Unreacted Sulfhydryls: a. Prepare a fresh solution of 10 mg/ml NEM in dry DMSO.[16] b. Add 3.4 µl of the NEM solution per mg of IgG to block any unreacted free sulfhydryls.[16] c. Incubate for 20 minutes at room temperature with rotation.[16]
-
Purification and Storage of the Conjugate: a. Purify the R-PE-antibody conjugate by gel filtration or dialysis to remove unreacted components. b. Store the conjugate in an appropriate storage buffer at a high concentration (> 1 mg/ml) at 4°C. Do not freeze. [16] c. It may be beneficial to centrifuge the conjugate at high speed (e.g., 10,000 x g) before use to remove any aggregates.[16]
Protocol 2: General Immunofluorescence Staining Protocol for Cells
This protocol provides a general workflow for immunofluorescent staining of cells using a PE-conjugated antibody.
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
PE-conjugated primary or secondary antibody
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Mounting Medium with an anti-fade reagent
Procedure:
-
Cell Preparation: a. Wash the cells three times with PBS. b. Fix the cells with Fixation Buffer for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. If staining an intracellular target, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. e. Wash the cells three times with PBS.
-
Blocking: a. Block nonspecific binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.
-
Antibody Incubation: a. Dilute the PE-conjugated antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light. c. If using an unconjugated primary antibody, incubate with the primary antibody first, wash, and then incubate with a PE-conjugated secondary antibody.
-
Washing: a. Wash the cells three to five times with PBS, with each wash lasting at least 5 minutes, to remove unbound antibodies.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an anti-fade mounting medium. b. Image the cells using a fluorescence microscope with appropriate excitation and emission filters for PE (Excitation max: ~565 nm, Emission max: ~575 nm).[4][18]
Visualizations
Caption: Workflow for R-Phycoerythrin and antibody conjugation.
References
- 1. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-phycoerythrin (R-PE) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Fluorescent phycobiliprotein conjugates for analyses of cells and molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phycoerythrin (PE) | AAT Bioquest [aatbio.com]
- 5. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How do I conjugate an antibody with phycoerythrin (PE)? | AAT Bioquest [aatbio.com]
- 9. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. origene.com [origene.com]
- 15. licorbio.com [licorbio.com]
- 16. drmr.com [drmr.com]
- 17. Conjugation of R-Phycoerythrin to a Polyclonal Antibody and F (ab')2 Fragment of a Polyclonal Antibody by Two Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. R-藻红蛋白 (R-PE)-藻胆蛋白-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
Challenges in Phycoerythrobilin stability under varying light intensities.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in phycoerythrobilin (PEB) stability under varying light intensities.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEB) and why is its stability important?
A1: this compound is a red phycobilin, a type of open-chain tetrapyrrole chromophore, that is covalently attached to phycobiliproteins, such as phycoerythrin (PE).[1] These pigment-protein complexes are vital for light harvesting in cyanobacteria and red algae. In research and drug development, PEB's intense fluorescence makes it a valuable tool for applications like fluorescent labeling. Its stability is crucial for the reliability and reproducibility of experimental results, as degradation can lead to loss of signal and inaccurate data.
Q2: What are the primary factors that affect PEB stability?
A2: The stability of PEB, primarily within the phycoerythrin protein, is influenced by several factors:
-
Light Intensity: High light intensities can cause photodegradation, leading to a loss of color and fluorescence.[2]
-
Light Wavelength: The quality of light, specifically the wavelength, can impact PEB stability.[3]
-
Temperature: Elevated temperatures can lead to the denaturation of the surrounding protein, affecting the chromophore's stability. Phycoerythrin is generally stable up to 40-45°C.[4]
-
pH: Extreme pH values (below 4 or above 8) can alter the protein structure and lead to pigment degradation.[4]
-
Oxidizing Agents: The presence of oxidizing agents can contribute to the chemical degradation of PEB.
Q3: How does light intensity lead to the degradation of PEB?
A3: Light exposure can lead to the photodestruction of PEB. This process is dependent on the total number of photons absorbed by the molecule.[5] Photoexcitation can lead to the formation of reactive oxygen species (ROS) which can, in turn, attack the tetrapyrrole structure of PEB, causing it to break down. This results in a loss of the conjugated double bond system responsible for its color and fluorescence, a phenomenon known as photobleaching.
Q4: Are there ways to improve the stability of PEB during experiments?
A4: Yes, several strategies can be employed to enhance PEB stability:
-
Control Light Exposure: Minimize exposure to high-intensity light and use dark-colored or opaque containers for storage.[3]
-
Addition of Stabilizers: Preservatives and additives such as citric acid, sodium azide, and dithiothreitol (DTT) have been shown to improve the stability of phycobiliproteins.[2] For R-phycoerythrin, n-propyl gallate has been shown to improve photostability.[5]
-
Encapsulation: Microencapsulation can provide a protective barrier against environmental factors.[3]
-
Enzymatic Hydrolysis: Studies have shown that enzymatic hydrolysis of phycoerythrin can enhance its stability under thermal and light stress.[6]
-
Optimal Buffer Conditions: Maintaining an optimal pH (typically between 6.0 and 7.0) and temperature (4°C for storage) is critical.
Troubleshooting Guides
Issue 1: Rapid loss of red/pink color or fluorescence during an experiment.
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | - Reduce the intensity of the excitation light source.- Decrease the duration of light exposure.- Work in a dimly lit environment and use covered sample holders. |
| Suboptimal pH | - Verify the pH of your buffer system. For PEB within phycoerythrin, a pH range of 6.0-7.0 is generally recommended. |
| High Temperature | - Ensure your experimental setup is not generating excessive heat.- Use a temperature-controlled stage or cuvette holder if possible. |
| Presence of Oxidizing Agents | - Check for and remove any potential sources of oxidizing agents in your reagents. |
Issue 2: Inconsistent fluorescence readings between samples or experiments.
| Possible Cause | Troubleshooting Steps |
| Variable Light Exposure | - Standardize the light exposure conditions for all samples.- Use a light meter to ensure consistent illumination. |
| Sample Dilution | - The sensitivity of phycoerythrin to light can increase in dilute solutions.[4] Prepare fresh dilutions before use and minimize their exposure to light. |
| Freeze-Thaw Cycles | - Avoid repeated freezing and thawing of PEB-containing solutions. Aliquot samples into single-use volumes for storage. |
| Buffer Incompatibility | - Ensure all components of your buffer system are compatible and do not contribute to PEB degradation. |
Data Presentation
Table 1: Stability of C-Phycoerythrin Under Continuous Light Exposure
This table summarizes the degradation of a crude extract of C-phycoerythrin when exposed to a continuous light intensity of 120 μmol photons m⁻² s⁻¹. The stability is represented by the absorbance at 564 nm, the characteristic absorption peak for phycoerythrin.
| Exposure Time (hours) | Absorbance at 564 nm (normalized to initial value) | Percentage Degradation |
| 0 | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 12 | 0.78 | 22% |
| 24 | 0.70 | 30% |
| 48 | 0.62 | 38% |
| Data adapted from a study on C-phycoerythrin from Lyngbya sp.[4] |
Table 2: Photodestruction Quantum Yields of Various Phycobiliproteins
The photodestruction quantum yield (Φ) represents the probability that an absorbed photon will lead to the destruction of the chromophore. A lower value indicates higher photostability.
| Phycobiliprotein | Chromophores | Photodestruction Quantum Yield (Φ) | Relative Photostability |
| R-Phycoerythrin | This compound, Phycourobilin | 1.1 x 10⁻⁵ | - |
| B-Phycoerythrin | This compound | 6.6 x 10⁻⁶ | More stable than R-PE |
| Allophycocyanin | Phycocyanobilin | 4.5 x 10⁻⁶ | More stable than B-PE |
| C-Phycoocyanin | Phycocyanobilin | 2.5 x 10⁻⁶ | Most stable |
| Data from a comparative photostability study.[5] |
Experimental Protocols
Protocol: Assessing the Photostability of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of a PEB-containing solution (e.g., purified phycoerythrin) under a specific light intensity, based on ICH Q1B guidelines for photostability testing of new drug substances and products.
1. Materials and Equipment:
-
PEB-containing solution (e.g., purified R-Phycoerythrin in a suitable buffer like phosphate-buffered saline, pH 7.0)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of fluorescent and UVA lamps)
-
Calibrated light meter (radiometer/lux meter)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Control samples wrapped in aluminum foil to protect from light
-
Temperature monitoring device
2. Procedure:
-
Sample Preparation:
-
Prepare a solution of the PEB-containing protein at a known concentration in a transparent, chemically inert container.
-
Prepare a control sample of the same solution, but completely wrap the container in aluminum foil to serve as a dark control.
-
-
Light Exposure:
-
Place the test and control samples in the photostability chamber.
-
Expose the samples to a controlled light intensity. A common starting point is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Monitor and control the temperature within the chamber to prevent thermal degradation.
-
-
Data Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot of the test and control samples.
-
Measure the absorbance spectrum of each aliquot using a UV-Vis spectrophotometer over a range that includes the characteristic absorbance peak of PEB (around 565 nm).
-
Record the absorbance value at the peak maximum.
-
-
Data Analysis:
-
Calculate the percentage of remaining PEB at each time point for the light-exposed sample relative to the dark control to account for any non-photochemical degradation.
-
Plot the percentage of remaining PEB as a function of light exposure duration or total light dose (in lux hours or W h/m²).
-
The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visualizations
Caption: Conceptual overview of this compound photodegradation.
Caption: General workflow for assessing PEB photostability.
Caption: Decision tree for troubleshooting PEB instability.
References
- 1. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mass-spectral identification and purification of this compound and phycocyanobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Studies on Extraction and Stability of C-Phycoerythrin From a Marine Cyanobacterium [frontiersin.org]
- 5. [PDF] Mass-spectral identification and purification of this compound and phycocyanobilin. | Semantic Scholar [semanticscholar.org]
- 6. A Mathematical Modeling and Statistical Analysis of Phycobiliprotein Fluorescence Decay under Exposure to Excitation Light [mdpi.com]
Technical Support Center: Optimizing Phycoerythrobilin (PEB) Extraction from Marine Cyanobacterium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of phycoerythrobilin (PEB) from marine cyanobacteria. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure a high-yield and high-purity extraction of this valuable chromophore.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEB) and why is it important?
A1: this compound is a red-colored, open-chain tetrapyrrole chromophore (a type of bilin) found in cyanobacteria and red algae. It is covalently attached to the phycoerythrin (PE) protein, which is a major component of the light-harvesting phycobilisome complex in these organisms. PEB's high fluorescence quantum yield and potent antioxidant properties make it a valuable compound for various applications, including as a fluorescent marker in diagnostics and as a potential therapeutic agent in drug development.
Q2: Which marine cyanobacteria species are good sources of PEB?
A2: Several marine cyanobacteria are known to be rich in phycoerythrin, and therefore good sources of PEB. Species from the genus Synechococcus are particularly noted for their high C-PE-II content, which contains PEB.[1] Other potential candidates include certain strains of Anabaena and Nostoc that have been shown to produce significant amounts of phycoerythrin.[2]
Q3: What is the general workflow for extracting PEB?
A3: The general workflow involves four main stages: 1) Cultivation and harvesting of the cyanobacterial biomass, 2) Cell lysis and extraction of the crude phycoerythrin (PE) protein, 3) Purification of the PE protein, and 4) Cleavage of the PEB chromophore from the apoprotein followed by purification of the free PEB.
Q4: How is the purity of the extracted PE and PEB determined?
A4: The purity of phycoerythrin is often assessed spectrophotometrically by calculating the ratio of absorbance at its maximum (around 565 nm) to the absorbance of aromatic amino acids at 280 nm (A565/A280). A ratio greater than 4.0 is generally considered analytical grade.[3] For free PEB, purity is typically determined using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, which allows for the separation and quantification of PEB isomers.[4]
Q5: What are the key factors affecting the stability of PEB?
A5: Free PEB is sensitive to several factors that can cause its degradation. These include high temperatures, exposure to light (photo-oxidation), and extreme pH conditions.[5] It is crucial to perform extraction and purification steps in the dark or under dim light and at low temperatures whenever possible. The stability of PEB is generally higher when it is still attached to the phycoerythrin protein.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of PEB.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Phycoerythrin (PE) Yield in Crude Extract | Inefficient cell lysis. | - Optimize the cell disruption method. For tough-walled cyanobacteria, consider combining methods (e.g., freeze-thaw cycles followed by sonication).- Ensure the appropriate buffer-to-biomass ratio is used.[6] |
| Inappropriate extraction buffer. | - The pH of the extraction buffer is critical. A slightly acidic to neutral pH (e.g., acetate buffer pH 6.0 or phosphate buffer pH 7.0) has been shown to be effective.[3]- Test different buffers to find the optimal one for your specific cyanobacterial strain. | |
| Degradation of PE during extraction. | - Perform the extraction at a low temperature (e.g., 4°C) to minimize enzymatic degradation.- Work quickly and avoid prolonged exposure of the extract to ambient light. | |
| Incomplete Cleavage of PEB from Phycoerythrin | Suboptimal reaction conditions for methanolysis. | - Ensure the methanol is anhydrous and the reaction is carried out under reflux for a sufficient duration (e.g., 16-24 hours).[5]- The reaction should be performed in the dark to prevent photodegradation of the cleaved PEB. |
| Insufficient enzyme activity for enzymatic hydrolysis. | - Check the activity and optimal conditions (pH, temperature) of the enzyme (e.g., bromelain).[1]- Ensure the correct enzyme-to-substrate ratio is used. | |
| Degradation of Free PEB after Cleavage | Harsh cleavage conditions. | - Avoid excessively high temperatures during methanolysis.[5]- If using acid cleavage, neutralize the reaction mixture promptly after the incubation period. |
| Oxidation of free PEB. | - Perform the cleavage and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon).- Store the purified PEB in the dark and at low temperatures (-20°C or -80°C).[5] | |
| Low Purity of Final PEB Product | Co-elution of contaminants during purification. | - Optimize the gradient for reverse-phase HPLC to achieve better separation of PEB isomers and impurities.[4]- Consider a preliminary purification step, such as solid-phase extraction (SPE), before HPLC. |
| Incomplete separation from the apoprotein. | - Ensure complete precipitation of the apoprotein after cleavage before proceeding to purification.- Use a suitable chromatographic technique (e.g., silica gel chromatography or HPLC) for the purification of the cleaved PEB.[5] |
Experimental Protocols
Protocol 1: Extraction and Purification of Phycoerythrin (PE)
This protocol describes the extraction of crude PE from cyanobacterial biomass and its subsequent purification.
-
Cell Lysis:
-
Harvest cyanobacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a suitable extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0) at a 1:10 (w/v) ratio.
-
Disrupt the cells using one of the following methods:
-
Freeze-Thaw: Subject the cell suspension to three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes.
-
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the crude PE extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude PE extract with constant stirring at 4°C to achieve 20% saturation. Allow it to stir for 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the pellet.
-
Increase the ammonium sulfate concentration in the supernatant to 70% saturation and stir for 1 hour at 4°C.
-
Collect the precipitated PE by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
-
Dialysis and Chromatographic Purification:
-
Resuspend the PE pellet in a minimal volume of 0.01 M sodium phosphate buffer (pH 7.0).
-
Dialyze the solution against the same buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.
-
Further purify the dialyzed PE solution using ion-exchange chromatography (e.g., on a DEAE-cellulose column) or size-exclusion chromatography.
-
Protocol 2: Cleavage of this compound (PEB) from Phycoerythrin
This protocol provides a method for cleaving the PEB chromophore from the purified PE apoprotein.
-
Methanolysis:
-
Lyophilize the purified PE solution to obtain a dry powder.
-
Suspend the dried PE in anhydrous methanol in a round-bottom flask.
-
Reflux the mixture in a boiling water bath for 16-24 hours in the dark. This process cleaves the thioether bond linking PEB to the apoprotein.[7]
-
After refluxing, allow the mixture to cool to room temperature.
-
Filter the solution to remove the precipitated apoprotein.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain the crude PEB extract.
-
Protocol 3: Purification of this compound (PEB)
This protocol outlines the purification of the cleaved PEB using reverse-phase HPLC.
-
Sample Preparation:
-
Dissolve the crude PEB extract in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% trifluoroacetic acid). The specific gradient will need to be optimized for the best separation.
-
Detection: Photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths of PEB (around 550 nm).
-
Collect the fractions corresponding to the PEB peaks.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Store the purified PEB at -20°C or -80°C in the dark to prevent degradation.
-
Data Presentation
Table 1: Comparison of Different Phycoerythrin Extraction Buffers
| Buffer System | pH | Reported Yield/Efficiency | Reference |
| Sodium Phosphate Buffer | 7.0 - 7.2 | High recovery of phycobiliproteins. | [3] |
| Acetate Buffer | 6.0 | Higher yield of extraction (65.21 mg/g) from Microchaete. | [3] |
| Citrate Buffer | 5.0 | Can act as a chelator and reduce protein degradation. | [3] |
| Tris-HCl Buffer | 7.2 | Commonly used for protein extraction. | [3] |
Table 2: Purity Grades of Phycoerythrin
| Purity Grade | A565/A280 Ratio | Application |
| Food Grade | ≥ 0.7 | Food colorants and supplements. |
| Reactive Grade | ≥ 3.9 | Fluorescent labeling and diagnostics. |
| Analytical Grade | > 4.0 | Analytical standards and research. |
| [Source:[3]] |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for PEB extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into this compound Biosynthesis Point toward Metabolic Channeling* | Semantic Scholar [semanticscholar.org]
- 3. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass-spectral identification and purification of this compound and phycocyanobilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Phycoerythrobilin antibody conjugation efficiency
Welcome to the technical support center for Phycoerythrobilin (PEB) antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEB-antibody conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEB) and how is it used in antibody conjugation?
This compound is a red phycobilin, a type of open-chain tetrapyrrole chromophore, that is covalently attached to the phycoerythrin (PE) protein.[1][2][3] This PE protein, containing multiple PEB chromophores, is a large fluorescent molecule (approximately 240 kDa) used as a bright label in various immunoassays like flow cytometry.[4][5] The entire R-Phycoerythrin (R-PE) protein, with its embedded PEB, is what is typically conjugated to an antibody, not the isolated PEB chromophore.[5][6]
Q2: What are the common chemistries used for conjugating PE to antibodies?
The most common methods utilize heterobifunctional crosslinkers that have two different reactive groups, one for the PE protein and one for the antibody.[5] This approach minimizes the formation of unwanted antibody-antibody or PE-PE homodimers.[5][7] A widely used linker is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which reacts with amine groups on PE and sulfhydryl groups on the antibody.[4][5][6][8] Another linker, SPDP (N-succinimidyl 3-(2-pyridyldithio)-propionate), can also be used.[5][6][8]
Q3: What factors can influence the efficiency of my PEB antibody conjugation?
Several factors can impact the success of your conjugation reaction, including:
-
Antibody Purity and Concentration: The antibody should be highly pure (>95%) and at an optimal concentration (typically 1-4 mg/mL).[9][10] Impurities can compete with the antibody for the label.[10]
-
Buffer Composition: The antibody should be in an amine-free and thiol-free buffer, such as PBS, at a pH range of 6.5 to 8.5.[9][11] Additives like Tris, glycine, or sodium azide can interfere with the reaction.[10]
-
Dye-to-Protein Ratio: The molar ratio of PE to antibody needs to be optimized.[4][12] Over-labeling can lead to quenching and loss of antibody function, while under-labeling results in a weak signal.[12][13]
-
Reaction Conditions: Incubation time and temperature should be controlled as specified in the protocol.[14]
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Conjugation | - Verify Antibody Quality: Ensure your antibody is pure and at the recommended concentration. If necessary, use an antibody purification kit.[10] - Check Buffer Compatibility: Dialyze your antibody into a recommended conjugation buffer to remove interfering substances.[15] - Optimize Dye:Protein Ratio: Perform a titration to find the optimal molar ratio of PE to your specific antibody.[12][16] Start with a 1:1 or 2:1 molar ratio of PE to IgG.[4] |
| Antibody Inactivity | - Gentle Handling: Avoid excessive agitation during the reaction which can denature the antibody.[12] - Confirm Antibody Specificity: Ensure the primary antibody is validated for your application and is compatible with your sample's species.[17] |
| Photobleaching | - Minimize Light Exposure: Protect the conjugate from light during incubation and storage.[4][18] - Use Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade agent.[17] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Excess Unconjugated PE | - Purify the Conjugate: Use size exclusion chromatography (e.g., Sephadex G-25) to remove unconjugated PE after the reaction.[4][16] |
| Antibody Aggregation | - Centrifuge the Conjugate: Before use, spin the PE conjugate at 10,000g to pellet any aggregates that may have formed.[4] - Optimize Labeling Ratio: High dye-to-protein ratios can sometimes lead to aggregation.[19] |
| Non-Specific Antibody Binding | - Increase Blocking: Optimize your blocking step with an appropriate blocking agent like BSA or serum from the secondary antibody's host species.[14][20] - Titrate Antibody Concentration: A high concentration of the conjugated antibody can lead to increased background.[14][17] |
Quantitative Data Summary
The optimal dye-to-protein ratio is critical for a successful conjugation. The following table provides a general guideline for optimizing this ratio for PE-antibody conjugation.
| Parameter | Recommendation | Rationale |
| Starting PE:Antibody Molar Ratio | 1:1 to 2:1 | A good starting point for most IgG antibodies.[4] |
| Antibody Concentration | 1-4 mg/mL | Ensures efficient reaction kinetics.[9][11] |
| PE Concentration | Typically in slight molar excess | To drive the reaction towards conjugate formation.[11] |
| Final F/P Ratio | 1-2 | Often results in a bright and functional conjugate.[21] Over-labeling can lead to signal quenching.[13] |
Experimental Protocols
Key Experiment: SMCC-based PE Antibody Conjugation
This protocol is a standard method for conjugating R-Phycoerythrin to an antibody using an SMCC linker.
I. Preparation and Derivitization of PE
-
Prepare PE: Dialyze R-PE against "Dialysis Buffer" (e.g., PBS). The concentration should be 5-10 mg/mL.[4]
-
Activate PE with SMCC: Add a calculated amount of SMCC to the PE solution and rotate at room temperature for 60 minutes, protected from light.[4][5]
-
Purify SMCC-PE: Remove excess SMCC using a gel filtration column equilibrated with "Exchange Buffer".[4][5]
II. Antibody Reduction
-
Prepare Antibody: The antibody should be at a concentration of at least 2 mg/mL.[4]
-
Reduce Antibody: Add Dithiothreitol (DTT) to a final concentration of 20 mM to the antibody solution. Incubate for 30 minutes at room temperature.[4][22] This step reduces disulfide bonds in the antibody's hinge region to create free sulfhydryl groups.
-
Remove DTT: Immediately after incubation, remove the DTT using a desalting column.[5][22]
III. Covalent Conjugation
-
Combine Reactants: Immediately add the SMCC-activated PE to the reduced antibody. A molar ratio of approximately 2 PE molecules per IgG is a good starting point.[4]
-
Incubate: Rotate the reaction mixture for 60 minutes at room temperature, protected from light.[4]
-
Block Unreacted Sulfhydryls: Add N-ethylmaleimide (NEM) to block any remaining free sulfhydryl groups on the antibody. Incubate for 20 minutes.[4][22]
IV. Purification and Storage
-
Purify Conjugate: Purify the PE-antibody conjugate using a desalting column or dialysis to remove unreacted components.[4]
-
Storage: Store the conjugate at 4°C, protected from light. Do not freeze PE conjugates.[4]
Quality Control: SDS-PAGE Analysis
To assess the success of the conjugation, perform SDS-PAGE under non-reducing conditions.[5]
-
Sample Preparation: Prepare samples of the unconjugated antibody, unconjugated PE, and the final conjugate.
-
Electrophoresis: Run the samples on a suitable polyacrylamide gel.
-
Analysis: The conjugated antibody should show a significant band shift to a higher molecular weight compared to the unconjugated antibody. The presence of free antibody or free PE can indicate an inefficient reaction or incomplete purification.
Visualizations
Caption: Workflow for PEB antibody conjugation using SMCC chemistry.
Caption: Troubleshooting logic for PEB antibody conjugation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structures and apoprotein linkages of this compound and phycocyanobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. drmr.com [drmr.com]
- 5. Conjugation of R-Phycoerythrin to a Polyclonal Antibody and F (ab')2 Fragment of a Polyclonal Antibody by Two Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation of R-Phycoerythrin to a Polyclonal Antibody and F (ab')2 Fragment of a Polyclonal Antibody by Two Different Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bidmc.org [bidmc.org]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 11. abcam.com [abcam.com]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. interchim.fr [interchim.fr]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. biotium.com [biotium.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. columbiabiosciences.com [columbiabiosciences.com]
- 20. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 21. dojindo.com [dojindo.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Impact of pH and temperature on Phycoerythrobilin stability.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phycoerythrobilin (PEB) and its parent protein, Phycoerythrin (PE). The stability of PEB is intrinsically linked to the structural integrity of the phycoerythrin protein. Therefore, this guide addresses the stability of the holoprotein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for Phycoerythrin stability?
A1: Phycoerythrin generally exhibits strong functional stability within a pH range of 4.0 to 10.0.[1][2][3] Within this range, the protein typically maintains its native oligomeric structure.[1] However, for specific types of phycoerythrin, the optimal range can be narrower. For instance, R-phycoerythrin from Porphyra yezoensis is most thermostable between pH 5.0 and 8.0.[4]
Q2: How does temperature affect Phycoerythrin stability?
A2: Phycoerythrin is sensitive to thermal degradation. Stability is generally maintained at temperatures up to 40-45°C.[2][5] Above this temperature, denaturation and subsequent loss of color and fluorescence occur.[5][6] For example, B-phycoerythrin from Porphyridium cruentum has an apparent melting temperature (Tm) of 77.5 ± 0.5 °C at pH 7.0.[1] The rate of thermal degradation is also influenced by pH.[4]
Q3: My Phycoerythrin solution is losing its color. What are the possible causes?
A3: Color loss in a Phycoerythrin solution is a direct indicator of degradation. The primary causes are:
-
Inappropriate pH: Exposure to pH values outside the optimal range (typically below 4.0 or above 10.0) can lead to protein denaturation and chromophore alteration.[3][7]
-
High Temperature: Storing or incubating the solution at temperatures above 45°C can cause rapid denaturation.[6][8]
-
Light Exposure: Prolonged exposure to light can cause photobleaching of the this compound chromophore.[2][9] It is recommended to store solutions in the dark or in amber vials.[6]
-
Oxidative Damage: The presence of oxidizing agents can lead to the breakdown of the this compound molecule.[6]
Q4: Can I use preservatives to enhance the stability of my Phycoerythrin solution?
A4: Yes, certain additives can improve the stability of phycoerythrin. Sugars (such as sucrose and glucose), citric acid, and benzoic acid have been shown to have a preservative effect, enhancing thermal stability and extending shelf life.[7][10][11]
Troubleshooting Guides
Issue 1: Precipitation of Phycoerythrin in Solution
-
Symptom: The phycoerythrin solution appears cloudy or contains visible precipitates.
-
Probable Cause: This is often due to the pH of the solution being at or near the isoelectric point of the protein, where its solubility is minimal. For R-phycoerythrin, the isoelectric point is around 4.1 to 4.2.[4] Extreme pH values can also lead to denaturation and aggregation.
-
Solution:
-
Measure the pH of your solution.
-
If the pH is near the isoelectric point or outside the optimal stability range (pH 4.0-10.0), adjust it using a suitable buffer (e.g., phosphate or citrate buffer) to bring it within the stable range.
-
Gently agitate the solution to redissolve the precipitate. A brief, gentle sonication might be helpful, but avoid excessive heating.
-
Issue 2: Rapid Loss of Fluorescence During an Experiment
-
Symptom: A significant decrease in the fluorescence intensity of the phycoerythrin solution is observed over a short period during an experimental procedure.
-
Probable Cause: This is often due to thermal stress from equipment or exposure to high-intensity light. Many experimental setups, such as fluorescence microscopes or plate readers with high-intensity lamps, can generate heat and cause photobleaching.[6]
-
Solution:
-
Temperature Control: If possible, perform the experiment in a temperature-controlled environment, such as on ice or using a cooling stage.
-
Light Filtering: Use neutral density filters to reduce the intensity of the excitation light.
-
Minimize Exposure Time: Only expose the sample to the light source when actively acquiring data.
-
Data Presentation
Table 1: pH Stability of Phycoerythrin from Various Sources
| Phycoerythrin Type/Source | Stable pH Range | Reference |
| B-Phycoerythrin (Porphyridium cruentum) | 4.0 - 10.0 | [1] |
| C-Phycoerythrin | 3.0 - 8.0 (short duration) | [2] |
| R-Phycoerythrin (Polysiphonia urceolata) | 3.5 - 9.5 | [3] |
| R-Phycoerythrin (Cattleya elongata) | 6.0 - 8.5 | [3] |
| R-Phycoerythrin (Porphyra yezoensis) | 5.0 - 8.0 (more thermostable) | [4] |
Table 2: Thermal Stability of Phycoerythrin
| Phycoerythrin Type/Source | Temperature Stability | Conditions | Reference |
| B-Phycoerythrin (Porphyridium cruentum) | Apparent Tm = 77.5 ± 0.5 °C | pH 7.0 | [1] |
| Phycoerythrin (General) | Stable up to 40 °C | - | [2] |
| R-Phycoerythrin | Significant color reduction above 40 °C | - | [3] |
| Phycocyanin (related phycobiliprotein) | Stable up to 45 °C | Optimal pH 5.5-6.0 | [5] |
| C-Phycoerythrin (Leptolyngbya sp.) | Retains ~80% stability at 60°C for 30 min | - | [7] |
Experimental Protocols
Protocol 1: Determination of Phycoerythrin Stability at Different pH and Temperatures
Objective: To assess the stability of a phycoerythrin solution under various pH and temperature conditions by monitoring changes in absorbance.
Materials:
-
Purified phycoerythrin solution
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, glycine-NaOH for pH 9-10)
-
UV-Vis Spectrophotometer
-
Water bath or incubator
-
pH meter
Methodology:
-
Sample Preparation: Dilute the stock phycoerythrin solution to a working concentration (e.g., 0.2 mg/mL) in the different pH buffers.
-
Initial Measurement: Immediately after preparation, measure the absorbance spectrum of each sample in the range of 250-700 nm. Record the absorbance maximum for phycoerythrin (around 565 nm for R-PE). This will serve as the initial (time zero) reading.
-
Incubation:
-
For pH stability: Store the samples at a constant temperature (e.g., 4°C or room temperature) in the dark.
-
For thermal stability: Incubate the samples at various temperatures (e.g., 30, 40, 50, 60, 70°C) for a defined period.
-
-
Time-course Measurements: At regular intervals (e.g., every hour for thermal stability, every 24 hours for pH stability), remove an aliquot of each sample and measure its absorbance spectrum.
-
Data Analysis: Calculate the percentage of remaining phycoerythrin at each time point relative to the initial measurement using the absorbance at the maximum wavelength. Plot the percentage of remaining phycoerythrin against time for each condition.
Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To determine the free radical scavenging activity of a phycoerythrin sample.
Materials:
-
Phycoerythrin solution of known concentration
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
Microplate reader or spectrophotometer
Methodology:
-
Sample and Control Preparation: Prepare a series of dilutions of the phycoerythrin solution in a suitable buffer. Prepare a series of dilutions of ascorbic acid as a positive control.
-
Reaction Mixture: In a microplate well or a cuvette, mix the phycoerythrin sample (or control) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
-
Measurement: Measure the absorbance of the solution at 517 nm.[12] A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the buffer instead of the sample.
Visualizations
Caption: Workflow for assessing Phycoerythrin stability.
Caption: Troubleshooting logic for Phycoerythrin color loss.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Studies on Extraction and Stability of C-Phycoerythrin From a Marine Cyanobacterium [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Effect of Storage and Pasteurization (Thermal and High-Pressure) Conditions on the Stability of Phycocyanobilin and Phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studying the impact of phycoerythrin on antioxidant and antimicrobial activity of the fresh rainbow trout fillets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FRET Efficiency with Phycoerythrobilin as an Acceptor: A Comparative Guide
For researchers, scientists, and drug development professionals, Förster Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions. The choice of donor and acceptor fluorophores is critical for the success of FRET experiments. This guide provides a comprehensive comparison of Phycoerythrobilin (PEB) as a FRET acceptor, detailing its performance, validation protocols, and comparison with common alternatives.
Introduction to this compound in FRET
This compound (PEB) is a red-colored, water-soluble linear tetrapyrrole chromophore found in cyanobacteria and red algae, where it is a component of the light-harvesting phycobiliprotein, phycoerythrin (PE). Its strong absorption in the green-yellow region of the spectrum and high quantum yield make it a potentially suitable acceptor for FRET applications with donors that emit in this range, such as Green Fluorescent Protein (GFP) and Cyan Fluorescent Protein (CFP).
Performance Characteristics of this compound as a FRET Acceptor
The suitability of a fluorophore as a FRET acceptor is determined by its spectral properties, quantum yield, and extinction coefficient. These parameters are crucial for calculating the Förster distance (R₀), the distance at which FRET efficiency is 50%.
| Parameter | Value | Reference |
| Absorption Maximum (λ_abs) | ~545-565 nm | [1] |
| Emission Maximum (λ_em) | ~575-580 nm | [1] |
| Molar Extinction Coefficient (ε) | ~1.96 x 10⁶ M⁻¹cm⁻¹ (for R-Phycoerythrin) | [2] |
| Quantum Yield (Φ) | ~0.84 (for R-Phycoerythrin) | [2] |
Advantages of this compound:
-
Large Stokes Shift: The significant separation between its absorption and emission maxima reduces spectral overlap and bleed-through, simplifying data analysis.
-
High Extinction Coefficient: Its ability to strongly absorb light enhances the potential for efficient energy transfer.
-
High Quantum Yield: A high quantum yield contributes to a larger Förster distance, increasing the dynamic range of the FRET measurement.
Disadvantages of this compound:
-
Large Size: As PEB is typically used as part of the larger phycoerythrin protein, its size can introduce steric hindrance, potentially limiting its use in studying interactions between proteins in close proximity.
-
Complex Photophysics: The presence of multiple chromophores within a single phycoerythrin molecule can complicate the interpretation of FRET data.
-
Delivery into Cells: Being a protein, delivering PEB-containing constructs into living cells for intracellular FRET studies can be more challenging than with small molecule dyes.
Comparison with Alternative FRET Acceptors
| Acceptor | Donor Compatibility (e.g., GFP, CFP) | Key Advantages | Key Disadvantages |
| This compound (PEB) | Good spectral overlap with GFP and CFP emission. | High extinction coefficient and quantum yield. | Large size, potential for steric hindrance. |
| mCherry | Good spectral overlap with GFP emission. | Genetically encodable, easy to create fusion proteins. | Lower quantum yield and extinction coefficient compared to some dyes. |
| Cy3 | Good spectral overlap with GFP emission. | Small size, bright, and photostable. | Requires chemical conjugation, not genetically encodable. |
| Alexa Fluor 594 | Good spectral overlap with GFP emission. | Very bright and photostable, less pH sensitive. | Requires chemical conjugation, not genetically encodable. |
Experimental Protocols for Validating FRET Efficiency
Validating FRET efficiency is crucial to ensure that the observed signal is due to a genuine molecular interaction. The two most common methods for validation are Sensitized Emission and Acceptor Photobleaching.
Workflow for FRET Validation
Caption: General workflow for validating FRET efficiency.
Protocol 1: Sensitized Emission
This method involves exciting the donor and measuring the emission of the acceptor. The resulting signal, corrected for spectral bleed-through, is a measure of FRET.[3]
Methodology:
-
Image Acquisition:
-
Donor Channel: Excite at the donor's excitation wavelength and measure emission at the donor's emission wavelength.
-
Acceptor Channel: Excite at the acceptor's excitation wavelength and measure emission at the acceptor's emission wavelength.
-
FRET Channel: Excite at the donor's excitation wavelength and measure emission at the acceptor's emission wavelength.
-
-
Control Samples:
-
Donor-only sample: To determine the donor bleed-through into the FRET channel.
-
Acceptor-only sample: To determine the direct excitation of the acceptor at the donor's excitation wavelength.
-
-
Correction Factors: Calculate correction factors for donor bleed-through and acceptor direct excitation from the control samples.[4][5]
-
FRET Efficiency Calculation: Apply the correction factors to the raw FRET data to calculate the net FRET efficiency.
Protocol 2: Acceptor Photobleaching
This method relies on the principle that if FRET is occurring, photobleaching the acceptor will lead to an increase in the donor's fluorescence intensity (dequenching).[2][6]
Methodology:
-
Pre-bleach Imaging: Acquire images of both the donor and acceptor channels before photobleaching.
-
Acceptor Photobleaching: Selectively photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength until its fluorescence is significantly reduced.
-
Post-bleach Imaging: Acquire images of the donor channel after photobleaching.
-
FRET Efficiency Calculation: The FRET efficiency is calculated from the increase in the donor's fluorescence intensity after acceptor photobleaching. The formula is:
-
E = 1 - (I_pre / I_post)
-
Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.
-
Constructing this compound-Based FRET Biosensors
Creating a PEB-based FRET biosensor involves genetically fusing the apophycoerythrin protein (the protein scaffold of PE) to the protein of interest. The PEB chromophore is then either co-expressed and enzymatically attached in the host cells or supplied exogenously to the purified apoprotein-fusion.[7]
Caption: Workflow for constructing a PEB-based FRET biosensor.
Conclusion
This compound, as part of the phycoerythrin protein, presents a promising, albeit challenging, FRET acceptor. Its excellent spectral properties are countered by its large size and the complexities of working with a protein-based fluorophore. For researchers considering PEB, a thorough validation of FRET efficiency using the detailed protocols provided is essential. While genetically encoded acceptors like mCherry offer convenience, the superior brightness of PEB may be advantageous in specific applications where signal-to-noise is a primary concern. Further research directly comparing the FRET efficiency of PEB with other acceptors in standardized biosensor constructs would be highly valuable to the scientific community.
References
- 1. mdc-berlin.de [mdc-berlin.de]
- 2. Imaging protein interactions by FRET microscopy: FRET measurements by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging protein interactions by FRET microscopy: FRET measurements by sensitized emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precision and accuracy of single-molecule FRET measurements—a multi-laboratory benchmark study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 7. FORMATION OF FLUORESCENT PROTEINS BY THE ATTACHMENT OF this compound TO R-PHYCOERYTHRIN ALPHA AND BETA APO-SUBUNITS - PMC [pmc.ncbi.nlm.nih.gov]
Phycoerythrobilin vs. phycocyanobilin: a spectroscopic comparison.
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of phycoerythrobilin and phycocyanobilin, complete with experimental data and protocols.
This compound (PEB) and phycocyanobilin (PCB) are linear tetrapyrrole pigments, known as phycobilins, that play crucial roles as light-harvesting chromophores in the photosynthetic machinery of cyanobacteria and red algae.[1][2] Their distinct molecular structures give rise to unique spectroscopic properties, making them valuable tools in various biotechnological and therapeutic applications, including fluorescence imaging and photodynamic therapy. This guide provides a comprehensive comparison of their spectroscopic features, supported by quantitative data and detailed experimental methodologies.
Spectroscopic Data Summary
The fundamental difference in the number of conjugated double bonds between the two molecules is a key determinant of their distinct spectral characteristics.[1][3] this compound, with fewer conjugated double bonds, absorbs and emits light at shorter wavelengths (in the green-yellow region of the spectrum) compared to phycocyanobilin, which absorbs and emits at longer wavelengths (in the orange-red region).[1][4]
| Spectroscopic Property | This compound (PEB) | Phycocyanobilin (PCB) |
| Color | Red | Blue |
| Maximum Absorption (λmax) | ~550-566 nm[1][2] | ~620-640 nm[1][5] |
| Maximum Emission (λem) | ~576-585 nm[1][2] | ~644-650 nm[1][6] |
| Molar Extinction Coefficient (ε) | ~136,000 M⁻¹cm⁻¹ | ~102,000 M⁻¹cm⁻¹[7] |
| Fluorescence Quantum Yield (Φ) | High (up to 0.98 for PE)[8] | Generally lower than PEB[9] |
| Number of Conjugated Double Bonds | 6[1][3] | 9[1][3] |
Experimental Protocols
The following protocols outline standard methods for determining the key spectroscopic properties of this compound and phycocyanobilin.
1. UV-Visible Absorption Spectroscopy
This protocol is used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax).[1]
-
Objective: To measure the absorbance of light by a phycobilin sample across a range of wavelengths.
-
Materials:
-
UV-Vis Spectrophotometer
-
1 cm path length quartz or glass cuvettes
-
Phosphate buffer (0.1 M, pH 7.0)
-
Purified phycobilin sample
-
-
Procedure:
-
Sample Preparation: Dissolve the purified phycobilin in phosphate buffer. Adjust the concentration to achieve an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]
-
Instrument Setup: Power on the spectrophotometer and allow it to warm up according to the manufacturer's guidelines. Set the scanning wavelength range (e.g., 400 nm to 800 nm).[1]
-
Blanking: Use the phosphate buffer as a blank to zero the instrument. Fill a clean cuvette with the buffer and record the baseline.[1]
-
Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the spectrophotometer and initiate the scan.[1]
-
Data Analysis: The resulting spectrum will display absorbance as a function of wavelength. The peak of this spectrum corresponds to the λmax.[1]
-
2. Fluorescence Spectroscopy
This protocol details the measurement of the fluorescence emission spectrum and the wavelength of maximum emission (λem).[1]
-
Objective: To determine the fluorescence characteristics of a phycobilin sample upon excitation at a specific wavelength.
-
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
Phosphate buffer (0.1 M, pH 7.0)
-
Purified phycobilin sample
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the phycobilin in phosphate buffer. The concentration should be kept low to prevent inner filter effects.[1]
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength near the absorption maximum of the phycobilin (e.g., ~550 nm for PEB, ~620 nm for PCB). Set the desired emission wavelength range for scanning.[1]
-
Measurement: Fill a clean cuvette with the sample solution and place it in the spectrofluorometer. Begin the emission scan.
-
Data Analysis: The output will be a spectrum showing fluorescence intensity versus emission wavelength. The peak of this spectrum is the λem.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the biosynthetic relationship between this compound and phycocyanobilin.
Caption: Experimental workflow for spectroscopic comparison of phycobilins.
References
- 1. benchchem.com [benchchem.com]
- 2. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 3. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Phycoerythrobilin for In Vivo Cell Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in designing robust in vivo cell tracking studies. The ideal label should be bright, photostable, and above all, biocompatible, exerting minimal perturbation on the biological system under investigation. This guide provides an objective comparison of Phycoerythrobilin (PEB), a naturally derived fluorophore, with other common cell labeling agents, supported by available experimental data and detailed methodologies.
This compound, a red-colored linear tetrapyrrole chromophore found in cyanobacteria and red algae, is the pigment responsible for the vibrant fluorescence of the phycobiliprotein phycoerythrin.[1][2][3] Its inherent spectral properties, including a high fluorescence quantum yield in certain protein environments, have made it a molecule of interest for bio-imaging applications. This guide delves into the key performance indicators of PEB's biocompatibility—cytotoxicity, photostability, and fluorescence efficiency—and compares them with established fluorescent proteins and organic dyes.
Key Performance Indicators: A Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key performance indicators for this compound and its main alternatives. It is important to note that direct comparative data for PEB as a standalone in vivo cell label is limited, and much of the available information is derived from studies on its native protein complex, Phycoerythrin (PE).
| Feature | This compound (PEB) | Fluorescent Proteins (e.g., GFP, mCherry) | Organic Dyes (e.g., Cyanine dyes) |
| Cytotoxicity | Data on free PEB is limited. Phycobiliproteins are generally considered to have low cytotoxicity. | Generally low cytotoxicity, but overexpression can sometimes lead to cellular stress. | Varies widely; some can exhibit significant cytotoxicity and phototoxicity.[4] |
| Photostability | Phycobiliproteins show good photostability. R-phycoerythrin has a photodestruction quantum yield of 1.1 x 10⁻⁵.[5] SmURFP, a protein that binds a PEB precursor, has photostability comparable to eGFP.[6] | Varies between proteins. Can be prone to photobleaching under intense illumination. | Can be highly photostable, but this varies significantly between different dyes. |
| Fluorescence Quantum Yield | High potential. When bound to the BDFP3.3 protein, PEB exhibits a quantum yield of 66%.[7] | Moderate to high (e.g., eGFP ~0.60). | Generally high and can be optimized through chemical modification. |
| Brightness | Potentially very bright, dependent on the protein environment. | Good brightness, widely used for in vivo imaging. | Can be exceptionally bright. |
| Cellular Uptake | The mechanism for free PEB is not well-characterized in mammalian cells. Tetrapyrrole transport is complex.[8][9] | Genetically encoded, expressed intracellularly. | Varies; can be passive diffusion, endocytosis, or require specific transporters. |
| Cellular Clearance | Information on the clearance of free PEB is not readily available. | Degraded through normal cellular protein turnover. | Clearance mechanisms vary and can involve efflux pumps. Biodistribution of free dyes often shows rapid clearance via kidneys.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are summaries of key experimental protocols relevant to the evaluation of fluorescent labels.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorescent probe, which is the concentration that reduces cell viability by 50%.[11][12][13][14]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the fluorescent probe (e.g., this compound) for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
References
- 1. Phycobilins Versatile Pigments with Wide-Ranging Applications: Exploring Their Uses, Biological Activities, Extraction Methods and Future Perspectives [mdpi.com]
- 2. Phycobilins Versatile Pigments with Wide-Ranging Applications: Exploring Their Uses, Biological Activities, Extraction Methods and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phycobilin - Wikipedia [en.wikipedia.org]
- 4. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability studies of phycobiliprotein fluorescent labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress of Natural and Recombinant Phycobiliproteins as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very Bright this compound Chromophore for Fluorescence Biolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cell biology of tetrapyrroles: a life and death struggle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. ajbs.scione.com [ajbs.scione.com]
- 14. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectrum: A Comparative Guide to Phycoerythrobilin-Labeled Antibodies
For researchers, scientists, and drug development professionals, the choice of fluorophore-conjugated antibody is a critical decision that can significantly impact experimental outcomes. Phycoerythrobilin (PEB), a key chromophore in R-Phycoerythrin (R-PE), offers exceptional brightness, making it a popular choice for a variety of applications, particularly in flow cytometry. However, like any tool, it possesses a unique set of characteristics that must be understood to ensure data integrity. This guide provides an objective comparison of PEB-labeled antibodies with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagents for your research needs.
Performance Comparison: PEB-Labeled Antibodies vs. Alternatives
The performance of a fluorophore-conjugated antibody is determined by several key factors, including its brightness, susceptibility to non-specific binding, spectral properties, and photostability. R-PE, which contains PEB, is renowned for its high fluorescence quantum yield, making it one of the brightest fluorophores available for flow cytometry.[1] This intensity is particularly advantageous for the detection of low-abundance antigens. However, its performance must be weighed against potential drawbacks, such as non-specific binding and spectral overlap.
Quantitative Data Summary
| Fluorophore | Relative Brightness | Excitation Max (nm) | Emission Max (nm) | Photostability | Non-Specific Binding |
| R-PE | Very High | ~496, 565 | ~578 | Moderate | Can be high in certain cell types |
| FITC | Moderate | ~495 | ~519 | Low | Generally Low |
| APC | High | ~650 | ~660 | Moderate | Generally Low |
| Alexa Fluor 488 | High | ~495 | ~519 | High | Generally Low |
| Alexa Fluor 568 | High | ~578 | ~603 | High | Generally Low |
| Brilliant Violet 421 | Very High | ~405 | ~421 | High | Low |
Note: Relative brightness can vary depending on the instrument and experimental conditions. The data presented is a generalized comparison.
Cross-Reactivity and Non-Specific Binding
In the context of fluorescently labeled antibodies, "cross-reactivity" can extend beyond the traditional definition of an antibody binding to an unintended epitope. It can also refer to undesirable interactions of the fluorophore itself, leading to false-positive signals.
Phycoerythrin's Intrinsic Binding Properties
A significant consideration when using PE-conjugated antibodies, particularly for intracellular staining, is the potential for non-specific binding of the PE protein itself. Studies have demonstrated that PE-conjugated antibodies, but not those conjugated with FITC or APC, can selectively stain murine plasma cells in a non-antigen-specific manner after membrane permeabilization.[2][3] This phenomenon is not dependent on the antibody's isotype or origin but is an intrinsic property of the PE molecule.[2] This can lead to false-positive results when analyzing intracellular targets in these cell types.
Spectral Overlap and Compensation
The broad emission spectrum of PE results in significant spectral overlap, or "spillover," into detection channels intended for other fluorophores, such as FITC and those used for PE-tandem dyes.[4][5] This necessitates a critical process in multicolor flow cytometry known as compensation, which mathematically corrects for the spectral spillover.[2][4][6] For example, the emission from FITC can be detected in the PE channel, and vice-versa, requiring careful setup of compensation controls to ensure accurate data.[5][7]
Tandem Dye Instability: A Source of "Cross-Talk"
R-PE is a common donor fluorophore in tandem dyes, such as PE-Cy7, where its energy is transferred to an acceptor dye, resulting in a longer-wavelength emission.[8] However, these tandem dyes can be unstable and are susceptible to degradation from factors like light exposure and fixation.[8][9] This degradation leads to a breakdown of the tandem, resulting in increased fluorescence emission from the donor PE molecule.[9] This "leakage" of PE signal into its primary channel can create artificial double-positive populations in multicolor experiments, a significant source of data misinterpretation.[9]
Experimental Protocols
To mitigate the challenges associated with PEB-labeled antibodies and ensure reliable data, adherence to optimized experimental protocols is crucial.
Protocol 1: Intracellular Staining with PE-Conjugated Antibodies
This protocol is designed to minimize non-specific binding of PE during intracellular staining.
Materials:
-
Cells in suspension (1 x 10^6 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS)
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
PE-conjugated antibody of interest
-
Isotype control PE-conjugated antibody
Procedure:
-
Cell Preparation: Start with a single-cell suspension. If performing surface staining, incubate cells with surface marker antibodies prior to fixation.
-
Fixation: Wash cells with PBS and pellet by centrifugation. Resuspend the cell pellet in 100 µL of ice-cold Fixation Buffer and incubate for 20 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of Staining Buffer to the fixed cells and centrifuge. Discard the supernatant.
-
Permeabilization and Staining: Resuspend the cell pellet in 100 µL of Permeabilization Buffer. Add the PE-conjugated antibody or isotype control at the predetermined optimal concentration.
-
Incubation: Incubate for at least 30 minutes at 4°C, protected from light.
-
Final Washes: Wash the cells twice with 1 mL of Permeabilization Buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in Staining Buffer for immediate analysis on a flow cytometer.
Protocol 2: Flow Cytometry Compensation for PE and Tandem Dyes
Accurate compensation is essential for multicolor flow cytometry panels that include PE.
Materials:
-
Experimental samples stained with the full antibody panel.
-
Single-stained compensation controls for each fluorophore in the panel (cells or compensation beads).
-
Unstained control (cells or beads).
Procedure:
-
Prepare Compensation Controls: For each fluorophore, including PE and any PE-tandem dyes, prepare a separate tube of cells or compensation beads stained with only that single antibody conjugate. It is critical that the tandem dye conjugate used for compensation is from the same lot as the one used in the experimental samples.[10]
-
Instrument Setup: Use the unstained control to set the forward and side scatter voltages and to establish the baseline fluorescence for all detectors.
-
Acquire Compensation Controls: Run each single-stained control and adjust the voltage for its primary detector to place the positive population on scale. Record data for all parameters for each control.
-
Calculate Compensation Matrix: Use the flow cytometer's software to automatically calculate the compensation matrix based on the median fluorescence intensity of the positive and negative populations for each single-stained control.
-
Apply Compensation: Apply the calculated compensation matrix to the experimental samples.
-
Data Analysis: Analyze the compensated data, being mindful of potential issues like tandem dye degradation which may not be fully corrected by standard compensation.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important workflows and relationships.
References
- 1. PE and APC | AAT Bioquest [aatbio.com]
- 2. news-medical.net [news-medical.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 5. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. Comparison of fluorescein and phycoerythrin conjugates for quantifying CD20 expression on normal and leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry and the stability of phycoerythrin-tandem dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
Phycoerythrobilin compared to synthetic dyes like Cy3 for immunofluorescence
In the dynamic field of immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of phycoerythrobilin, a natural phycobilin pigment, and Cy3, a widely used synthetic cyanine dye. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific immunofluorescence applications.
Quantitative Comparison of Fluorophore Properties
The selection of a fluorophore is often dictated by its spectral properties, brightness, and stability. The following table summarizes the key quantitative characteristics of R-Phycoerythrin (the protein complex containing this compound) and the Cy3 dye.
| Property | R-Phycoerythrin (with this compound) | Cy3 |
| Excitation Maximum (nm) | 496, 545, 566[1] | ~550 - 552[2][] |
| Emission Maximum (nm) | ~575[4] | ~565 - 570[2][] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~1.96 x 10⁶[1] | ~1.5 x 10⁵[5][6] |
| Quantum Yield (QY) | ~0.84 - 0.90+[1][7] | ~0.20 - 0.24 (in absence of silver particles)[5] |
| Brightness (ε x QY) | ~1.65 x 10⁶[1] | ~3.0 - 3.6 x 10⁴ |
| Molecular Weight (Da) | ~250,000 (R-PE protein)[1] | ~587 (dye only)[2] |
Performance in Immunofluorescence: A Comparative Overview
Brightness and Signal-to-Noise Ratio:
R-Phycoerythrin (R-PE), which contains multiple this compound chromophores, is renowned for its exceptional brightness.[7] Its remarkably high molar extinction coefficient and quantum yield result in a fluorescence intensity that can be equivalent to approximately 30 fluorescein or 100 rhodamine molecules.[8] This intrinsic brightness often translates to a superior signal-to-noise ratio in immunofluorescence applications, enabling the detection of low-abundance targets.[9]
Cy3, while also a bright and widely used fluorophore, has a lower intrinsic brightness compared to the entire R-PE complex.[][10] However, its smaller size can be advantageous, potentially allowing for denser labeling of antibodies without causing steric hindrance. The fluorescence of Cy3 can be enhanced when conjugated to proteins, which can improve its performance in immunofluorescence.[9]
Photostability:
Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a critical factor in fluorescence microscopy, especially for time-lapse imaging. Cy3 is known for its good photostability, outperforming many other fluorescent dyes in this regard.[11] However, like all fluorophores, it will eventually photobleach under continuous illumination.[5] The use of antifade mounting media is recommended to preserve the fluorescence signal of both Cy3 and this compound-based dyes.[12]
Information on the photostability of isolated this compound is less common, as it is almost always used within the protective environment of the phycoerythrin protein. The protein scaffold of R-PE is thought to confer some degree of photostability to the embedded chromophores.[8] Some studies have noted that fluorescence recovery can occur after photobleaching of phycobilisomes, suggesting a complex photophysical behavior.[13]
Experimental Protocols
Detailed methodologies for immunofluorescence staining are crucial for reproducible results. Below are representative protocols for indirect immunofluorescence using a Cy3-conjugated secondary antibody and a phycoerythrin-based detection method.
Protocol 1: Indirect Immunofluorescence with a Cy3-Conjugated Secondary Antibody
This protocol outlines the staining of a target protein in fixed and permeabilized adherent cells.
A. Cell Preparation:
-
Culture adherent cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
B. Staining Procedure:
-
Permeabilization (for intracellular targets): If targeting an intracellular protein, incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in the blocking buffer. Apply the diluted antibody to the cells and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS to remove the unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Apply and incubate for 1 hour at room temperature, protected from light.[14]
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
Protocol 2: Indirect Immunofluorescence with a Phycoerythrin-PEAPE Complex
This method utilizes pre-formed immune complexes of R-phycoerythrin and a monoclonal anti-R-phycoerythrin antibody (PEAPE complexes) for signal amplification.[15]
A. Cell Preparation:
-
Prepare cells (e.g., peripheral blood mononuclear cells) and wash them in a suitable buffer (e.g., PBS with 0.5% BSA and 0.02% sodium azide).
B. Staining Procedure:
-
Primary Antibody Incubation: Incubate the cells with the primary monoclonal antibody specific for the cell surface antigen of interest for 30 minutes at 4°C.
-
Washing: Wash the cells twice with the buffer to remove the unbound primary antibody.
-
Bridging Antibody Incubation: Incubate the cells with an unlabeled anti-mouse Ig antibody for 30 minutes at 4°C. This antibody will bind to the primary antibody.
-
Washing: Wash the cells twice with the buffer.
-
PEAPE Complex Incubation: Add the PEAPE complexes to the cell suspension and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells twice with the buffer.
-
Analysis: Resuspend the cells in the buffer for analysis by flow cytometry or mount for fluorescence microscopy.[15]
Visualizing the Workflow
To illustrate the general process of indirect immunofluorescence, the following diagram outlines the key steps.
Caption: General workflow for indirect immunofluorescence staining.
Conclusion
Both this compound (as part of R-Phycoerythrin) and Cy3 are excellent fluorophores for immunofluorescence, each with its own set of advantages. R-PE offers unparalleled brightness, making it an ideal choice for detecting weakly expressed antigens and for applications where a high signal-to-noise ratio is critical. Cy3, a synthetic dye, provides good photostability and a smaller molecular size, which can be beneficial for high-resolution imaging and multiplexing experiments. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment, including the abundance of the target antigen, the imaging modality, and the need for photostability. Researchers are encouraged to consider the data presented in this guide to make an informed decision for their immunofluorescence studies.
References
- 1. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 2. metabion.com [metabion.com]
- 4. usbio.net [usbio.net]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. agilent.com [agilent.com]
- 8. Recent Progress of Natural and Recombinant Phycobiliproteins as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. Fluorescence recovery after photobleaching: analyses of cyanobacterial phycobilisomes reveal intrinsic fluorescence recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Indirect immunofluorescence labelling with complexes of phycoerythrin and monoclonal anti-phycoerythrin antibodies (PEAPE complexes) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Phycoerythrobilin's Potential: A Comparative Guide to its Validation as a Cellular Biomarker
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive, reliable, and versatile biomarkers is a cornerstone of modern biological research and drug development. In this guide, we provide a comprehensive comparison of phycoerythrobilin (PEB), the chromophore within the highly fluorescent protein phycoerythrin (PE), as a biomarker for key cellular processes, namely oxidative stress and apoptosis. We will objectively compare its performance with established alternatives, supported by experimental data, and provide detailed protocols for its application.
This compound: A Natural Fluorophore with Biomarker Potential
This compound is a red, open-chain tetrapyrrole chromophore found in cyanobacteria and red algae.[1] It is covalently bound to the protein scaffold of phycobiliproteins, such as phycoerythrin, where it plays a crucial role in light harvesting.[2] The inherent and brilliant fluorescence of PE, attributable to its PEB content, has led to its widespread use as a fluorescent label in various applications, including flow cytometry and immunofluorescence.[3][4] Beyond its use as a conjugate, the intrinsic properties of PEB within the phycoerythrin protein present an intriguing possibility for its use as a direct biomarker for cellular events.
Validation for Oxidative Stress Detection
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key factor in numerous pathological conditions.[5] The ability to accurately measure ROS is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.
Phycoerythrin Fluorescence Quenching Assay
The core principle behind using phycoerythrin as an oxidative stress biomarker lies in the quenching of its fluorescence by ROS.[6][7] Peroxy radicals, a type of ROS, can damage the phycoerythrin protein, leading to a measurable decrease in its fluorescence intensity. This phenomenon forms the basis of a sensitive assay to quantify ROS levels or the antioxidant capacity of biological samples.[6]
Comparison with Dichlorodihydrofluorescein Diacetate (DCFH-DA)
A widely used method for detecting intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[8][9][10] DCFH-DA is a cell-permeable, non-fluorescent probe that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
| Feature | Phycoerythrin (PE) Fluorescence Quenching | Dichlorodihydrofluorescein Diacetate (DCFH-DA) |
| Principle | Decrease in fluorescence due to ROS-induced damage to the PE protein.[6] | Increase in fluorescence upon oxidation of DCFH to DCF by ROS.[8][10] |
| Detection Method | Fluorometry, Fluorescence Microscopy | Fluorometry, Flow Cytometry, Fluorescence Microscopy[10] |
| Advantages | High intrinsic brightness of PE, good water solubility, potential for use in cell-free and cell-based assays.[11] | Cell-permeable, widely used and well-documented.[8][9] |
| Limitations | Indirect measurement of ROS through protein damage; potential for interference from other molecules that can quench fluorescence.[12] | Susceptible to auto-oxidation, photo-oxidation, and non-specific oxidation by cellular enzymes, potentially leading to artifacts.[13] Can be toxic to cells at higher concentrations. |
| Reported Applications | Measuring antioxidant capacity of plasma and other biological samples.[6] Assessing intracellular ROS in various cell types.[14] | Quantifying intracellular ROS in response to various stimuli.[8][10] |
A study demonstrated that PE treatment significantly decreased intracellular ROS levels in mouse and human fibroblasts, as well as in C. elegans, under chemically-induced oxidative stress.[14] This protective effect highlights the interaction between PE and ROS, underpinning its potential as a biomarker.
Experimental Protocol: Phycoerythrin-Based Assay for Peroxy Radicals
This protocol is adapted from the principle of fluorescence quenching to measure the rate of free radical damage.[6]
Objective: To quantify the peroxy radical scavenging capacity of a sample by measuring the protection of phycoerythrin fluorescence.
Materials:
-
R-Phycoerythrin (R-PE) solution (e.g., from Sigma-Aldrich)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxy radical generator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer with excitation at ~540 nm and emission at ~575 nm
-
Test samples (e.g., cell lysates, plasma, antioxidant compounds)
Procedure:
-
Prepare a working solution of R-PE in PBS. The final concentration should yield a strong and stable fluorescence signal.
-
In a multi-well plate or cuvette, add the R-PE solution.
-
Add the test sample at various concentrations. Include a control with only the solvent of the test sample.
-
Initiate the reaction by adding a freshly prepared solution of AAPH. The final concentration of AAPH should be sufficient to cause a gradual decrease in PE fluorescence over time in the absence of antioxidants.
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60-120 minutes) at a constant temperature.
-
Data Analysis: Plot the fluorescence intensity versus time for each sample. The rate of fluorescence decay is inversely proportional to the antioxidant capacity of the sample. Calculate the area under the curve (AUC) or the initial rate of fluorescence decay to quantify the protective effect.
Validation for Apoptosis Detection
Apoptosis, or programmed cell death, is a fundamental process in development and tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders.
Phycoerythrin in Apoptosis Assays
Phycoerythrin's primary role in apoptosis detection has been as a highly bright fluorescent conjugate for other apoptosis markers, most notably Annexin V.[15][16] Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16] PE-conjugated Annexin V is a standard reagent for identifying apoptotic cells by flow cytometry.[17]
Interestingly, some studies have shown that R-Phycoerythrin itself can induce apoptosis in cancer cell lines.[1][18] This bioactivity suggests a deeper interaction with cellular pathways than just being a passive fluorescent label.
Comparison with Caspase-3 Activity Assays
Caspase-3 is a key executioner caspase that is activated during apoptosis and cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptotic cells.[19] Assays that measure the activity of caspase-3 are considered a hallmark of apoptosis.
| Feature | Phycoerythrin-Annexin V Staining | Caspase-3 Activity Assay | R-Phycoerythrin Induced Apoptosis |
| Principle | PE-conjugated Annexin V binds to externalized phosphatidylserine on apoptotic cells.[16] | A fluorogenic or colorimetric substrate is cleaved by active caspase-3.[19] | R-PE treatment leads to cell cycle arrest and subsequent apoptosis.[1][18] |
| Detection Method | Flow Cytometry, Fluorescence Microscopy[17] | Fluorometry, Spectrophotometry, Flow Cytometry, Western Blot for cleaved caspase-3[19] | Flow Cytometry (e.g., with PI staining to quantify apoptotic population).[18] |
| Advantages | Detects early apoptotic events (PS externalization), highly sensitive due to PE's brightness.[11] | Directly measures a key enzymatic activity central to the apoptotic cascade.[19] | Demonstrates a potential therapeutic application of R-PE.[1] |
| Limitations | Can also stain necrotic cells with compromised membranes (requires co-staining with a viability dye like Propidium Iodide).[16] | Measures an event downstream of the initial apoptotic signals. | This is an induction of apoptosis, not a direct measurement of apoptosis from other stimuli. |
| Reported Data | Widely used in countless studies for apoptosis quantification. | Standard method for confirming apoptosis. | R-PE induced apoptosis in SGC-7901 cells, increasing the apoptotic rate from ~4% to ~24.5% at 5.20 µM.[18] |
While PEB's intrinsic fluorescence is not directly used as a marker for apoptosis in the same way as for oxidative stress, the use of PE-conjugated probes is a gold standard. The finding that R-PE can induce apoptosis opens up new avenues for its investigation as a bioactive molecule.[18]
Experimental Protocol: Apoptosis Detection using PE-Annexin V and Propidium Iodide
This is a standard protocol for quantifying apoptotic and necrotic cells using flow cytometry.[2][20]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PE-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Cell suspension to be analyzed
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of PE-Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population can sometimes be observed).
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Oxidative stress detection using Phycoerythrin fluorescence quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. Caspase-3-mediated cleavage of PICOT in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.6. Apoptosis Detection [bio-protocol.org]
- 5. Biochemical Composition and Phycoerythrin Extraction from Red Microalgae: A Comparative Study Using Green Extraction Technologies [mdpi.com]
- 6. Phycoerythrin fluorescence-based assay for peroxy radicals: a screen for biologically relevant protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phycoerythrin fluorescence-based assay for reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R-phycoerythrin (R-PE) | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phycoerythrin averts intracellular ROS generation and physiological functional decline in eukaryotes under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis detection. [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Comparative Guide to Fluorescent Probes: Phycoerythrobilin vs. Quantum Dots for Live-Cell Imaging
For researchers, scientists, and drug development professionals navigating the complexities of live-cell imaging, the choice of fluorescent probe is paramount to generating high-quality, reliable data. This guide provides an objective comparison of two distinct classes of fluorophores: the naturally derived phycoerythrobilin and the engineered semiconductor nanocrystals known as quantum dots. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific research needs.
At a Glance: Key Performance Indicators
The selection of an appropriate fluorescent probe hinges on a balance of several key performance metrics. Below is a summary of how this compound (PEB), typically utilized as part of the larger phycoerythrin (PE) protein complex, and quantum dots (QDs) compare across these critical parameters.
| Feature | This compound (in Phycoerythrin) | Quantum Dots (CdSe/ZnS core/shell) | Advantage |
| Brightness (Quantum Yield) | High (up to 0.98 in PE) | Very High (typically 0.5 - 0.9) | Quantum Dots |
| Photostability | Moderate to High | Very High | Quantum Dots |
| Spectral Properties | Fixed absorption/emission | Size-tunable emission, broad absorption | Quantum Dots |
| Cytotoxicity | Generally Low | Potential for toxicity (core material dependent), mitigated by coating | This compound |
| Size (Hydrodynamic Radius) | Large (~5-10 nm for PE) | Variable (10-30 nm with coating) | Application Dependent |
| Multiplexing Capability | Limited | Excellent | Quantum Dots |
In-Depth Performance Analysis
Brightness and Photostability: A Clear Advantage for Quantum Dots
Quantum dots are renowned for their exceptional brightness and photostability, often outperforming traditional organic dyes and fluorescent proteins.[1] They have been estimated to be up to 20 times brighter and 100 times more stable than conventional fluorescent reporters. This high quantum yield and resistance to photobleaching make them ideal for long-term imaging experiments and tracking of dynamic cellular processes.[2][3][4]
This compound, as a component of the phycoerythrin (PE) protein, also exhibits high fluorescence quantum yields.[5] However, the photostability of phycobiliproteins, while better than some small organic dyes like fluorescein, is generally lower than that of quantum dots.[5] The photodestruction quantum yield for R-phycoerythrin has been measured, indicating a susceptibility to photobleaching under continuous illumination.[5]
Spectral Properties and Multiplexing
One of the most significant advantages of quantum dots is their size-tunable emission spectra.[2][6][7] By simply altering the size of the nanocrystal, the emission wavelength can be precisely controlled, from the ultraviolet to the near-infrared region.[6][8] Furthermore, quantum dots possess broad absorption spectra, allowing for the simultaneous excitation of multiple different-colored quantum dots with a single light source, which is highly advantageous for multiplexed imaging.[3][7][9][10] Their emission peaks are narrow and symmetrical, minimizing spectral overlap between different channels.[3][7][9]
This compound, on the other hand, has a fixed absorption and emission spectrum, determined by its molecular structure.[11][12][13] R-Phycoerythrin, which contains this compound, has characteristic absorption peaks around 495 nm and 545/566 nm, with a strong emission maximum around 575 nm.[11] This limits its utility in multicolor experiments where spectral separation is crucial.
Cytotoxicity and Biocompatibility
A primary concern for any probe used in live-cell imaging is its potential for cytotoxicity. This compound, being a natural biological pigment, is generally considered to have low cytotoxicity.[11]
The cytotoxicity of quantum dots is a more complex issue and largely depends on their composition, particularly the core material.[4] For instance, quantum dots with a cadmium selenide (CdSe) core can be toxic if the core is exposed to the cellular environment. To mitigate this, quantum dots are typically encapsulated with a shell of a more inert semiconductor material, such as zinc sulfide (ZnS), and further coated with biocompatible polymers.[2][7] These surface coatings are essential for reducing cytotoxicity and improving solubility and stability in aqueous biological environments.[2]
Experimental Methodologies
To empirically compare the performance of this compound and quantum dots, a series of standardized experiments can be conducted.
Protocol 1: Comparative Photostability Assay
Objective: To quantify and compare the rate of photobleaching of this compound (conjugated to a targeting molecule) and functionalized quantum dots in live cells.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
Phycoerythrin-conjugated antibody or other targeting molecule.
-
Polymer-coated quantum dots conjugated to a similar targeting molecule.
-
Confocal or spinning disk microscope with a stable light source and sensitive detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Labeling: Incubate live cells with either the phycoerythrin conjugate or the quantum dot conjugate at optimized concentrations and for a sufficient duration to achieve specific labeling of the target structure.
-
Image Acquisition:
-
Identify a field of view containing well-labeled cells for each probe.
-
Acquire a time-lapse series of images under continuous illumination. Use identical illumination power, exposure time, and acquisition intervals for both probes.
-
Ensure the initial fluorescence intensity is within the linear range of the detector and not saturated.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a defined region of interest (ROI) corresponding to the labeled structure.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI.
-
Normalize the intensity values to the initial intensity (t=0).
-
Plot the normalized intensity as a function of time for both probes to visualize the photobleaching decay.
-
Calculate the half-life (t½) of the fluorescence for each probe as a quantitative measure of photostability.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the effect of this compound and quantum dots on cell viability.
Materials:
-
Cell line of interest cultured in 96-well plates.
-
Phycoerythrin and functionalized quantum dots at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Probe Incubation: The following day, replace the medium with fresh medium containing a serial dilution of either phycoerythrin or quantum dots. Include untreated control wells.
-
Incubation: Incubate the cells for a period relevant to the intended imaging experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability as a function of probe concentration to determine the cytotoxic potential of each probe.
-
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a typical experimental workflow and a logical comparison of the two probes.
Caption: Experimental workflow for comparing this compound and Quantum Dots.
Caption: Decision logic for choosing between this compound and Quantum Dots.
Conclusion
The choice between this compound and quantum dots for live-cell imaging is not a one-size-fits-all decision. Quantum dots offer unparalleled performance in terms of brightness, photostability, and multiplexing capabilities, making them the superior choice for demanding applications such as long-term single-molecule tracking and multiplexed analysis of cellular events. However, the potential for cytotoxicity, although mitigatable, requires careful consideration and validation.
This compound, as part of the phycoerythrin complex, provides a biocompatible and naturally fluorescent alternative that is well-suited for less demanding imaging experiments where extreme photostability and multiplexing are not primary requirements. For researchers prioritizing low cellular perturbation, this compound remains a robust and reliable option.
Ultimately, the optimal probe will depend on the specific biological question, the duration of the experiment, and the imaging modality employed. By understanding the distinct advantages and limitations of each, researchers can select the tool that will best illuminate their scientific inquiries.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum Dots for Live Cell and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. youtube.com [youtube.com]
- 5. Photostability studies of phycobiliprotein fluorescent labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantum Dots in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum Dots for Live Cells, in Vivo Imaging, and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tracking bio-molecules in live cells using quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Phycoerythrin from Diverse Porphyridium Strains
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of phycoerythrin, a valuable fluorescent protein, sourced from various strains of the red microalga Porphyridium. The following sections provide a comprehensive overview of the performance and characteristics of phycoerythrin from different species, supported by experimental data. Detailed methodologies for key experiments are also included to facilitate reproducibility and further research.
Introduction to Phycoerythrin from Porphyridium
Phycoerythrin (PE) is a brilliantly colored, water-soluble pigment-protein complex belonging to the phycobiliprotein family.[1] It serves as a major light-harvesting accessory pigment in red algae and cyanobacteria.[2] The genus Porphyridium is recognized as an excellent source of phycoerythrin, with some strains containing significantly higher concentrations of this pigment compared to other algal sources.[3] The two most extensively studied species are Porphyridium cruentum and Porphyridium purpureum, which are considered by some to be synonymous.[4] Other species of interest include Porphyridium sordidum and Porphyridium aerugineum. The inherent fluorescent properties of phycoerythrin, particularly its high quantum yield, make it a valuable tool in various biomedical and biotechnological applications, including flow cytometry, immunofluorescent staining, and as a natural colorant in the food and cosmetic industries.[5]
Comparative Performance of Phycoerythrin
The utility of phycoerythrin is largely determined by its concentration in the algal biomass, the efficiency of its extraction and purification, and its inherent spectral properties. This section provides a comparative summary of these key performance indicators across different Porphyridium strains.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of phycoerythrin from various Porphyridium strains as reported in the scientific literature. It is important to note that direct comparisons can be challenging due to variations in culture conditions, extraction methods, and analytical techniques used in different studies.
Table 1: Phycoerythrin Content and Yield in Different Porphyridium Strains
| Strain | Phycoerythrin Content (% of Dry Weight) | Phycoerythrin Yield (g/L) | Reference |
| Porphyridium purpureum SCS-02 | 9.18% | 0.288 | [6] |
| Porphyridium cruentum CCALA 415 | Not explicitly stated, but lower yield than P. purpureum SCS-02 | ~0.250 (calculated from relative data) | [6] |
| Porphyridium purpureum FACHB 806 | Not explicitly stated, but lower yield than P. purpureum SCS-02 | ~0.215 (calculated from relative data) | [6] |
| Porphyridium sordidum | 29% | Not Reported | [3] |
| Porphyridium aerugineum | Does not contain optically active phycoerythrin | Not Applicable | [3] |
Table 2: Spectral and Molecular Properties of Phycoerythrin from Porphyridium
| Strain | Phycoerythrin Type | Absorption Maxima (nm) | Fluorescence Emission Maximum (nm) | Molecular Weight (kDa) | Reference |
| Porphyridium cruentum | B-Phycoerythrin | 545, 563, with a shoulder at ~500 | ~575 | ~265 (by gel filtration) | [5][7] |
| Porphyridium purpureum | B-Phycoerythrin | 545, 564, with a shoulder at 498 | 578 | Not explicitly stated, but similar to P. cruentum | [6] |
| Porphyridium sordidum | B-Phycoerythrin | 550, 567, with a shoulder at 495 | 655 (of the PE-PC complex) | ~240 (for the (αβ)6 hexamer) | [8][9] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of phycoerythrin from Porphyridium, as well as the determination of its spectral properties.
Phycoerythrin Extraction and Purification Workflow
The general workflow for obtaining purified phycoerythrin from Porphyridium biomass involves cell disruption, crude extraction, and chromatographic purification.
References
- 1. Phycoerythrin - Wikipedia [en.wikipedia.org]
- 2. Phycoerythrin from Porphyridium purpureum: Highly Efficient Extraction, Purification, and Microencapsulation for Food Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparison of Production and Fluorescence Characteristics of Phycoerythrin from Three Strains of Porphyridium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties and Ultrastructure of Phycoerythrin From Porphyridium cruentum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, crystallization, crystal structure analysis and refinement of B-phycoerythrin from the red alga Porphyridium sordidum at 2.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of phycoerythrin and phycocyanin: in vitro formation of a functional energy transferring phycobilisome complex of Porphyridium sordidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phycoerythrobilin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Phycoerythrobilin, a red phycobilin chromophore found in cyanobacteria and red algae, is a valuable tool in various research and diagnostic applications due to its fluorescent properties.[1] While generally considered to be of low toxicity, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides a step-by-step operational plan for the safe disposal of this compound and materials contaminated with it.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). While pure this compound is a biological pigment, commercial preparations may contain preservatives like sodium azide, which has distinct hazard properties.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.[2][3]
-
If handling powdered forms or creating aerosols, a dust respirator is recommended.[3]
In Case of a Spill:
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: For liquid spills, absorb the material with an inert absorbent material.[4] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]
-
Decontaminate the Area: Clean the spill area with soap and water.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.[5]
This compound Waste Characterization
Proper disposal begins with accurate waste identification. The table below summarizes the key characteristics of this compound waste streams.
| Waste Stream Component | Chemical Nature | Primary Hazards | Recommended Containment |
| This compound | Linear tetrapyrrole (bilin) pigment | Low toxicity, but thorough investigation of hazards is incomplete.[5] | Sealed, non-metal container.[2] |
| Contaminated Labware | Glass, plastic (pipette tips, tubes, etc.) | Potential for residual pigment and other chemicals. | Puncture-resistant sharps container or designated hazardous waste container. |
| Aqueous Solutions | Often in buffer solutions (e.g., phosphate buffer) | May contain preservatives like sodium azide. | Leak-proof, clearly labeled hazardous waste container. |
| Contaminated PPE | Gloves, lab coats, etc. | Low, but good practice dictates treating as contaminated. | Lined hazardous waste container. |
| Sodium Azide | Preservative in some commercial solutions | Highly toxic. Can form explosive compounds with lead and copper plumbing.[2] | DO NOT dispose of down the drain. Segregate as hazardous waste. |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound. Always defer to your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.
1. Waste Segregation:
-
At the point of generation, separate this compound waste from the general laboratory waste stream.
-
Create a designated waste container for all materials contaminated with this compound.
2. Waste Containment and Labeling:
-
Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a clearly labeled, leak-proof hazardous waste container.[6]
-
Liquid Waste: Collect all aqueous waste containing this compound in a dedicated, sealed, and leak-proof container.
-
If the solution is known to contain sodium azide, label the container with "Hazardous Waste: Contains Sodium Azide."[2]
-
-
All waste containers must be clearly labeled with the contents ("this compound Waste") and the date of accumulation.
3. Waste Neutralization (If Applicable and Permitted):
-
Currently, there are no standard, widely published protocols for the chemical neutralization of this compound for disposal purposes.
-
Due to its nature as a biological pigment, incineration is a common disposal method for similar laboratory waste.[7]
4. Final Disposal:
-
Arrange for the pickup and disposal of the contained waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain, especially if it contains sodium azide.[2]
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance. The following diagram illustrates the decision-making and procedural steps involved.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bio-helix.com [bio-helix.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. images.thdstatic.com [images.thdstatic.com]
Essential Safety and Logistical Information for Handling Phycoerythrobilin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Phycoerythrobilin. It offers procedural guidance to ensure safe operational and disposal practices.
I. Hazard Identification and Risk Assessment
This compound is a linear tetrapyrrole chromophore found in cyanobacteria and red algae.[3][4] While pure this compound is not classified as hazardous, it is crucial to handle it with care, following standard laboratory procedures to minimize exposure. The primary risks associated with handling this compound are inhalation of aerosols, skin and eye contact, and ingestion.
Key Considerations:
-
Form: this compound may be in a liquid solution or a lyophilized powder. Powders pose a greater risk of inhalation.
-
Additives: Be aware of any preservatives or solvents in the preparation, such as sodium azide, which can be harmful.[2] Sodium azide is known to react with lead and copper plumbing to form explosive compounds.[2]
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[5][6]
| Task | Required PPE | Additional Recommendations |
| General Handling (Low Volume/Concentration) | - Lab coat- Safety glasses with side shields- Nitrile gloves | Ensure gloves are compatible with any solvents being used. |
| Handling Powders or Generating Aerosols | - Lab coat- Chemical splash goggles- Nitrile gloves- Respiratory protection (e.g., N95 respirator) | Work in a fume hood or a biological safety cabinet. |
| High Volume/Concentration Handling | - Lab coat- Chemical splash goggles- Face shield- Nitrile gloves (consider double gloving) | Use a fume hood or other ventilated enclosure. |
| Cleaning Spills | - Lab coat- Chemical splash goggles- Nitrile gloves- Respiratory protection (if powder) | Have a spill kit readily available. |
III. Safe Handling and Operational Plan
Adherence to standard laboratory practices is essential for the safe handling of this compound.
A. Engineering Controls:
-
Ventilation: Always work in a well-ventilated area.[7] For procedures that may generate aerosols or when handling powders, use a chemical fume hood or a biological safety cabinet.[8]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[9]
B. Procedural Steps:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for the specific this compound product.
-
Assemble all necessary materials and PPE before starting work.
-
Ensure the work area is clean and uncluttered.[8]
-
-
Handling:
-
Storage:
IV. Spill and Emergency Procedures
A. Spill Response:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves hazardous materials, evacuate the area.
-
Protect: Don the appropriate PPE before cleaning the spill.
-
Contain and Clean:
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Solid Spills: Carefully sweep or scoop up the material to avoid generating dust.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
B. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
V. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Product: If possible, use or share the excess product with other researchers.
-
Waste Containers: Collect waste in clearly labeled, sealed containers.
-
Chemical Waste: If mixed with hazardous solvents, dispose of it as chemical waste.
-
Sodium Azide: If the preparation contains sodium azide, be aware that it can form explosive metal azides.[2] Dispose of it according to institutional guidelines for azide-containing waste.
VI. Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. bio-helix.com [bio-helix.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. ethz.ch [ethz.ch]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
